Product packaging for 5-Bromo-2-hydroxyphenylboronic acid(Cat. No.:CAS No. 89598-97-0)

5-Bromo-2-hydroxyphenylboronic acid

Cat. No.: B1519803
CAS No.: 89598-97-0
M. Wt: 216.83 g/mol
InChI Key: XSXTWLOHAGPBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-2-hydroxyphenylboronic acid is a useful research compound. Its molecular formula is C6H6BBrO3 and its molecular weight is 216.83 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BBrO3 B1519803 5-Bromo-2-hydroxyphenylboronic acid CAS No. 89598-97-0

Properties

IUPAC Name

(5-bromo-2-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BBrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXTWLOHAGPBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Br)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656973
Record name (5-Bromo-2-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89598-97-0
Record name (5-Bromo-2-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-hydroxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Bromo-2-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis, characterization, and application of 5-Bromo-2-hydroxyphenylboronic acid (CAS No. 89598-97-0). As a pivotal building block in modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals, a thorough understanding of its preparation and analytical validation is paramount. This guide moves beyond simple protocols to explain the underlying chemical principles and rationale, ensuring that researchers can adapt and troubleshoot these methods effectively.

Introduction and Significance

This compound is an arylboronic acid that has garnered significant attention in medicinal chemistry and materials science.[1] Its utility stems from the unique arrangement of three functional groups on the phenyl ring: the boronic acid, the hydroxyl group, and the bromine atom. This trifunctional nature allows for sequential, site-selective modifications, making it an exceptionally versatile reagent.

  • The Boronic Acid Moiety: Serves as the key functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[2][3] This reaction is a cornerstone of modern drug discovery for synthesizing biaryl structures, which are prevalent in biologically active molecules.[4][5][6]

  • The Hydroxyl Group: Acts as a hydrogen bond donor and can be a crucial pharmacophoric feature. It also modulates the electronic properties of the molecule and can be used as a synthetic handle for further derivatization (e.g., etherification).

  • The Bromine Atom: Provides another reactive site for various cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig) or can be retained in the final molecule to enhance binding affinity or modulate metabolic stability.

The convergence of these functionalities makes this compound a valuable intermediate for creating libraries of complex compounds for high-throughput screening and lead optimization in drug development programs.[7]

Physicochemical Properties
PropertyValueSource
CAS Number 89598-97-0[1][8]
Molecular Formula C₆H₆BBrO₃[1][8]
Molecular Weight 216.83 g/mol [1][8]
Appearance White to pale yellow or yellow-brown solid[9]
Melting Point 196-200 °C (lit.)[1]
IUPAC Name (5-bromo-2-hydroxyphenyl)boronic acid[8]
Synonyms 2-Borono-4-bromophenol[1][8]

Synthesis Methodology: An Ortho-Lithiation Approach

The synthesis of this compound can be efficiently achieved via a directed ortho-metalation (DoM) strategy. This approach offers excellent regiocontrol, which is often a challenge in the functionalization of substituted aromatic rings. The following protocol starts from the readily available 4-bromophenol.

Causality Behind the Experimental Design
  • Hydroxyl Group Protection: The acidic proton of the phenolic hydroxyl group is incompatible with the strongly basic organolithium reagent used for metalation. Therefore, the hydroxyl group must first be protected. A methoxymethyl (MOM) ether is an excellent choice as it is stable to organolithiums but can be easily cleaved under acidic conditions, often concurrently with the hydrolysis of the boronate ester in the final step.

  • Directed Ortho-Metalation (DoM): The MOM-ether group is a potent directed metalation group (DMG). The oxygen atoms of the MOM group coordinate to the n-butyllithium, delivering the base to the adjacent ortho position. This ensures that lithiation occurs specifically at the C2 position, between the DMG and the bromine atom, rather than at the C3 position. This step is performed at -78 °C to prevent side reactions and decomposition of the thermally sensitive aryllithium intermediate.

  • Borylation: The generated aryllithium species is a powerful nucleophile. It attacks the electrophilic boron atom of triisopropyl borate. Triisopropyl borate is used in preference to trimethyl borate due to its lower propensity for forming ate-complexes that are difficult to hydrolyze.

  • Hydrolysis and Deprotection: The final step involves an acidic workup. The addition of aqueous acid serves two critical purposes simultaneously: it hydrolyzes the boronate ester to the desired boronic acid and cleaves the MOM protecting group to reveal the free hydroxyl group, yielding the final product.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 PART 1: Protection cluster_1 PART 2: Ortho-Lithiation & Borylation cluster_2 PART 3: Deprotection & Isolation A 4-Bromophenol B 1-(Bromomethoxy)-4-methylbenzene (MOM-Protected) A->B  MOM-Cl, DIPEA, DCM, 0 °C to RT C Aryllithium Intermediate B->C  n-BuLi, THF, -78 °C D Boronate Ester Complex C->D  B(O-iPr)₃, -78 °C E This compound D->E  Aqueous HCl Workup, Crystallization

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials: 4-Bromophenol, Methoxymethyl chloride (MOM-Cl), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM), n-Butyllithium (n-BuLi) in hexanes, Tetrahydrofuran (THF), Triisopropyl borate, Hydrochloric acid (HCl), Ethyl acetate, Brine.

Step 1: Protection of 4-Bromophenol

  • To a stirred solution of 4-bromophenol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar), add DIPEA (1.5 eq).

  • Add MOM-Cl (1.2 eq) dropwise over 15 minutes. Caution: MOM-Cl is a carcinogen.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the MOM-protected 4-bromophenol, which can often be used without further purification.

Step 2: Ortho-Lithiation and Borylation

  • Dissolve the MOM-protected 4-bromophenol (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. A color change is typically observed.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

Step 3: Hydrolysis, Deprotection, and Isolation

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is ~1-2.

  • Stir vigorously for 1-2 hours to ensure complete hydrolysis and deprotection.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., hot water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Characterization and Analytical Validation

Confirming the structure and purity of the synthesized product is a critical step. A combination of spectroscopic and physical methods should be employed.

Data Summary Table
TechniqueExpected Result
¹H NMR Three distinct aromatic protons, signals for -OH and -B(OH)₂ protons.
¹³C NMR Six distinct aromatic carbon signals.
Mass Spec (ESI-) [M-H]⁻ at m/z ≈ 215/217 (characteristic 1:1 Br isotope pattern).
Melting Point 196-200 °C, sharp melting range for pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[10]

Protocol for NMR Sample Preparation:

  • Accurately weigh ~5-10 mg of the synthesized product.

  • Dissolve in ~0.7 mL of a deuterated solvent (DMSO-d₆ is recommended due to its ability to dissolve the compound and resolve the exchangeable -OH protons).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H, ¹³C, and, if desired, 2D correlation spectra (e.g., COSY, HSQC).

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • δ ~9.8 ppm (s, 1H): Phenolic -OH proton.

  • δ ~8.0 ppm (br s, 2H): Boronic acid -B(OH)₂ protons.

  • δ ~7.8 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C6 (ortho to B(OH)₂).

  • δ ~7.3 ppm (dd, J ≈ 8.5, 2.5 Hz, 1H): Aromatic proton at C4 (ortho to Br).

  • δ ~6.8 ppm (d, J ≈ 8.5 Hz, 1H): Aromatic proton at C3 (ortho to OH).

Expected ¹³C NMR Spectrum (101 MHz, DMSO-d₆): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the boron atom (C2) will be broad and may be difficult to observe. The carbon attached to the hydroxyl group (C1) will be downfield (~158 ppm), while the carbon attached to the bromine (C5) will be upfield relative to an unsubstituted carbon (~115 ppm).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The presence of bromine provides a highly characteristic isotopic signature.

Protocol for MS Sample Preparation (ESI):

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the electrospray ionization (ESI) source.

  • Acquire the spectrum in negative ion mode to observe the [M-H]⁻ ion.

Expected Result: Two major peaks of nearly equal intensity at m/z values corresponding to [C₆H₅⁷⁹BrBO₃]⁻ and [C₆H₅⁸¹BrBO₃]⁻ (approximately 215 and 217 g/mol , respectively). This 1:1 isotopic pattern is definitive for a molecule containing a single bromine atom.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is its use in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl compounds.[11][12]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[2][4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki Coupling

Materials: this compound, an aryl halide/triflate partner, a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., DME/water or dioxane/water).

  • In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), base (2.0-3.0 eq), and palladium catalyst (1-5 mol%).

  • Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture (typically 80-100 °C) with vigorous stirring for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, extract the aqueous phase with the organic solvent, and combine the organic extracts.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Safety, Handling, and Storage

  • Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]

  • Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C under an inert atmosphere is recommended.[1] Boronic acids can be prone to dehydration to form boroxines, so proper storage is crucial to maintain purity.

References

An In-depth Technical Guide to 5-Bromo-2-hydroxyphenylboronic Acid: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-hydroxyphenylboronic acid (CAS No. 89598-97-0) is a versatile arylboronic acid that has emerged as a critical building block in synthetic organic chemistry, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid, a phenol, and an aryl bromide, offers a rich platform for molecular elaboration. This guide provides an in-depth analysis of its core physicochemical properties, characteristic reactivity, and key applications. We delve into the causality behind its utility in palladium-catalyzed cross-coupling reactions, offer validated protocols for its characterization, and discuss its role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic intermediate.

Molecular Overview and Identification

This compound is a crystalline solid whose structure integrates key functionalities for diverse chemical transformations. The ortho-hydroxyl group can influence the acidity and reactivity of the boronic acid moiety through intramolecular hydrogen bonding, a feature that distinguishes it from other substituted phenylboronic acids.

Identifier Value Reference
IUPAC Name (5-bromo-2-hydroxyphenyl)boronic acid[1][2][3]
CAS Number 89598-97-0[1][3][4]
Molecular Formula C₆H₆BBrO₃[1][2][4][5]
Molecular Weight 216.83 g/mol [2][4][5]
Synonyms 2-Borono-4-bromophenol, (5-BROMO-2-HYDROXY)BENZENEBORONIC ACID[3][4][5]
InChI Key XSXTWLOHAGPBNO-UHFFFAOYSA-N[1][2][3]
Canonical SMILES B(C1=C(C=CC(=C1)Br)O)(O)O[1][6]

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound are paramount for its application, dictating solubility, reaction conditions, and storage. The data below has been consolidated from various chemical suppliers and databases.

Property Value Reference
Appearance Pale yellow to yellow-brown solid[1]
Melting Point 196-200 °C[4][5]
Boiling Point 378.3 °C at 760 mmHg[4]
Density 1.84 g/cm³[4]
Flash Point 182.6 °C[4]
Refractive Index 1.644[4]
Solubility Profile

While quantitative solubility data is not readily published, empirical observations and structural analysis suggest that this compound is sparingly soluble in water and exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and tetrahydrofuran (THF). The presence of the polar hydroxyl and boronic acid groups facilitates dissolution in polar media, while the bromophenyl ring contributes to its solubility in less polar organic environments like ethers. For reaction chemistry, particularly Suzuki-Miyaura couplings, solvents like THF, dioxane, or mixtures with water are commonly employed.

Acidity (pKa)

The pKa of a boronic acid is a critical parameter, as the formation of the catalytically active boronate species in cross-coupling reactions is pH-dependent.[7] The experimental pKa of unsubstituted phenylboronic acid is approximately 8.8.[8][9] For this compound, two key substituents modulate this value:

  • 5-Bromo group: As an electron-withdrawing group (via induction), the bromine atom increases the Lewis acidity of the boron center, which is expected to lower the pKa.

  • 2-Hydroxyl group: The ortho-hydroxyl group can form an intramolecular dative bond with the empty p-orbital of the boron atom, stabilizing the neutral boronic acid. Conversely, it can also stabilize the resulting tetrahedral boronate anion through hydrogen bonding. This ortho-substitution effect often leads to a significant increase in acidity (lower pKa) compared to its meta and para isomers.[10]

Considering these factors, the pKa of this compound is anticipated to be lower than that of phenylboronic acid, likely in the range of 7.5 to 8.5, enhancing its reactivity in cross-coupling reactions under mildly basic conditions.

Chemical Profile and Reactivity

The synthetic utility of this compound stems from its ability to participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds.[11] In this context, this compound serves as the organoboron nucleophile. The reaction couples the boronic acid with an organohalide (or triflate) electrophile in the presence of a palladium catalyst and a base.[11][12]

The key steps of the catalytic cycle are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.

  • Transmetalation: The organic moiety from the boronate (formed by the reaction of the boronic acid with the base) is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]

The presence of the bromine atom on the this compound molecule means it can also act as the aryl halide electrophile in a subsequent Suzuki coupling, allowing for the synthesis of complex terphenyl systems or polymers.

G cluster_workflow Generalized Suzuki-Miyaura Coupling Workflow A Reactant Mixing (Boronic Acid, Aryl Halide, Base, Solvent) B Degassing (N2 or Ar Purge) A->B C Catalyst Addition (e.g., Pd(PPh3)4) B->C D Reaction Heating (e.g., 80-100°C) C->D E Work-up (Quench, Extract) D->E F Purification (Chromatography) E->F G Product F->G

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Stability and Storage

Like many boronic acids, this compound is susceptible to dehydration to form boroxines (cyclic anhydrides) upon prolonged storage or heating. It is also moisture-sensitive. For optimal stability and to ensure consistent reactivity, it should be stored at low temperatures (e.g., 4°C), under an inert atmosphere (nitrogen or argon), and in a tightly sealed container to protect it from moisture.[5]

Spectroscopic & Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound before its use in synthesis. While specific spectra can vary slightly based on solvent and instrumentation, the following describes the expected analytical profile.

Expected Spectroscopic Signatures
  • ¹H NMR: The proton NMR spectrum (in a solvent like DMSO-d₆) should display distinct signals for the three aromatic protons, which will appear as doublets or doublets of doublets due to ortho and meta coupling. The phenolic hydroxyl (-OH) and the boronic acid protons (-B(OH)₂) will appear as broad singlets; their chemical shifts are concentration-dependent and they are exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbon attached to the boron (C-B) will typically appear in the 120-140 ppm range, while the carbon attached to the hydroxyl group (C-OH) will be significantly downfield (typically >150 ppm). The carbon attached to the bromine (C-Br) will be shifted upfield relative to a C-H due to the heavy atom effect.

  • FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band around 3200-3400 cm⁻¹ for both the phenolic and boronic acid hydroxyl groups. Strong B-O stretching vibrations are expected around 1350 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present in their characteristic regions. A detailed vibrational analysis of the closely related 5-bromo-2-ethoxyphenylboronic acid supports these expected assignments.[14][15]

Protocol: Quality Control via HPLC-MS

Objective: To assess the purity of a sample of this compound and confirm its molecular weight.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute this solution 100-fold with the initial mobile phase.

  • Instrumentation:

    • HPLC System: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to 254 nm.

    • Mass Spectrometer: Electrospray Ionization (ESI) source, operating in negative ion mode.

  • Analysis:

    • Inject 5-10 µL of the prepared sample.

    • Monitor the UV chromatogram for a major peak corresponding to the product and any impurity peaks. Calculate purity based on peak area percentage.

    • Analyze the mass spectrum corresponding to the major peak. Look for the [M-H]⁻ ion at an m/z of approximately 214.9/216.9, corresponding to the two major isotopes of bromine (⁷⁹Br/⁸¹Br).

G A Sample Weighing & Dissolution B HPLC Injection (Reverse Phase) A->B C UV Detection (Purity Assessment) B->C D ESI-MS Detection (Mass Confirmation) B->D E Data Analysis (Purity % & Mass ID) C->E D->E

Caption: Analytical workflow for purity and identity confirmation.

Applications in Research & Development

The structural motifs present in this compound make it a valuable precursor in several areas of research, most prominently in drug discovery.

Medicinal Chemistry

Boronic acids are recognized as important pharmacophores, with several boron-containing drugs approved for clinical use, such as the proteasome inhibitor bortezomib (Velcade).[16][17] The boronic acid group can act as a bioisostere for carboxylic acids and form reversible covalent bonds with serine residues in enzyme active sites.[16]

This compound is particularly useful for building complex molecules. For instance, it has been used as a key reagent in the synthesis of novel dibenzopyranones, which have been investigated as estrogen receptor agonists and antagonists for potential applications in treating osteoporosis. It has also been reported to have potential antibacterial activity, purportedly by inhibiting bacterial DNA-dependent RNA polymerase.[5] The combination of the phenol and aryl bromide allows for sequential or orthogonal functionalization, enabling the construction of diverse compound libraries for screening.

Organic Synthesis and Materials Science

Beyond pharmaceuticals, this compound is a building block for synthesizing substituted biphenyls, polyolefins, and styrenes.[11] The ability to form biaryl linkages is fundamental to creating conjugated polymers and organic light-emitting diode (OLED) materials, where precise control over the electronic properties of the final structure is critical.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

Hazard Class Statement GHS Code
Skin IrritationCauses skin irritationH315
Eye IrritationCauses serious eye irritationH319
Respiratory IrritationMay cause respiratory irritationH335

(Data sourced from ECHA C&L Inventory)[2]

6.1. Safe Handling Protocol

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle the solid powder only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

  • Dispensing: Avoid creating dust when weighing or transferring the material.

  • Contamination: Wash hands thoroughly after handling.[4]

6.2. First Aid Measures

  • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If Inhaled: Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

6.3. Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose physical and chemical properties are well-suited for advanced applications in drug discovery and materials science. Its capacity for selective functionalization at three distinct sites on the molecule provides a robust platform for generating molecular complexity. A thorough understanding of its reactivity, particularly in Suzuki-Miyaura cross-coupling, combined with stringent adherence to safety and handling protocols, will enable researchers to fully leverage the synthetic potential of this versatile compound.

References

An In-Depth Technical Guide to 5-Bromo-2-hydroxyphenylboronic acid: Synthesis, Reactions, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

5-Bromo-2-hydroxyphenylboronic acid is an ortho-substituted arylboronic acid that has garnered interest as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical sector.[1] Its unique substitution pattern—a hydroxyl group ortho to the boronic acid and a bromine atom para to the hydroxyl group—offers a rich platform for diverse chemical transformations.

Chemical Identifiers
IdentifierValueSource(s)
CAS Number 89598-97-0[2][3]
Molecular Formula C₆H₆BBrO₃[3]
Molecular Weight 216.83 g/mol [2]
IUPAC Name (5-Bromo-2-hydroxyphenyl)boronic acid[3]
Synonyms 2-Borono-4-bromophenol[1]
InChI Key XSXTWLOHAGPBNO-UHFFFAOYSA-N[3]
Physicochemical Properties

The physical properties of this reagent are critical for its handling, storage, and use in reactions. The high melting point is indicative of a stable crystalline solid under standard conditions.

PropertyValueSource(s)
Melting Point 196-200 °C[1]
Boiling Point 378.3 °C at 760 mmHg[2]
Appearance Pale yellow to yellow-brown solid
Storage Store at 4°C under an inert atmosphere[1]
Safety and Handling

As with all laboratory reagents, proper handling is paramount. This compound is classified as an irritant.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and handle under an inert atmosphere to prevent degradation.

Synthesis of this compound: A Mechanistic Approach

The synthesis of arylboronic acids often involves the conversion of an aryl halide into an organometallic species, followed by quenching with a borate ester. A common and industrially scalable approach for hydroxyphenylboronic acids starts from the corresponding bromophenol.

A general, robust strategy involves a three-step process: protection of the acidic phenolic proton, formation of an organometallic intermediate, and subsequent borylation followed by deprotection.

Synthetic Workflow Rationale

Synthesis_Workflow A Start: 4-Bromophenol B Step 1: Protection - Base (e.g., NaH) - Protecting Group (e.g., Boc₂O) A->B Phenol is acidic C Intermediate: Protected Bromophenol B->C D Step 2: Metal-Halogen Exchange - n-BuLi or Mg - Anhydrous THF, Low Temp (-78°C) C->D Prepare for C-C bond formation E Intermediate: Aryllithium or Grignard Reagent D->E F Step 3: Borylation - Trialkyl borate (e.g., B(OMe)₃) - Quench at low temperature E->F Formation of C-B bond G Intermediate: Boronate Ester F->G H Step 4: Hydrolysis/Deprotection - Acidic workup (e.g., aq. HCl) G->H Removes protecting group & hydrolyzes ester I Product: This compound H->I

Caption: General synthetic workflow for hydroxyphenylboronic acids.

Detailed Experimental Protocol (Generalized)

The following protocol is based on established methods for the synthesis of hydroxyphenylboronic acids from bromophenol precursors.

Step 1: Protection of the Hydroxyl Group

  • Rationale: The phenolic proton is acidic and would be quenched by the highly basic organolithium or Grignard reagents used in the next step. Protection, for example with a tert-Butyloxycarbonyl (Boc) group, prevents this side reaction.

  • Procedure:

    • To a solution of 4-bromophenol (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

    • After hydrogen evolution ceases, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 3-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected bromophenol, which can often be used without further purification.

Step 2: Borylation via Metal-Halogen Exchange

  • Rationale: This is the key C-B bond-forming step. A metal-halogen exchange using n-butyllithium creates a nucleophilic aryl species that readily attacks the electrophilic boron atom of a trialkyl borate. The reaction is performed at very low temperatures to prevent side reactions.

  • Procedure:

    • Dissolve the protected bromophenol (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

    • Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.

    • Add trimethyl borate (1.2 eq) dropwise, again ensuring the temperature remains at -78 °C.

    • Stir the mixture at this temperature for 2 hours, then allow it to slowly warm to room temperature overnight.

Step 3: Hydrolysis and Deprotection

  • Rationale: An acidic workup serves two purposes: it hydrolyzes the boronate ester to the desired boronic acid and simultaneously cleaves the acid-labile Boc protecting group.

  • Procedure:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 2M hydrochloric acid until the pH is ~2.

    • Stir vigorously for 1-2 hours.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/acetone or ethyl acetate/hexanes) to yield pure this compound.

Core Reactivity and Applications in Drug Development

The utility of this compound lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance in forming C-C bonds.

The Suzuki-Miyaura Coupling: A Pillar of Biaryl Synthesis

The Suzuki-Miyaura reaction couples an organoboron compound (the boronic acid) with an organohalide in the presence of a palladium catalyst and a base. In the context of this compound, the boronic acid moiety is the reactive site for coupling, while the bromo-substituent can serve as a handle for subsequent, orthogonal coupling reactions.

Suzuki_Mechanism cluster_cat Catalytic Cycle cluster_base Base Activation Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)-X L₂ OA->PdII Trans Transmetalation PdII->Trans [R²-B(OH)₃]⁻ PdII_R2 R¹-Pd(II)-R² L₂ Trans->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R¹-R² BA R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ BA->Borate Base Base (OH⁻) Base->Borate Borate->Trans Activates Boron

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Experimental Choices Explained:

    • Catalyst: A Pd(0) source is required. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to the active Pd(0) species. The choice of phosphine ligand (e.g., PPh₃, SPhos) is critical and modulates catalyst activity and stability.

    • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex ([R-B(OH)₃]⁻), which facilitates the transmetalation step.

    • Solvent: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is common. The water helps dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst.

Potential as a Bacterial Growth Inhibitor

Some commercial suppliers have claimed that this compound can inhibit bacterial growth by binding to DNA-dependent RNA polymerase, thereby preventing transcription and replication.[1] RNA polymerase is a well-validated target for antibacterial drugs, as it is essential for bacterial viability and possesses structural differences from its mammalian counterparts. However, it is crucial to note that at the time of this writing, this specific mechanistic claim for this compound has not been substantiated in peer-reviewed scientific literature. This represents an area ripe for further investigation by researchers seeking to develop novel antibiotics.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent for synthetic and medicinal chemists. Its primary utility is realized through the Suzuki-Miyaura cross-coupling reaction, providing a reliable route to complex biaryl structures that are prevalent in drug candidates. The presence of both a boronic acid and a bromine atom on the same scaffold allows for sequential, controlled coupling reactions, enabling the construction of intricate molecular architectures. While its potential as a direct therapeutic agent, particularly as an antibacterial, remains an intriguing but unconfirmed possibility, its role as a key building block in the discovery and development of new medicines is well-established. Future research may focus on validating its purported antibacterial mechanism and expanding its use in the synthesis of novel materials and pharmaceuticals.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Bromo-2-hydroxyphenylboronic acid is a key building block in modern medicinal chemistry and organic synthesis, valued for its utility in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its performance in these applications is intrinsically linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse reaction and storage conditions. This technical guide provides a comprehensive overview of the known properties of this compound, alongside field-proven methodologies for determining its solubility and characterizing its stability profile. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as an essential resource for researchers aiming to optimize the use of this versatile reagent in their drug discovery and development endeavors.

Introduction: The Role of this compound in Synthesis

Arylboronic acids are a cornerstone of contemporary organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound, with its unique substitution pattern, offers multiple reactive sites that can be selectively addressed. The boronic acid moiety readily participates in palladium-catalyzed cross-coupling reactions, while the bromo and hydroxyl groups provide additional handles for subsequent chemical transformations.

The efficiency of reactions involving this compound is highly dependent on its solubility in the chosen reaction medium. Furthermore, its stability is paramount, as degradation can lead to reduced yields, the formation of impurities, and complications in product purification. An understanding of the degradation pathways is crucial for developing robust synthetic routes and ensuring the quality of active pharmaceutical ingredients (APIs).[1]

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential before its application in experimental work.

PropertyValueSource(s)
CAS Number 89598-97-0[2][3][4]
Molecular Formula C₆H₆BBrO₃[2][3][5]
Molecular Weight 216.83 g/mol [2][3]
Appearance Pale yellow to yellow-brown solid[5]
Melting Point 196-200 °C[2]
Boiling Point (Predicted) 378.3 °C at 760 mmHg

Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a chemical fume hood.

Storage Recommendations: For optimal stability, the solid compound should be stored at 4°C under an inert atmosphere (e.g., argon or nitrogen).[2] Boronic acids are known to be sensitive to moisture and air.

Solubility Profile: A Predictive and Experimental Approach

While specific quantitative solubility data for this compound is not extensively published, its solubility can be predicted based on the behavior of similar substituted phenylboronic acids.[6][7][8]

Predicted Solubility:

  • High Solubility: Expected in polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran (THF), 1,4-dioxane) and ketones (e.g., acetone, 3-pentanone).[6][8][9]

  • Moderate Solubility: Expected in chlorinated solvents like chloroform and dichloromethane.[6][8]

  • Low Solubility: Expected in nonpolar hydrocarbon solvents such as hexanes and methylcyclohexane.[6][8]

  • Aqueous Solubility: Generally, arylboronic acids have low to moderate water solubility.[9][10] The presence of the hydrophilic hydroxyl group may slightly enhance aqueous solubility compared to unsubstituted phenylboronic acid.

The introduction of substituents like the isobutoxy group has been shown to increase the solubility of phenylboronic acid in most organic solvents, a principle that likely extends to the bromo and hydroxyl substituents of the title compound.[7]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a reliable experimental method is necessary. The following protocol outlines a dynamic method for determining the solubility of this compound in various solvents at different temperatures.

Principle: This method involves preparing a suspension of the compound in a known volume of solvent and gradually increasing the temperature until complete dissolution is observed. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration.

Diagram of Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh a precise amount of This compound B Add a known volume of the selected organic solvent A->B C Seal the vial and place it in a controlled heating block with stirring B->C D Gradually increase temperature (e.g., 1°C/min) C->D E Visually or instrumentally monitor for complete dissolution D->E F Record the temperature at which the last solid disappears E->F G Repeat for different concentrations and solvents F->G H Plot solubility (concentration) vs. temperature G->H I Fit data to a suitable model (e.g., polynomial, λh-equation) H->I

Caption: Workflow for Dynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh a specific amount of this compound (e.g., 10 mg) into a small, sealable glass vial.

    • Add a precise volume of the desired solvent (e.g., 1.0 mL) to the vial.

    • Add a small magnetic stir bar.

    • Seal the vial tightly to prevent solvent evaporation.

  • Measurement:

    • Place the vial in a temperature-controlled heating block equipped with a magnetic stirrer and a calibrated thermometer.

    • Begin stirring to ensure the suspension is homogenous.

    • Slowly increase the temperature of the block (e.g., at a rate of 0.5-1.0 °C per minute).

    • Carefully observe the vial. The solubility temperature is the point at which the solution becomes completely clear, with no visible solid particles remaining. A light source behind the sample can aid in this observation.

  • Data Collection and Analysis:

    • Record the temperature of complete dissolution.

    • Repeat the experiment with different concentrations of the solute and in various solvents of interest (e.g., methanol, ethanol, acetone, THF, acetonitrile, DMF, DMSO).

    • Plot the concentration (in mg/mL or mol/L) against the dissolution temperature for each solvent to generate a solubility curve.

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is critical for its effective use. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[11][12][13][14] These studies expose the compound to stress conditions more severe than accelerated stability testing.

Potential Degradation Pathways:

  • Dehydration (Boroxine Formation): Like other phenylboronic acids, this compound can undergo intermolecular dehydration, especially upon heating, to form a stable trimeric anhydride known as a boroxine. This is a reversible process.

  • Protodeboronation: Cleavage of the C-B bond to yield 4-bromophenol. This can be promoted by acidic or basic conditions.

  • Oxidation: The aromatic ring and the boronic acid moiety can be susceptible to oxidation, potentially leading to the formation of phenolic and other degradation products.

Diagram of Potential Degradation Pathways:

G A This compound B Trimeric Boroxine A->B Dehydration (Heat) C 4-Bromophenol A->C Protodeboronation (Acid/Base) D Oxidized Products A->D Oxidation (e.g., H₂O₂) B->A Hydrolysis

Caption: Potential Degradation Pathways.

General Protocol for Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical methods are truly stability-indicating.[11]

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble and stable, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

Stress Conditions:

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix stock solution with 0.1 N HCl. Incubate at 60°C for 24-48 hours. Neutralize with NaOH before analysis.To assess stability in acidic environments.
Base Hydrolysis Mix stock solution with 0.1 N NaOH. Incubate at 60°C for 2-8 hours. Neutralize with HCl before analysis.To assess stability in alkaline environments.
Oxidation Mix stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.To evaluate susceptibility to oxidative degradation.
Thermal Stress Expose the solid compound to 80°C in a calibrated oven for 48 hours. Dissolve in a suitable solvent for analysis.To determine the impact of heat on the solid-state stability.
Photostability Expose the solid compound and a solution (e.g., in acetonitrile/water) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.To assess sensitivity to light.[13]

Development of a Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify this compound from its potential degradation products.

Protocol for HPLC Method Development

Instrumentation: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector is suitable. A PDA detector is advantageous as it can provide spectral information to assess peak purity.

Diagram of HPLC Method Development Workflow:

G A Select Column and Mobile Phase B Inject Standard and Stressed Samples A->B C Optimize Separation (Gradient, Flow Rate, pH) B->C D Check for Peak Purity and Resolution C->D E Method Validation (ICH Q2(R1)) D->E

Caption: HPLC Method Development Workflow.

Step-by-Step Methodology:

  • Column and Mobile Phase Selection:

    • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). These are versatile and widely available.

    • Mobile Phase A: 0.1% Formic acid or phosphoric acid in water. The acidic modifier helps to suppress the ionization of the boronic acid and phenolic hydroxyl groups, leading to better peak shape.

    • Mobile Phase B: Acetonitrile or methanol.

    • Detector Wavelength: Determine the UV maximum of this compound by scanning a dilute solution (e.g., 10 µg/mL in mobile phase) from 200-400 nm. Set the detector to this wavelength (typically around 270-280 nm for such structures).

  • Initial Chromatographic Run:

    • Inject a standard solution of this compound.

    • Start with a gradient elution, for example, from 10% B to 90% B over 20 minutes, with a flow rate of 1.0 mL/min.

    • This initial run will establish the approximate retention time of the parent compound.

  • Analysis of Stressed Samples:

    • Inject the samples from the forced degradation studies.

    • Examine the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Method Optimization:

    • Adjust the gradient slope, initial and final mobile phase composition, and run time to achieve baseline separation between the parent peak and all degradation product peaks. A resolution of >1.5 is generally desired.

    • If peak shape is poor, consider adjusting the pH of the aqueous mobile phase.

  • Method Validation:

    • Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines. This includes assessing:

      • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.

      • Linearity: The relationship between concentration and detector response.

      • Range: The concentration interval over which the method is precise and accurate.

      • Accuracy: The closeness of the test results to the true value.

      • Precision: The degree of scatter between a series of measurements.

      • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.

      • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This compound is a valuable reagent whose successful application hinges on a thorough understanding of its solubility and stability. While specific quantitative data for this compound is not widely published, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols for solubility determination, forced degradation studies, and HPLC method development, researchers can generate the necessary data to optimize reaction conditions, ensure the quality and purity of their synthetic products, and build a comprehensive understanding of this important molecule. Adherence to these scientifically sound and field-proven methodologies will empower researchers in drug discovery and development to utilize this compound with confidence and precision.

References

An In-depth Technical Guide to 5-Bromo-2-hydroxyphenylboronic acid: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxyphenylboronic acid is a versatile aromatic boronic acid that has emerged as a valuable building block in modern organic synthesis. Its unique trifunctional nature, featuring a boronic acid moiety, a hydroxyl group, and a bromine atom, offers a powerful handle for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, reactivity, and diverse applications, with a particular focus on its role in the development of novel pharmaceuticals and functional materials. The strategic positioning of the hydroxyl group ortho to the boronic acid and the bromine atom para to the hydroxyl group imparts distinct reactivity and makes it a highly sought-after reagent in cross-coupling chemistry. This document will delve into the mechanistic nuances of its reactions, provide practical experimental protocols, and highlight its utility in various scientific domains.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.

PropertyValueReference
CAS Number 89598-97-0[1][2]
Molecular Formula C₆H₆BBrO₃[1][2]
Molecular Weight 216.83 g/mol [1][2]
Appearance White to pale yellow or brown solid[1]
Melting Point 196-200 °C[1]
Solubility Soluble in methanol, ethanol, and other polar organic solvents.
Storage Store at 4°C under an inert atmosphere.[1]

Spectroscopic Characterization:

¹H NMR (DMSO-d₆):

  • A broad singlet corresponding to the two protons of the boronic acid hydroxyl groups, typically in the region of 8.0-8.5 ppm.

  • A singlet for the phenolic hydroxyl proton.

  • Three aromatic protons exhibiting characteristic splitting patterns (doublets and a doublet of doublets) in the aromatic region (approx. 6.8-7.5 ppm).

¹³C NMR (DMSO-d₆):

  • Six distinct signals in the aromatic region (approx. 110-160 ppm). The carbon attached to the boron atom may show a broader signal due to quadrupolar relaxation.

Synthesis of this compound

The synthesis of this compound typically starts from the readily available precursor, 4-bromophenol. A general and industrially scalable method involves a three-step sequence: protection of the phenolic hydroxyl group, ortho-lithiation and borylation, and subsequent deprotection.[3]

Synthetic Workflow

Synthesis A 4-Bromophenol B Protection of -OH group A->B Protecting Agent (e.g., Boc₂O, TMSCl) C Protected 4-Bromophenol B->C D ortho-Lithiation & Borylation C->D 1. n-BuLi or s-BuLi 2. B(OR)₃ E Protected Boronic Acid D->E F Deprotection E->F Acidic Hydrolysis G This compound F->G

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a general guideline based on established methods for the synthesis of hydroxyphenylboronic acids.[3]

Step 1: Protection of 4-Bromophenol

  • To a solution of 4-bromophenol in a suitable solvent (e.g., tetrahydrofuran or dichloromethane), add a base (e.g., triethylamine or sodium hydride).

  • Slowly add the protecting group reagent (e.g., di-tert-butyl dicarbonate for a Boc group, or trimethylsilyl chloride for a TMS group) at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by quenching with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.

  • Purify the protected 4-bromophenol by column chromatography or recrystallization.

Step 2: ortho-Lithiation and Borylation

  • Dissolve the protected 4-bromophenol in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add a solution of an organolithium reagent (e.g., n-butyllithium or sec-butyllithium) dropwise. The hydroxyl-directing nature of the protected group facilitates lithiation at the ortho position.

  • After stirring for a designated period, add a borate ester (e.g., trimethyl borate or triisopropyl borate) dropwise at the low temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Deprotection and Isolation

  • Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).

  • Stir the mixture vigorously to hydrolyze the boronate ester and cleave the protecting group.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound lies in its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds.[4][5]

Mechanistic Insights: The Role of the ortho-Hydroxyl Group

The presence of the hydroxyl group ortho to the boronic acid moiety is not merely a passive functionality. It can actively participate in the catalytic cycle, a phenomenon known as "hydroxyl-directed" or "assisted" coupling.

Suzuki_Mechanism cluster_0 Catalytic Cycle cluster_1 Role of ortho-Hydroxyl Group Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X trans-ArPd(II)XL₂ trans-ArPd(II)XL₂ Oxidative\nAddition->trans-ArPd(II)XL₂ Transmetalation Transmetalation trans-ArPd(II)XL₂->Transmetalation [Ar'B(OH)₃]⁻ Coordination Coordination to Pd(II) center via hydroxyl group trans-ArPd(II)XL₂->Coordination trans-ArPd(II)Ar'L₂ trans-ArPd(II)Ar'L₂ Transmetalation->trans-ArPd(II)Ar'L₂ Reductive\nElimination Reductive Elimination trans-ArPd(II)Ar'L₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar' Boronic Acid 5-Bromo-2-hydroxy- phenylboronic acid Base Base Boronate [Ar'B(OH)₃]⁻ Base->Boronate Base (e.g., K₂CO₃) Boronate->Coordination

References

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the spectroscopic data for 5-Bromo-2-hydroxyphenylboronic acid, a key building block in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but on the rationale behind the experimental choices and the expert interpretation of the spectral features.

Introduction

This compound (C₆H₆BBrO₃, CAS No. 89598-97-0) is a bifunctional organic compound that incorporates a brominated phenol ring and a boronic acid moiety.[1][2][3] This unique combination of functional groups makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The hydroxyl group offers a site for further functionalization or can influence the electronic properties and reactivity of the molecule. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in complex synthetic pathways.

Molecular Structure and Key Spectroscopic Correlations

The structure of this compound presents a distinct pattern of substituents on the benzene ring, which dictates its spectroscopic signature. The interplay between the electron-withdrawing bromine atom and the electron-donating hydroxyl group, along with the boronic acid functionality, creates a unique electronic environment for each atom.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Expected Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8br s1HAr-OH
~8.0br s2HB(OH )₂
~7.6d1HAr-H
~7.3dd1HAr-H
~6.8d1HAr-H

Expert Interpretation:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The deshielding effect of the electronegative bromine and hydroxyl groups, as well as the boronic acid moiety, will cause these protons to resonate at relatively high chemical shifts. The splitting patterns (doublet and doublet of doublets) arise from the coupling between adjacent protons. The broad singlets observed at higher chemical shifts are characteristic of the acidic protons of the hydroxyl and boronic acid groups, which undergo rapid exchange with residual water in the DMSO-d₆ solvent.[6]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for boronic acids due to its ability to dissolve polar compounds and to slow down the exchange of the B(OH)₂ protons, sometimes allowing for their observation.

  • Instrument Setup: The data should be acquired on a 400 or 500 MHz NMR spectrometer.

  • Acquisition Parameters: A standard proton experiment is sufficient. Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio. The spectral width should be set to cover the range of approximately -1 to 12 ppm.

  • Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

Expected Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~158C -OH
~138C -H
~135C -H
~120C -Br
~118C -H
~115C -B(OH)₂

Expert Interpretation:

The ¹³C NMR spectrum is expected to display six distinct signals for the six carbons of the benzene ring. The carbon attached to the hydroxyl group (C-OH) will be the most deshielded due to the strong electronegativity of the oxygen atom. The carbon bearing the boronic acid group (C-B) is often broad and may be difficult to observe due to the quadrupolar relaxation of the adjacent boron nucleus. The carbon attached to the bromine (C-Br) will be shifted to a lower field than the other CH carbons.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The experiment is run on the same 400 or 500 MHz spectrometer, using a broadband probe.

  • Acquisition Parameters: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is used. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope. The spectral width should be set to encompass a range of 0 to 200 ppm.

  • Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.

Expected Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (phenolic and boronic acid)
~3050MediumAromatic C-H stretch
~1600, ~1480Medium-StrongAromatic C=C stretch
~1350StrongB-O stretch
~1250StrongC-O stretch (phenolic)
~820StrongC-H out-of-plane bend (aromatic)
~650MediumC-Br stretch

Expert Interpretation:

The IR spectrum will be dominated by a broad and intense absorption in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of both the phenolic and boronic acid hydroxyl groups, which are often involved in hydrogen bonding.[5][7] The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching bands around 1600 and 1480 cm⁻¹. A strong band around 1350 cm⁻¹ is indicative of the B-O stretching vibration, a key diagnostic peak for boronic acids.[8] The C-O stretch of the phenol and the C-Br stretch will appear in the fingerprint region.

Experimental Protocol: FT-IR Data Acquisition (Thin Solid Film)

  • Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.[1][9]

  • Film Deposition: Apply a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin, even film of the solid compound on the plate.[9]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. Typically, 16 or 32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Data (Electron Ionization - EI):

m/zRelative Intensity (%)Assignment
216/218~100 / ~98[M]⁺ (Molecular Ion)
198/200Moderate[M - H₂O]⁺
170/172Moderate[M - H₂O - CO]⁺
137Low[M - Br]⁺
91Low[C₆H₅O]⁺

Expert Interpretation:

The mass spectrum of this compound is expected to show a prominent molecular ion peak cluster at m/z 216 and 218, with a nearly 1:1 intensity ratio. This characteristic isotopic pattern is a definitive indicator of the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[10] Common fragmentation pathways for such molecules include the loss of water from the boronic acid and hydroxyl groups, and subsequent loss of carbon monoxide. The loss of the bromine atom would result in a peak at m/z 137.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Sample 5-Bromo-2-hydroxyphenylboronic acid Sample MS Mass Spectrometry (EI-MS) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS_Data Molecular Weight & Isotopic Pattern MS->MS_Data NMR_Data Structural Framework & Connectivity NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data Structure Confirmed Structure of This compound MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: A typical workflow for the spectroscopic characterization of an organic compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining the predicted data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry with detailed experimental protocols and expert interpretation, researchers can confidently identify and characterize this important synthetic building block. The causality behind the spectral features has been explained by considering the electronic effects of the various functional groups and the fundamental principles of each spectroscopic technique. This self-validating system of analysis ensures a high degree of confidence in the structural assignment, which is critical for its application in research and development.

References

The Rising Potential of 5-Bromo-2-hydroxyphenylboronic Acid Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Boron Atom in Medicinal Chemistry

The incorporation of boron into medicinal chemistry has opened new avenues for the development of therapeutic agents with diverse biological activities. Boronic acids, in particular, have emerged as a privileged scaffold due to their unique chemical properties, including their ability to form reversible covalent bonds with biological nucleophiles. This guide focuses on the burgeoning potential of derivatives of 5-Bromo-2-hydroxyphenylboronic acid, a versatile building block for the synthesis of novel compounds with promising anticancer, antimicrobial, and enzyme-inhibitory activities. The strategic placement of the bromo and hydroxyl substituents on the phenylboronic acid core provides a unique combination of electronic and steric properties, offering a rich platform for the design of targeted therapeutics.

I. Synthesis of Bioactive Derivatives: A Modular Approach

The this compound scaffold allows for the straightforward synthesis of a variety of derivatives, including Schiff bases, chalcones, and amides. These synthetic routes are often high-yielding and allow for the introduction of diverse functional groups, enabling the systematic exploration of structure-activity relationships (SAR).

A. Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the imine (-C=N-) functional group, are readily synthesized through the condensation of an aldehyde with a primary amine. In the context of our core compound, the corresponding aldehyde, 5-bromo-2-hydroxybenzaldehyde, is a key intermediate.

Experimental Protocol: Synthesis of a Representative Schiff Base Derivative

  • Preparation of 5-bromo-2-hydroxybenzaldehyde: This can be achieved from this compound through oxidation, although it is also commercially available.

  • Condensation Reaction:

    • Dissolve 1 equivalent of 5-bromo-2-hydroxybenzaldehyde in a suitable solvent such as ethanol.

    • Add 1 equivalent of the desired primary amine (e.g., a substituted aniline).

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base product.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]

B. Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that form the central core of a variety of biologically important compounds. They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone.

Experimental Protocol: Synthesis of a Representative Chalcone Derivative

  • Preparation of the Starting Materials:

    • 5-bromo-2-hydroxybenzaldehyde serves as the aldehyde component.

    • A substituted acetophenone (e.g., 4-bromoacetophenone) is used as the ketone component.

  • Claisen-Schmidt Condensation:

    • Dissolve the substituted acetophenone (1 equivalent) and 5-bromo-2-hydroxybenzaldehyde (1 equivalent) in ethanol.

    • Slowly add an aqueous solution of a strong base, such as potassium hydroxide (KOH), to the mixture with constant stirring.

    • Continue stirring at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

    • Filter the solid, wash with water until neutral, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.[2][3]

II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have shown significant promise as anticancer agents. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

A. Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of novel compounds on cancer cell lines.[4][5][6]

Experimental Protocol: MTT Assay for Anticancer Activity

  • Cell Seeding:

    • Culture cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of the synthesized this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of concentrations.

    • Replace the medium in the wells with the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[4][5]

    • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

B. Data Presentation: Anticancer Activity of Representative Derivatives
Derivative TypeCancer Cell LineIC50 (µM)Reference
Schiff Base (L5)HeLa (Cervical)15.34 ± 1.12[6]
Schiff Base (L5)MCF-7 (Breast)12.18 ± 0.94[6]
Schiff Base (24)HCT-116 (Colon)12.83 ± 0.9[7]
Schiff Base (24)HePG-2 (Liver)9.07 ± 0.8[7]
Schiff Base (24)MCF-7 (Breast)4.92 ± 0.3[7]

Note: The IC50 values presented are for bromo-substituted Schiff bases, indicating the potential of this class of compounds. Specific data for derivatives of this compound should be generated following the provided protocols.

C. Potential Mechanisms of Anticancer Action

The anticancer activity of boronic acid derivatives is often attributed to their ability to inhibit key enzymes and disrupt critical cellular processes.

anticancer_mechanism cluster_compound This compound Derivative cluster_cell Cancer Cell Compound Bioactive Derivative Proteasome Proteasome Compound->Proteasome Inhibition SerineProtease Serine Proteases Compound->SerineProtease Inhibition Signaling Proliferation & Survival Pathways Compound->Signaling Disruption Apoptosis Apoptosis Proteasome->Apoptosis SerineProtease->Signaling Signaling->Apoptosis CellCycle Cell Cycle Arrest Signaling->CellCycle

Caption: Potential anticancer mechanisms of this compound derivatives.

III. Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic-resistant strains of bacteria and fungi necessitates the discovery of novel antimicrobial agents. Derivatives of this compound have demonstrated promising activity against a range of pathogenic microorganisms.

A. Antimicrobial Screening: The Agar Well Diffusion Method

The agar well diffusion assay is a widely used method for the preliminary screening of the antimicrobial activity of new compounds.[7][8]

Experimental Protocol: Agar Well Diffusion Assay

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to achieve a standardized turbidity (e.g., 0.5 McFarland standard).

  • Agar Plate Preparation:

    • Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

    • Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation and Compound Application:

    • Create wells (6-8 mm in diameter) in the agar plates using a sterile cork borer.[8]

    • Prepare stock solutions of the synthesized derivatives in a suitable solvent (e.g., DMSO).

    • Add a fixed volume (e.g., 50-100 µL) of each compound solution at a specific concentration into the wells.

    • Include a negative control (solvent alone) and a positive control (a standard antibiotic or antifungal agent).

  • Incubation and Data Analysis:

    • Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-28°C for 48-72 hours (for fungi).

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

B. Data Presentation: Antimicrobial Activity of Representative Derivatives
Derivative TypeMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Hydrazone of Chalcone (HC5)Microsporum canis-≤ 32[9]
Hydrazone of Chalcone (HC5)MSSA-0.25[9]
Hydrazone of Chalcone (HC5)E. coli-0.5[9]
Hydrazone of Chalcone (HC6)Microsporum canis-≤ 32[9]
Hydrazone of Chalcone (HC6)MSSA-0.25[9]
Hydrazone of Chalcone (HC6)E. coli-1[9]

Note: The data presented is for hydrazone derivatives of chalcones synthesized from 5-bromo-2-hydroxybenzaldehyde, highlighting the potential of this structural class. MIC (Minimum Inhibitory Concentration) values provide a more quantitative measure of antimicrobial activity.

C. Potential Mechanisms of Antimicrobial Action

The antimicrobial properties of boronic acid derivatives are thought to arise from their ability to interfere with essential microbial processes.

antimicrobial_mechanism cluster_compound This compound Derivative cluster_microbe Microbial Cell Compound Bioactive Derivative CellWall Cell Wall Synthesis Compound->CellWall Inhibition Enzymes Essential Enzymes Compound->Enzymes Inhibition Biofilm Biofilm Formation Compound->Biofilm Disruption CellDeath Cell Death CellWall->CellDeath Enzymes->CellDeath Biofilm->CellDeath

Caption: Potential antimicrobial mechanisms of this compound derivatives.

IV. Enzyme Inhibition: A Targeted Therapeutic Strategy

The ability of boronic acids to act as transition-state analogs makes them potent inhibitors of various enzymes, particularly serine proteases.[10][11][12] This inhibitory activity is a key mechanism underlying their therapeutic potential.

A. Serine Protease Inhibition Assay

The inhibitory activity of this compound derivatives against serine proteases can be evaluated using a chromogenic or fluorogenic substrate assay.

Experimental Protocol: Serine Protease Inhibition Assay

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the specific serine protease being tested (e.g., Tris-HCl for trypsin).

    • Prepare a stock solution of the serine protease.

    • Prepare a stock solution of a suitable chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

    • Prepare stock solutions of the test compounds (this compound derivatives) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the serine protease, and different concentrations of the test compound.

    • Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the increase in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (enzyme and substrate without inhibitor).

    • Calculate the IC50 value for each compound. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

B. Logical Workflow for Enzyme Inhibition Studies

enzyme_inhibition_workflow start Synthesized Derivatives reagent_prep Prepare Enzyme, Substrate, and Inhibitor Solutions start->reagent_prep assay_setup Set up 96-well Plate Assay (Enzyme + Inhibitor) reagent_prep->assay_setup pre_incubation Pre-incubate to allow Inhibitor Binding assay_setup->pre_incubation reaction_initiation Initiate Reaction with Substrate pre_incubation->reaction_initiation data_acquisition Monitor Reaction Progress (Absorbance/Fluorescence) reaction_initiation->data_acquisition data_analysis Calculate % Inhibition and IC50/Ki data_acquisition->data_analysis end Determine Inhibitory Potency and Mechanism data_analysis->end

Caption: Experimental workflow for serine protease inhibition assay.

V. Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with their demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities, makes them attractive candidates for further development. Future research should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of derivatives to establish comprehensive structure-activity relationships.

  • In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds.

  • In vivo evaluation: Assessing the efficacy and safety of lead compounds in animal models of cancer and infectious diseases.

  • Formulation and drug delivery: Developing strategies to enhance the bioavailability and targeted delivery of these compounds.

The continued exploration of this compound derivatives holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

commercial availability and suppliers of 5-Bromo-2-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-hydroxyphenylboronic Acid: Commercial Availability, Applications, and Protocols

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a critical reagent for researchers, scientists, and drug development professionals. We will explore its chemical properties, commercial availability from leading suppliers, and its pivotal role in synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical development. The narrative emphasizes the causality behind experimental choices, ensuring protocols are presented as self-validating systems.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Drug Discovery

The field of medicinal chemistry is in a constant search for versatile molecular building blocks to accelerate the discovery of novel therapeutics.[1][2] Boronic acids have emerged as indispensable tools, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

This compound (CAS No. 89598-97-0) is a particularly valuable bifunctional reagent. Its structure combines:

  • A boronic acid moiety , ready to participate in palladium-catalyzed cross-coupling reactions.

  • A phenolic hydroxyl group , which can influence the electronic properties of the ring and serve as a handle for further functionalization or as a key pharmacophoric feature.

  • A bromo substituent , which provides a specific site for coupling and modulates the molecule's reactivity.

This unique combination allows chemists to introduce the 2-hydroxyphenyl motif into complex molecules with high precision, a common structural element in biologically active compounds.[1][3] Its application spans the synthesis of novel inhibitors, scaffolds for various therapeutic targets, and advanced materials.[3][4][5]

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for its effective use and storage.

Data Summary

The key physical and chemical identifiers for this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 89598-97-0[3][6][7][8]
Molecular Formula C₆H₆BBrO₃[3][6][7][8]
Molecular Weight 216.83 g/mol [3][6][9]
IUPAC Name (5-bromo-2-hydroxyphenyl)boronic acid[7][8][10]
Synonyms 2-Borono-4-bromophenol, 5-Bromo-2-hydroxybenzeneboronic acid[3][6][8]
Melting Point 196-200 °C[3][6]
Appearance Pale yellow to yellow-brown solid/crystalline powder[7][11]
Boiling Point 378.3 °C at 760 mmHg[6]
Density 1.84 g/cm³[6]
InChI Key XSXTWLOHAGPBNO-UHFFFAOYSA-N[6][7][8]
Safety, Storage, and Handling

Proper handling is critical to ensure researcher safety and maintain the integrity of the compound.

  • Hazard Identification : This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[6][9]

  • Precautionary Measures : Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid breathing dust.

  • Storage Conditions : Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C under an inert atmosphere is recommended.[3]

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, typically offered in research-grade purities. Sourcing from a reputable manufacturer is paramount to ensure high-quality starting material, which is critical for reproducible and successful synthetic outcomes.

SupplierTypical PurityCommon Pack SizesNotes
Thermo Fisher Scientific ≥95.0%, 96%250 mg, 1 g[7][8][11]
United States Biological ≥98%Custom inquiry[3]
Echemi (via CHEMLYTE) Industrial GradeBulk inquiryA marketplace with various manufacturers.[6]
SynHet >95%Synthesis on demandOffers extensive analytical services upon request.[10]
Fisher Scientific 96%250 mg, 1 gDistributes products from various brands, including Thermo Scientific.[8][12]
Crysdot LLC Not specifiedCustom inquiry

Disclaimer: Availability, purity, and pack sizes are subject to change. Always verify with the supplier before ordering.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, a foundational transformation in modern organic synthesis.[13]

Mechanistic Principles

The catalytic cycle is a well-understood, three-step process. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation : The organic group from the boronic acid (activated by a base to form a boronate complex) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[14][15]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L_n) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ArAr Ar-Ar' Trans->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Trans Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A 1. Weigh Reactants (Aryl Halide, Boronic Acid, Base) B 2. Add to Flask & Purge (Inert Atmosphere) A->B C 3. Add Degassed Solvent & Palladium Catalyst B->C D 4. Heat & Stir (85-100 °C, 4-24h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Dilute (Ethyl Acetate) E->F Reaction Complete G 7. Aqueous Wash (Water, Brine) F->G H 8. Dry & Concentrate (Na₂SO₄, Rotovap) G->H I 9. Column Chromatography H->I Product Pure Product I->Product

References

A Senior Application Scientist's Guide to 5-Bromo-2-hydroxyphenylboronic Acid: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the essential safety protocols, handling procedures, and storage requirements for 5-Bromo-2-hydroxyphenylboronic acid (CAS No. 89598-97-0). As a key reagent in pharmaceutical synthesis and organic chemistry, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity.[1] This document is intended for researchers, scientists, and drug development professionals who work with this and similar arylboronic acids.

Compound Profile and Hazard Identification

This compound is an arylboronic acid derivative.[1] Like many boronic acids, its utility in cross-coupling reactions is well-established. However, the presence of the boronic acid functional group, along with its phenolic and brominated aryl structure, dictates specific handling and storage considerations. Arylboronic acids, in general, are known to be sensitive to environmental conditions and can readily form stable cyclic anhydrides (boroxines) or other polymeric species, which can affect their reactivity and characterization.[2]

Chemical and Physical Properties

A summary of the key physical and chemical properties is essential for anticipating its behavior under laboratory conditions.

PropertyValueSource
CAS Number 89598-97-0[1][3][4][5]
Molecular Formula C₆H₆BBrO₃[1][3][4][6]
Molecular Weight 216.83 g/mol [1][6]
Appearance Pale yellow to yellow-brown solid/powder[4]
Melting Point 196-200 °C[1][3]
Boiling Point 378.3 °C at 760 mmHg[3]
Purity Typically ≥95-98%[1][4]
GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with several key hazards that dictate the necessary safety precautions.[3][6]

Hazard ClassGHS CodeSignal WordHazard Statement
Skin Corrosion/IrritationH315WarningCauses skin irritation
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation

These classifications are the primary drivers for the engineering controls, handling procedures, and personal protective equipment recommendations that follow.[3][6][7] Recent studies have also suggested that some arylboronic acids may be weakly mutagenic, reinforcing the need for stringent control of exposure.[8]

Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks identified, a systematic approach based on the hierarchy of controls is the most effective strategy. This prioritizes eliminating or reducing hazards at their source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Eng Engineering Controls (Most Effective) Admin Administrative Controls & Safe Work Practices Eng_Desc Isolate people from the hazard. - Chemical Fume Hood - Proper Ventilation Eng->Eng_Desc PPE Personal Protective Equipment (PPE) (Least Effective) Admin_Desc Change the way people work. - Standard Operating Procedures (SOPs) - Hygiene Practices - Minimizing Dust Generation Admin->Admin_Desc PPE_Desc Protect the worker with personal equipment. - Goggles, Gloves, Lab Coat PPE->PPE_Desc

Caption: Hierarchy of controls for managing exposure risks.

Engineering Controls

The first and most critical line of defense is to use appropriate engineering controls to minimize the potential for exposure.

  • Chemical Fume Hood: All handling of solid this compound that could generate dust, or any work with its solutions, must be conducted in a certified chemical fume hood.[9] This is non-negotiable due to its classification as a respiratory tract irritant.[3][6]

  • Ventilation: The laboratory must be well-ventilated to ensure low background concentrations of airborne contaminants.[10]

  • Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and in close proximity to any workstation where the compound is handled.[9][11]

Administrative Controls & Safe Handling Practices

These are the standard operating procedures and hygiene practices that form the backbone of a safe laboratory environment.

  • Avoid Dust Generation: Minimize the creation of dust when weighing or transferring the solid material.[10][11] Use spatulas for transfers and handle containers carefully.[11]

  • Hygiene Measures: Avoid all personal contact, including inhalation of dust or vapors.[9] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[11] Do not eat, drink, or smoke in the laboratory.[9]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[9][10]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It is mandatory for all personnel handling this compound.

Protection TypeSpecificationRationale
Eye & Face Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A full-face shield is recommended if there is a risk of splashing.[9][10][12]Protects against dust particles and splashes that can cause serious eye irritation.[6]
Hand Chemically resistant gloves (e.g., nitrile).[9][11][12]Prevents skin contact, which can cause irritation.[6] Gloves must be inspected before use and changed immediately upon contamination.[11]
Body A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[11][12]Protects skin from accidental spills and contact.
Respiratory Not typically required when handling small quantities within a certified fume hood. If dust is generated outside of a hood, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required.[11][12]Prevents inhalation of dust, which can cause respiratory tract irritation.[6]

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring its efficacy in future experiments.

  • Temperature: Store in a refrigerator at 4°C.[1] Some suppliers recommend storage at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[1][13] Boronic acids can be air-sensitive and hygroscopic.[2][13]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[10][11][13] For maximum product recovery, especially with small quantities, centrifuge the original vial before removing the cap.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[13][14][15]

Emergency Preparedness and Response

Despite the best precautions, accidental exposures and spills can occur. A clear and practiced response plan is essential.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Inhalation: Remove the person from the exposure to fresh air immediately.[7][10][14] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][10]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[10][14] If skin irritation occurs, get medical advice.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][14] Remove contact lenses if present and easy to do.[7] Continue rinsing and seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[10] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[10] Seek immediate medical attention.

Spill Containment and Cleanup

A swift and safe response to a spill minimizes laboratory contamination and exposure risk.

Spill_Response cluster_1 Small Spill Response Protocol Evacuate 1. Evacuate & Alert PPE 2. Don PPE Evacuate->PPE Ensure area is secure Contain 3. Contain & Absorb PPE->Contain Wear required safety gear Cleanup 4. Clean Up Contain->Cleanup Use inert absorbent (sand, vermiculite) Avoid raising dust Decon 5. Decontaminate Cleanup->Decon Carefully sweep material into a labeled hazardous waste container Dispose 6. Dispose Decon->Dispose Wipe area with appropriate solvent, then soap and water

Caption: Step-by-step protocol for managing small laboratory spills.

Experimental Protocol for Spill Cleanup:

  • Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood if the spill occurs there.[9][10]

  • Don PPE: Before approaching the spill, don all appropriate personal protective equipment as detailed in Section 2.3.

  • Contain: For small spills, cover with an inert, non-combustible absorbent material like sand or vermiculite.[9]

  • Clean-up: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[10][13] Avoid actions that generate dust.[10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.[7][9]

Waste Disposal

All waste generated from the use of this compound, including empty containers and contaminated PPE, must be treated as hazardous waste.[9] Disposal should be handled by a licensed professional waste disposal service, often involving incineration in a chemical incinerator equipped with an afterburner and scrubber.[16] Do not dispose of this material down the drain.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 5-Bromo-2-hydroxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth analysis of 5-Bromo-2-hydroxyphenylboronic acid (CAS: 89598-97-0) as a key building block in these transformations. We delve into the mechanistic nuances imparted by the ortho-hydroxyl group, provide detailed, field-proven protocols for its application, and offer troubleshooting strategies. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent for the synthesis of complex biaryl and poly-aryl structures, particularly substituted biphenols which are prevalent in biologically active molecules.[2][3][4]

The Mechanistic Landscape: The Critical Role of the ortho-Hydroxyl Group

A profound understanding of the reaction mechanism is paramount to successful protocol development. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[5] However, the presence of an ortho-hydroxyl group on the boronic acid introduces specific interactions that can significantly influence the reaction's outcome.

The generally accepted catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 [R²B(OH)₃]⁻ M⁺ (Activated Boronic Acid) reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Expert Insight: The Role of the Base and the ortho-Hydroxyl Moiety

The transmetalation step is often rate-limiting and requires the activation of the boronic acid by a base.[8] The base converts the neutral, less reactive boronic acid (R-B(OH)₂) into a more nucleophilic anionic "ate" complex, typically a trihydroxyborate [R-B(OH)₃]⁻, which readily transfers its organic group to the palladium(II) center.[9][10]

The ortho-hydroxyl group on this compound can play a crucial, directing role in this process.[11] It is postulated that the hydroxyl group can coordinate to the palladium center, creating a pre-organized intermediate that facilitates the subsequent transmetalation. This intramolecular assistance can accelerate the reaction rate and may influence regioselectivity in complex substrates.[11] However, this chelation effect can also be a double-edged sword; excessively strong binding could potentially lead to catalyst inhibition.[12] Therefore, the choice of ligand, base, and solvent becomes even more critical to strike the right balance for an efficient catalytic turnover.

Optimizing Reaction Parameters: A Guide to Component Selection

The success of coupling this compound hinges on the judicious selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.

2.1. Palladium Catalysts and Ligands

For sterically hindered or electron-rich substrates like ortho-substituted phenylboronic acids, the choice of ligand is critical. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern bulky, electron-rich biarylphosphine ligands often provide superior results by promoting both the oxidative addition of the aryl halide and the final reductive elimination step.[1][7][13]

Catalyst System Ligand Type Typical Use Case & Rationale References
Pd(PPh₃)₄ Traditional PhosphineSimple, readily available. Good for activated aryl halides. Can be sluggish with hindered partners.[14][15]
Pd(OAc)₂ or Pd₂(dba)₃ + Ligand Precatalyst + LigandHighly versatile. Allows for screening of various ligands to optimize the reaction.[8][9]
- SPhos, XPhos, RuPhos Buchwald-type BiarylphosphineHighly Recommended. Excellent for sterically hindered substrates. The bulk and electron-donating nature accelerate key steps in the catalytic cycle.[13][16]
Pd-PEPPSI™ Precatalysts N-Heterocyclic Carbene (NHC)Robust and highly active. Effective for challenging substrates, including some aryl chlorides, and often require lower catalyst loadings.[1][15]

2.2. The Critical Choice of Base and Solvent

The base and solvent work in concert to facilitate the transmetalation step. A biphasic system, typically an organic solvent with an aqueous base solution, is common.[17]

Base Solvent System Comments & Rationale References
K₂CO₃ or Na₂CO₃ 1,4-Dioxane / H₂OToluene / H₂ODMF / H₂OStandard, effective, and economical choice for many couplings. The aqueous phase is crucial for dissolving the base.[18][19][20]
K₃PO₄ 1,4-Dioxane / H₂OToluene / H₂OTHF / H₂OA stronger, yet moderately nucleophilic base. Often the base of choice for sterically demanding couplings and substrates sensitive to harsher conditions. It is particularly effective with ortho-substituted partners.[3][9][13]
Cs₂CO₃ 1,4-DioxaneTolueneA strong base with good solubility in organic solvents, sometimes allowing for anhydrous or near-anhydrous conditions. Often used for difficult couplings.[21]
KF Toluene or THFA milder base option that can be effective while leaving base-labile functional groups, such as esters, intact.[8]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium compounds and organic solvents are hazardous. Review all relevant Safety Data Sheets (SDS) before starting.

Suzuki_Workflow start Start setup 1. Vessel Preparation (Flame-dried flask, stir bar) start->setup reagents 2. Add Solids (Aryl Halide, Boronic Acid, Base, Catalyst/Ligand) setup->reagents atmosphere 3. Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) reagents->atmosphere solvent 4. Add Degassed Solvents (via syringe) atmosphere->solvent reaction 5. Reaction (Heat to specified temp, stir) solvent->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Aqueous Workup (Cool, dilute, extract) monitor->workup Complete purify 8. Purification (Dry organic layer, concentrate, column chromatography) workup->purify product Final Product purify->product

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

3.1. Standard Protocol for Coupling with an Aryl Bromide

This protocol describes the coupling of this compound (1.0 equiv) with a generic aryl bromide (1.2 equiv).

  • Materials:

    • This compound (e.g., 217 mg, 1.0 mmol)

    • Aryl Bromide (1.2 mmol)

    • Palladium(II) Acetate [Pd(OAc)₂] (e.g., 4.5 mg, 0.02 mmol, 2 mol%)

    • SPhos (e.g., 16.4 mg, 0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄), finely powdered (e.g., 425 mg, 2.0 mmol)

    • 1,4-Dioxane (8 mL, degassed)

    • Water (2 mL, degassed)

  • Procedure:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.[9]

    • Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[13]

    • Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

    • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-16 hours.

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

3.2. Microwave-Assisted Protocol for Less Reactive Partners

Microwave irradiation can significantly reduce reaction times, particularly for less reactive coupling partners like some aryl bromides or chlorides.[17][22]

  • Procedure:

    • Combine the reagents as described in the standard protocol (steps 1-3) but in a dedicated microwave reaction vial.

    • Add the degassed solvents.

    • Seal the vial with the appropriate cap.

    • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-140 °C) for 15-60 minutes.

    • After the reaction is complete (monitored by LC-MS), cool the vial to room temperature before opening.

    • Proceed with the aqueous workup and purification as described in the standard protocol (steps 6-9).

Troubleshooting and Key Considerations

Issue Potential Cause(s) Recommended Solution(s) References
Low or No Conversion 1. Inactive catalyst.2. Insufficiently inert atmosphere.3. Poor quality base or reagents.4. Protodeboronation of the boronic acid.1. Use a fresh batch of catalyst/ligand. Consider an air-stable precatalyst.2. Ensure proper degassing of solvents and thorough evacuation/backfilling.3. Use freshly opened or purified reagents. Grind the base to a fine powder.4. Use milder conditions (lower temp, shorter time) or a less harsh base (e.g., KF).[13][14]
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve degassing technique for solvents. Ensure a leak-free reaction setup under a positive pressure of inert gas.[13]
Decomposition of Starting Material Reaction temperature is too high or reaction time is too long. The base is too harsh for other functional groups present.Reduce the reaction temperature. Monitor carefully and stop the reaction upon completion. Screen alternative, milder bases (e.g., K₂CO₃, KF).[21]
Stalled Reaction (Hindered Substrates) Insufficiently active catalyst system for the sterically demanding coupling.Switch to a more effective ligand system (e.g., a Buchwald-type biarylphosphine like XPhos or an NHC ligand). Increase reaction temperature or consider microwave heating.[13][16]

References

Application Notes & Protocols: A Detailed Guide to Suzuki-Miyaura Coupling Using 5-Bromo-2-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][3] Its widespread adoption is due to its mild reaction conditions, remarkable functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[2][4]

This guide focuses on a specific, highly valuable building block: 5-Bromo-2-hydroxyphenylboronic acid . This reagent is instrumental in the synthesis of substituted biphenyl-2-ols, a structural motif present in many biologically active molecules and advanced materials. The ortho-hydroxyl group offers a handle for further functionalization or can influence the conformation of the final product through intramolecular hydrogen bonding.

These application notes provide researchers, scientists, and drug development professionals with a detailed, field-proven protocol for utilizing this compound in Suzuki-Miyaura couplings. Beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the protocol, offering insights into reagent selection and providing a comprehensive troubleshooting guide to empower users to overcome common synthetic challenges.

Reaction Principle and Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined palladium catalytic cycle.[5] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar-X). This forms a Pd(II) intermediate. The reactivity of the halide partner is crucial, with the general trend being I > Br > OTf >> Cl.[1][6]

  • Transmetalation : This is the pivotal step where the organic moiety is transferred from the boron atom to the palladium center. The boronic acid, in this case, this compound, does not undergo transmetalation directly.[1] It must first be activated by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[7][8] This boronate species then efficiently transfers its aryl group to the Pd(II) center, displacing the halide. The choice and stoichiometry of the base are therefore critical to the reaction's success.[7]

  • Reductive Elimination : The two organic groups on the newly formed diorganopalladium(II) complex couple and are expelled from the palladium's coordination sphere. This step forms the desired C-C bond of the biphenyl product and, crucially, regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][3]

The ortho-hydroxyl group on this compound can potentially influence the reaction by coordinating to the palladium center or by altering the electronic nature and acidity of the boronic acid, thereby affecting the ease of boronate formation.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Product Product (Ar-Ar') PdII_Diaryl->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Pd0 BoronicAcid 5-Bromo-2-hydroxy- phenylboronic acid (Ar'-B(OH)₂) BoronicAcid->PdII_Aryl Base Base (e.g., K₂CO₃) Base->PdII_Aryl caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.

Materials and Reagents

Ensure all reagents are of high purity and solvents are anhydrous and degassed unless otherwise specified.

ReagentPurposeMol. Wt. ( g/mol )Example Amount (mmol)EquivalentsMass/Volume
This compoundBoron Source216.83[9][10][11]1.21.2260 mg
Aryl Bromide (e.g., Bromobenzene)Electrophile157.011.01.0157 mg (109 µL)
Tetrakis(triphenylphosphine)palladium(0)Catalyst1155.560.050.0558 mg
Potassium Carbonate (K₂CO₃)Base138.212.02.0276 mg
1,4-DioxaneSolvent---8 mL
Water (Degassed)Co-solvent---2 mL
Equipment
  • Round-bottom flask (25 mL or 50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Standard glassware for work-up (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Reaction Setup - Assemble dry glassware - Add solid reagents & stir bar start->setup inert 2. Establish Inert Atmosphere - Seal flask - Evacuate & backfill with Ar/N₂ (3x) setup->inert solvent 3. Add Solvents - Add degassed 1,4-dioxane - Add degassed water inert->solvent degas 4. Final Degassing - Bubble Ar/N₂ through solution for 10-15 min solvent->degas catalyst 5. Add Catalyst - Add Pd(PPh₃)₄ under positive inert gas flow degas->catalyst reaction 6. Reaction - Heat to 90 °C with vigorous stirring - Monitor by TLC/LC-MS catalyst->reaction workup 7. Work-up - Cool to RT, dilute with water - Extract with EtOAc (3x) reaction->workup purify 8. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end End Product purify->end

Caption: Fig. 2: Experimental Workflow Diagram.

  • Reaction Setup : To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 260 mg), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Establish Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[6][12]

  • Solvent Addition : Under a positive pressure of inert gas, add the degassed solvents via syringe: 8 mL of 1,4-dioxane followed by 2 mL of water. The use of degassed solvents is crucial to minimize catalyst deactivation.[6]

  • Catalyst Addition : While maintaining a positive inert gas flow, quickly add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), to the stirring mixture.

  • Reaction Execution : Attach the reflux condenser (with the inert gas line at the top). Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 4-12 hours).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with 20 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification : Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude residue can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biphenyl product.

Troubleshooting Guide

Even robust reactions like the Suzuki coupling can sometimes fail. Below is a guide to address common issues.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst : Pd(0) source has degraded due to improper storage or exposure to air.[6] 2. Poor Reagent Quality : Boronic acid or aryl halide is impure or has decomposed. 3. Insufficient Degassing : Oxygen has deactivated the catalyst.[12][13] 4. Base Incompatibility : The base may be too weak, insoluble, or not sufficiently pure.[12]1. Use a fresh bottle of catalyst or a more stable pre-catalyst (e.g., Pd(dppf)Cl₂). 2. Check the purity of starting materials. Use fresh this compound. 3. Ensure the reaction setup is leak-proof and solvents are thoroughly degassed. 4. Try a different base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.[12]
Protodeboronation The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom. This is a major side reaction, especially with electron-deficient or sterically hindered boronic acids.[6][12] It can be promoted by excess water or a strongly basic medium.1. Use a Milder Base : Switch to a weaker base like potassium fluoride (KF) or a carbonate instead of a hydroxide.[6] 2. Anhydrous Conditions : While some water is often beneficial, excess can be detrimental. Try running the reaction under strictly anhydrous conditions with a base like K₃PO₄ in a solvent like THF or Toluene.[12] 3. Use a Boronate Ester : Convert the boronic acid to a more stable pinacol (BPin) or MIDA ester to reduce the rate of protodeboronation.[12]
Homocoupling Two molecules of the boronic acid couple to form a symmetrical biaryl. This is typically caused by the presence of oxygen, which can facilitate an alternative catalytic cycle.[13]1. Improve Degassing : This is the most critical step. Ensure all solvents are rigorously degassed and a positive pressure of inert gas is maintained throughout the reaction. 2. Check Catalyst Purity : Some palladium sources can promote homocoupling more than others.
Incomplete Reaction The reaction stalls before the limiting reagent is fully consumed.1. Increase Temperature : If substrates or catalyst are stable, increasing the temperature may drive the reaction to completion. 2. Screen Ligands : The chosen ligand (in this case, PPh₃ from the catalyst) may not be optimal. For challenging couplings, consider more electron-rich and bulky ligands like Buchwald's SPhos or XPhos.[12] 3. Check Solubility : Ensure all reagents are soluble in the chosen solvent system at the reaction temperature. Poor solubility can severely limit reaction rates.[12][14]

References

Topic: Applications of 5-Bromo-2-hydroxyphenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: A Multifaceted Building Block

5-Bromo-2-hydroxyphenylboronic acid is a uniquely versatile reagent in the arsenal of the modern synthetic chemist. Its structure, featuring a boronic acid, a hydroxyl group, and a bromine atom on a single aromatic ring, presents three distinct points of reactivity. The ortho-hydroxyl group can act as a directing group, influence the reactivity of the adjacent boronic acid, or serve as a nucleophile. The boronic acid and bromine atom are classic handles for palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This trifecta of functionality allows for the strategic, and often orthogonal, construction of complex molecular architectures, making it an invaluable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] This guide provides a detailed exploration of its key applications, complete with mechanistic insights and field-tested protocols.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry, celebrated for its reliability and broad functional group tolerance in forming biaryl structures.[4] this compound serves as an excellent coupling partner, with its boronic acid moiety readily participating in the catalytic cycle. The adjacent hydroxyl group can play a crucial role, often accelerating the transmetalation step through coordination or by facilitating the formation of a more reactive boronate species.

Core Mechanism: The Palladium Catalytic Cycle

The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organoboron species, activated by a base to form a boronate complex, transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar'-X ArX->OxAdd PdII_ArX Ar'-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation BoronicAcid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., CO₃²⁻) Base->Boronate Boronate->Transmetalation PdII_Biaryl Ar'-Pd(II)L₂-Ar Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar'-Ar RedElim->Product

Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 4-Bromo-2',4'-dihydroxy-[1,1'-biphenyl]-3-carbonitrile

This protocol details a selective Suzuki-Miyaura coupling at the boronic acid position of this compound with 2-bromo-5-hydroxybenzonitrile.

Materials:

  • This compound (1.0 eq)

  • 2-Bromo-5-hydroxybenzonitrile (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, 2-bromo-5-hydroxybenzonitrile, and K₂CO₃.[5]

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.[5]

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[5]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.

Table 1: Key Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), etc.Choice depends on substrate reactivity; Pd(PPh₃)₄ is a robust general catalyst.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid to the boronate for transmetalation.[5][7]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFAqueous mixtures often improve solubility and accelerate the reaction.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers in the catalytic cycle.

Part 2: Chan-Lam Coupling for C-N and C-O Bond Formation

The Chan-Lam coupling provides a powerful and complementary method to palladium-catalyzed reactions for forming carbon-heteroatom bonds.[8] It utilizes inexpensive and abundant copper catalysts and is often performed under mild, aerobic conditions, making it highly practical.[9][10] this compound can be coupled with a wide range of amines, anilines, phenols, and other N-H or O-H containing compounds.[10][11]

Core Mechanism: The Copper Catalytic Cycle

While the precise mechanism is still debated and can be substrate-dependent, a widely accepted pathway involves a Cu(II)/Cu(III) or a related redox cycle:

  • Transmetalation: The boronic acid reacts with a Cu(II) salt to form an aryl-copper(II) intermediate.

  • Coordination & Deprotonation: The amine or alcohol substrate coordinates to the copper center, often facilitated by a base.

  • Oxidative Coupling/Reductive Elimination: A proposed Cu(III) intermediate undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.

  • Reoxidation: The resulting Cu(I) is reoxidized back to the active Cu(II) state by an oxidant, typically atmospheric oxygen, to complete the catalytic cycle.[8][10]

Chan_Lam_Cycle CuII Cu(II)L₂ Transmetalation Transmetalation CuII->Transmetalation BoronicAcid Ar-B(OH)₂ BoronicAcid->Transmetalation ArCuII Ar-Cu(II)L Transmetalation->ArCuII Coordination Coordination ArCuII->Coordination Nucleophile R-XH (X=N,O) Nucleophile->Coordination CuComplex [Ar-Cu(II)-XR] Coordination->CuComplex RedElim Reductive Elimination CuComplex->RedElim Product Ar-XR RedElim->Product CuI Cu(I)L RedElim->CuI Reoxidation Reoxidation (O₂) CuI->Reoxidation Reoxidation->CuII Regeneration

Figure 2: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.

Protocol: Synthesis of N-(4-Bromo-2-hydroxyphenyl)morpholine

This protocol describes the copper-catalyzed amination of this compound with morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Copper(II) Acetate [Cu(OAc)₂] (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Celite, ethyl acetate, saturated aqueous NH₄Cl, brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in DCM.

  • Reagent Addition: Add morpholine, Cu(OAc)₂, and pyridine to the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature, open to the air (using a balloon of air or by simply leaving the flask open), for 24-48 hours. The reaction color typically changes from blue to green.

  • Monitoring: Follow the consumption of the boronic acid by TLC.

  • Work-up: Upon completion, dilute the mixture with DCM and filter through a pad of Celite to remove insoluble copper salts.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution to remove pyridine and excess copper, followed by a brine wash.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via column chromatography to obtain the desired N-aryl morpholine derivative.

Table 2: Key Parameters for Chan-Lam Coupling

ParameterRecommended ConditionRationale
Catalyst Cu(OAc)₂, CuCl₂, etc.Cu(OAc)₂ is the most common and effective catalyst for this transformation.[9][11]
Base/Ligand Pyridine, Et₃N, DMAPActs as both a base to deprotonate the nucleophile and a ligand for the copper center.[11]
Solvent DCM, MeOH, THFChoice of solvent depends on substrate solubility.[11]
Oxidant Air (O₂)A key advantage is the use of atmospheric oxygen as the terminal oxidant.[10]

Part 3: Orthogonal Synthesis for Molecular Diversity

The true power of this compound lies in its capacity for sequential, selective functionalization. The differing reactivities of the boronic acid and the aryl bromide allow for a programmed synthetic sequence, which is highly valuable in constructing libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Synthetic Workflow Example

A common and powerful strategy involves a two-step cross-coupling sequence:

  • Step 1: Suzuki-Miyaura Coupling: The more reactive boronic acid is first coupled with an aryl halide under palladium catalysis. This step is typically robust and high-yielding.

  • Step 2: Buchwald-Hartwig Amination (or another coupling): The bromine atom on the resulting biphenyl product now serves as a handle for a second cross-coupling reaction, such as a Buchwald-Hartwig amination to install a C-N bond, or even another Suzuki coupling to create a terphenyl system. The hydroxyl group can be protected at the outset if it interferes with the reaction conditions or left unprotected if tolerated.

Orthogonal_Workflow Start This compound Step1 Step 1: Suzuki-Miyaura Coupling (at Boronic Acid site) + Ar¹-X, [Pd] Start->Step1 Intermediate 4-Bromo-3'-hydroxy-[1,1'-biphenyl] Derivative (Ar¹-Ar) Step1->Intermediate Step2 Step 2: Buchwald-Hartwig Amination (at Bromine site) + R₂NH, [Pd] Intermediate->Step2 Product Final Trisubstituted Product (Ar¹-Ar-NR₂) Step2->Product

Figure 3: A strategic workflow for orthogonal synthesis via sequential cross-coupling reactions.

This stepwise approach provides modularity and efficiency, allowing chemists to rapidly generate a diverse array of complex molecules from a single, versatile starting material.

References

The Strategic Utility of 5-Bromo-2-hydroxyphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Uniquely Positioned Building Block for Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Arylboronic acids are foundational to this endeavor, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Among the vast commercial library of these reagents, 5-Bromo-2-hydroxyphenylboronic acid emerges as a particularly valuable synthon. Its unique trifunctional substitution pattern—a boronic acid for coupling, a bromine atom for further functionalization, and a hydroxyl group to modulate physicochemical properties and provide a key interaction point—offers a compelling combination of features for the construction of complex molecular architectures.

This guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into the rationale for its use, supported by mechanistic insights, and provide detailed, field-proven protocols for its successful implementation in the synthesis of bioactive scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

The Rationale for Employing this compound: A Trifecta of Functionality

The utility of this compound stems from the interplay of its three key functional groups, each contributing distinct advantages in the design and synthesis of drug-like molecules.

1. The Boronic Acid Moiety: The Engine of C-C Bond Formation

The cornerstone of this building block's utility is the boronic acid group. It is a stable, generally non-toxic, and easily handled functional group that readily participates in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a workhorse in medicinal chemistry, enabling the formation of biaryl and heteroaryl-aryl linkages that are prevalent in a vast array of approved drugs.[2] The reaction proceeds under relatively mild conditions and exhibits a broad tolerance for other functional groups, making it an ideal method for late-stage diversification in a synthetic route.

2. The Ortho-Hydroxyl Group: A Director of Reactivity and a Key Pharmacophoric Element

The hydroxyl group positioned ortho to the boronic acid is a critical feature that significantly influences the compound's properties and applications:

  • Modulation of Acidity and Reactivity: The ortho-hydroxyl group can engage in intramolecular hydrogen bonding with the boronic acid moiety. This interaction can influence the Lewis acidity of the boron center and potentially stabilize the boronate intermediate in the Suzuki-Miyaura catalytic cycle, thereby affecting the reaction kinetics and selectivity.

  • A Handle for Privileged Scaffolds: The hydroxyl group serves as a nucleophile and a key synthetic handle for the construction of oxygen-containing heterocycles, such as benzofurans. Benzofurans are considered "privileged structures" in medicinal chemistry, as they are found in numerous compounds with a wide range of biological activities.

  • Pharmacophoric Interactions: In the context of drug design, the phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. This allows it to form crucial interactions with biological targets, such as the hinge region of kinases or key residues in enzyme active sites, often leading to enhanced binding affinity and selectivity.

3. The Para-Bromo Substituent: A Gateway to Further Diversification

The bromine atom at the 5-position provides a second, orthogonal reactive site for further synthetic elaboration. While the boronic acid is typically utilized first in a Suzuki-Miyaura coupling, the bromine atom can subsequently be engaged in a variety of other cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig, or a second Suzuki-Miyaura coupling). This allows for the sequential and controlled introduction of diverse substituents, enabling a thorough exploration of the structure-activity relationship (SAR) around the molecular scaffold.

Data Presentation: Physicochemical Properties and Safety Information

A comprehensive understanding of the physical and safety properties of a building block is essential for its effective and safe use in the laboratory.

PropertyValueReference
Molecular Formula C₆H₆BBrO₃[3]
Molecular Weight 216.83 g/mol [3]
Appearance Off-white to light brown powder
Melting Point 196-200 °C[4]
Solubility Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.
CAS Number 89598-97-0[5]

Safety and Handling:

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Hazard StatementPrecautionary StatementReference
H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362[3]
H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313[3]
H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405[3]

Experimental Protocols: Synthesis of Bioactive Scaffolds

The following protocols provide detailed, step-by-step methodologies for the application of this compound in the synthesis of medicinally relevant scaffolds. These protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, workup, and purification.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biphenyl-2-ol Scaffold

This protocol details the synthesis of a substituted biphenyl-2-ol, a common motif in bioactive molecules, via a Suzuki-Miyaura coupling reaction.

Reaction Principle:

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (this compound) with an organohalide in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle A Ar-X + Pd(0)L2 B Oxidative Addition C Ar-Pd(II)L2-X B->C D Transmetalation (with Ar'-B(OH)2 and Base) C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F G Ar-Ar' F->G H Pd(0)L2 F->H H->A

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide or iodide (e.g., 4-iodoanisole, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Experimental Workflow:

References

Application Notes & Protocols: Leveraging 5-Bromo-2-hydroxyphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-Bromo-2-hydroxyphenylboronic acid as a versatile starting material for the synthesis of complex pharmaceutical intermediates. We delve into the core synthetic transformations, focusing on palladium-catalyzed cross-coupling reactions, and provide validated, step-by-step protocols. The causality behind experimental choices, mechanistic insights, and strategies for downstream functionalization are discussed to empower chemists in their drug discovery endeavors.

Introduction: The Strategic Value of this compound

Boron-containing compounds, once perceived with caution, have become indispensable tools in medicinal chemistry.[1][2] The approval of boronic acid-based drugs like Bortezomib (Velcade®) has demystified their toxicological profile and highlighted their unique reactivity and potential as pharmacophores.[2][3] Boronic acids are now recognized not only as key components of therapeutics but also as exceptionally versatile building blocks in organic synthesis.[3][4]

This compound is a trifunctional reagent of significant strategic value. Its utility stems from the orthogonal reactivity of its three key functional groups:

  • The Boronic Acid: Serves as the primary reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds to construct biaryl scaffolds.[3][5]

  • The Bromo Group: A classic handle for a wide array of cross-coupling reactions, including C-N bond formation (e.g., Buchwald-Hartwig amination), allowing for sequential or tandem functionalization.

  • The Hydroxyl Group: Provides a site for hydrogen bonding, modulation of physicochemical properties, or further derivatization (e.g., etherification) to explore structure-activity relationships (SAR).

This guide will focus on the principal application of this reagent: its use in Suzuki-Miyaura coupling to generate functionalized 2-hydroxybiphenyl intermediates, which are prevalent motifs in pharmaceuticals.[6][7][8] We will then explore how the remaining bromo-handle on the resulting intermediate can be used in subsequent transformations, such as the Buchwald-Hartwig amination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)L₂(Ar') (Transmetalation Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0  Regeneration product Ar-Ar' (Biaryl Product) tm_complex->product Reductive Elimination reagents1 Aryl Halide (Ar-X) reagents1->oa_complex reagents2 Boronic Acid + Base (Ar'-B(OR)₃⁻) reagents2->tm_complex Buchwald_Hartwig_Workflow start This compound step1 Suzuki-Miyaura Coupling start->step1 intermediate 5-Bromo-2-hydroxy-biaryl Intermediate step1->intermediate a1  + Aryl Halide  (Ar-X) step2 Buchwald-Hartwig Amination intermediate->step2 final_product 5-Amino-2-hydroxy-biaryl Derivative (Final Product) step2->final_product a2  + Amine  (R₂NH)

References

Application Notes & Protocols: Leveraging 5-Bromo-2-hydroxyphenylboronic Acid for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylboronic acid (PBA) and its derivatives have emerged as exceptionally versatile moieties in the design of intelligent drug delivery systems.[1] Their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols makes them ideal for targeting specific biological markers and for creating stimuli-responsive nanocarriers.[2] This guide focuses on a specific derivative, 5-Bromo-2-hydroxyphenylboronic acid (5B2H-PBA), and its functionalization for creating sophisticated drug delivery vehicles. We will explore the core mechanisms of action, provide detailed protocols for nanoparticle functionalization and characterization, and discuss advanced applications that leverage its unique chemical structure for enhanced therapeutic efficacy.

Core Concepts & Rationale

The power of 5B2H-PBA in drug delivery stems from two primary, interconnected mechanisms: targeted binding and pH-responsive release. The specific substituents on the phenyl ring—a bromo group at position 5 and a hydroxyl group at position 2—provide additional layers of functionality and control.

Mechanism I: Sialic Acid Targeting

Many cancer cells exhibit an aberrant glycosylation profile, leading to the overexpression of sialic acid (SA) residues on their surface.[1][3] Phenylboronic acids can selectively bind to the cis-diol groups present in sialic acids, forming a reversible boronate ester linkage.[4] This interaction allows nanoparticles functionalized with 5B2H-PBA to preferentially accumulate at the tumor site, acting as a "smart-bomb" to deliver their therapeutic payload directly to cancer cells while minimizing exposure to healthy tissues.[5][6] The 2-hydroxy group on the 5B2H-PBA molecule can facilitate the formation of a more stable five-membered boronate ester ring, potentially enhancing binding affinity at physiological pH.

cluster_0 Drug Delivery Nanoparticle cluster_1 Cancer Cell Membrane NP Nanoparticle Core (e.g., Polymer) PBA 5-Bromo-2-hydroxy- phenylboronic acid NP->PBA Functionalized Surface SA Sialic Acid Residue (Overexpressed) PBA->SA Reversible Boronate Ester Formation (Targeted Binding) Membrane Lipid Bilayer

Figure 1: Targeted binding of a 5B2H-PBA-functionalized nanoparticle to sialic acid on a cancer cell surface.

Mechanism II: pH-Responsive Drug Release

The tumor microenvironment is characteristically acidic (pH 6.2–6.9) compared to healthy tissues (pH ~7.4).[7] Furthermore, once a nanoparticle is internalized by a cell via endocytosis, it is trafficked into endosomes and lysosomes, where the pH drops to 4.5–6.0.[8] The boronate ester bond is labile and hydrolyzes under acidic conditions.[9] This property can be ingeniously exploited to design drug delivery systems where the therapeutic agent is linked to the nanoparticle via a boronate ester. The carrier remains stable in the bloodstream, but upon reaching the acidic tumor environment or after cellular uptake, the bond breaks, triggering the release of the drug precisely where it is needed.[7][10] This minimizes premature drug release and systemic toxicity.

cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment / Endosome (pH < 6.5) Stable Nanoparticle-Drug Conjugate (Stable Boronate Ester) Released Nanoparticle Stable->Released Acid-Triggered Hydrolysis Drug Free Drug (Active)

Figure 2: pH-responsive drug release triggered by the acidic environment of a tumor or endosome.

The Role of the Bromo Substituent

The bromine atom at the 5-position is not merely a passive substituent. It serves as a valuable chemical handle for advanced, secondary functionalization. Through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the bromo group can be replaced with other functional moieties.[11][12] This allows for the creation of multifunctional nanoparticles, where, for example, an imaging agent or a second targeting ligand could be attached after the primary nanoparticle has been assembled.

Application Note: Functionalization of Polymeric Nanoparticles

This section provides a detailed protocol for the synthesis and characterization of drug-loaded nanoparticles functionalized with 5B2H-PBA using a post-polymerization modification approach. This method is widely applicable to polymers containing reactive groups like carboxylic acids or amines.

Protocol 2.1: Synthesis of 5B2H-PBA-Functionalized Polymer

Principle: This protocol describes the covalent conjugation of this compound to a polymer backbone containing carboxylic acid groups (e.g., a copolymer of poly(lactic-co-glycolic acid)-poly(ethylene glycol) with a terminal carboxyl group, PLGA-PEG-COOH). The conjugation is achieved by forming a stable amide bond using carbodiimide chemistry (EDC/NHS).

Materials:

  • PLGA-PEG-COOH (or another carboxyl-terminated polymer)

  • This compound (5B2H-PBA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dialysis tubing (MWCO suitable for the polymer, e.g., 3.5 kDa)

  • Deionized (DI) water

Procedure:

  • Polymer Activation:

    • Dissolve 100 mg of PLGA-PEG-COOH in 5 mL of anhydrous DMSO.

    • Add EDC (1.5 molar excess relative to COOH groups) and NHS (1.5 molar excess relative to COOH groups) to the polymer solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours to activate the carboxyl groups, forming an NHS-ester intermediate.

    • Expert Insight: The use of NHS stabilizes the active ester against hydrolysis, improving the efficiency of the subsequent reaction with the boronic acid. Anhydrous solvent is critical to prevent premature hydrolysis of the EDC and the active ester.

  • Conjugation Reaction:

    • In a separate vial, dissolve 5B2H-PBA (2.0 molar excess relative to COOH groups) in 2 mL of anhydrous DMSO.

    • Add the 5B2H-PBA solution dropwise to the activated polymer solution.

    • Allow the reaction to proceed for 24-48 hours at room temperature with continuous stirring.

    • Expert Insight: The phenolic hydroxyl group on 5B2H-PBA can react with the activated carboxyl group. While amide bond formation with an amine is more common, direct esterification is possible. For a more controlled reaction, an amino-functionalized derivative of 5B2H-PBA could be used. However, direct conjugation is a simpler first approach.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against a large volume of DI water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents (EDC, NHS, 5B2H-PBA) and DMSO.

    • Lyophilize the purified polymer solution to obtain the final product, PLGA-PEG-PBA, as a dry powder. Store at -20°C.

Protocol 2.2: Formulation & Drug Loading of Nanoparticles

Principle: The functionalized polymer is used to encapsulate a hydrophobic drug (e.g., Doxorubicin, DOX) via the nanoprecipitation (solvent displacement) method. The polymer self-assembles into nanoparticles upon being introduced into an aqueous phase, trapping the drug within the hydrophobic core.

Materials:

  • PLGA-PEG-PBA polymer (from Protocol 2.1)

  • Doxorubicin (DOX) or other model drug

  • Acetonitrile or Acetone (organic solvent)

  • DI Water or Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve 20 mg of PLGA-PEG-PBA and 2 mg of DOX in 1 mL of acetonitrile.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Add this organic solution dropwise into 10 mL of vigorously stirring DI water.

  • An opalescent suspension should form immediately as the nanoparticles self-assemble.

  • Continue stirring for 4-6 hours at room temperature in a fume hood to allow for complete evaporation of the organic solvent.

  • Centrifuge the nanoparticle suspension at a low speed (e.g., 2,000 rpm for 5 minutes) to pellet any non-encapsulated drug aggregates.

  • Carefully collect the supernatant containing the drug-loaded nanoparticles. Store at 4°C.

Protocol 2.3: Characterization of Functionalized Nanoparticles

Principle: It is essential to thoroughly characterize the synthesized polymer and the final nanoparticles to validate the success of the functionalization and formulation processes.

Methods & Expected Results:

Characterization TechniquePurposeExpected Outcome
¹H NMR Spectroscopy Confirm covalent conjugation of PBA to the polymer.Appearance of new aromatic proton peaks from the PBA moiety in the polymer spectrum.
FTIR Spectroscopy Confirm amide/ester bond formation.Appearance of characteristic amide or ester carbonyl stretching bands.
Dynamic Light Scattering (DLS) Measure nanoparticle size, polydispersity index (PDI), and Zeta potential.Hydrodynamic diameter typically 80-200 nm; PDI < 0.2 for a monodisperse sample.[13]
Transmission Electron Microscopy (TEM) Visualize nanoparticle morphology.Observation of spherical, well-dispersed nanoparticles.[13]
UV-Vis or Fluorescence Spectroscopy Determine Drug Loading Content (DLC) and Encapsulation Efficiency (EE).By measuring the concentration of non-encapsulated drug in the supernatant after centrifugation.

Calculations for Drug Loading:

  • Encapsulation Efficiency (EE %): (Mass of Loaded Drug / Initial Mass of Drug) x 100[9]

  • Drug Loading Content (DLC %): (Mass of Loaded Drug / Total Mass of Nanoparticles) x 100[9]

Application Note: In Vitro pH-Responsive Drug Release

Principle: This protocol evaluates the pH-triggered drug release from the synthesized nanoparticles by mimicking physiological conditions (pH 7.4) and the acidic tumor/endosomal environment (pH 5.5). The dialysis method is used to separate the released drug from the nanoparticles over time.

Materials:

  • Drug-loaded nanoparticle suspension (from Protocol 2.2)

  • Phosphate-Buffered Saline (PBS) at pH 7.4 and Acetate Buffer at pH 5.5

  • Dialysis tubing (MWCO 3.5-5 kDa)

  • 37°C shaking incubator

Procedure:

  • Pipette 1 mL of the drug-loaded nanoparticle suspension into two separate dialysis bags.

  • Immerse one bag in a beaker containing 50 mL of PBS (pH 7.4) and the other in a beaker containing 50 mL of acetate buffer (pH 5.5).

  • Place both setups in a shaking incubator at 37°C.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each beaker and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the withdrawn samples using UV-Vis or fluorescence spectroscopy.

  • Plot the cumulative percentage of drug released versus time for both pH conditions.

Expected Results: A significantly faster and higher cumulative drug release should be observed at pH 5.5 compared to pH 7.4.[7][9] This demonstrates the acid-labile nature of the boronate ester linkage (if the drug is conjugated) or the pH-dependent swelling/destabilization of the nanoparticle matrix, leading to controlled, triggered release.

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
000
2~5%~20%
8~12%~55%
24~20%~80%
48~25%~90%
Note: Data are representative and will vary based on the specific polymer, drug, and formulation.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2-hydroxyphenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the successful execution of the Suzuki-Miyaura cross-coupling reaction between 5-Bromo-2-hydroxyphenylboronic acid and a variety of aryl halides. The synthesis of hydroxylated biaryls is a cornerstone in medicinal chemistry and materials science, with the strategic placement of the hydroxyl group offering a key interaction point for biological targets and influencing the electronic properties of novel materials. This document offers an in-depth exploration of the reaction mechanism, critical parameters, and troubleshooting strategies, underpinned by field-proven insights to empower researchers in achieving high-yield, reproducible outcomes.

Introduction: The Strategic Importance of Hydroxylated Biaryls

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the relatively low toxicity of its boron-based reagents have cemented its status as an indispensable tool in modern organic synthesis.[2] The coupling of this compound with aryl halides is of particular significance as it provides a direct route to 2-hydroxybiphenyl scaffolds. These structural motifs are prevalent in a vast array of biologically active compounds and functional materials. The ortho-hydroxyl group can act as a hydrogen bond donor or acceptor, a directing group in subsequent synthetic transformations, or a chelating agent for metal ions, making it a critical determinant of a molecule's function.

This guide will navigate the intricacies of this specific transformation, addressing the unique challenges and opportunities presented by the ortho-hydroxyl substituent on the boronic acid.

The Catalytic Cycle and the Pivotal Role of the Ortho-Hydroxyl Group

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex.[3] This cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)2 Base PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of an ortho-hydroxyl group on the phenylboronic acid introduces a fascinating mechanistic nuance. It has been suggested that the hydroxyl group can participate in the reaction through chelation to the palladium center during the transmetalation step. This interaction can accelerate the transfer of the aryl group from boron to palladium, potentially leading to higher reaction rates and yields. However, the acidic nature of the phenolic proton also necessitates careful selection of the base to avoid unwanted side reactions.

Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis

The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of several key parameters.

Catalyst and Ligand Selection

The choice of palladium catalyst and its associated ligand is paramount for achieving high catalytic activity. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote both oxidative addition and reductive elimination.

Catalyst SystemLigandKey AdvantagesRecommended for
Pd(OAc)₂ / SPhosSPhosHigh activity for hindered substrates, room temperature reactions possible.[4]A broad range of aryl bromides and chlorides.
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃Excellent for coupling aryl chlorides under mild conditions.[5]Challenging couplings with less reactive aryl halides.
Pd(dppf)Cl₂dppfRobust and versatile for a variety of aryl bromides.[6]General-purpose couplings, good for initial screening.
Pd(PPh₃)₄PPh₃Commercially available and widely used.Simple, unhindered aryl bromides.

For the coupling of this compound, catalyst systems employing bulky biarylphosphine ligands such as SPhos are highly recommended to accommodate the steric hindrance imparted by the ortho-hydroxyl group and to facilitate the reaction with a diverse range of aryl halides.

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. It is primarily responsible for activating the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation.[7] The choice of base can significantly influence the reaction rate and the prevalence of side reactions.

BaseStrengthCommon SolventsNotes
K₃PO₄StrongToluene/H₂O, Dioxane/H₂O, THFOften provides excellent yields, particularly with hindered substrates.
K₂CO₃ModerateToluene/H₂O, DME, Ethanol/H₂OA versatile and cost-effective choice for many applications.
Cs₂CO₃StrongDioxane, DMF, TolueneHighly effective, but more expensive. Can be beneficial for difficult couplings.
NaOHStrongEthanol/H₂OA strong, inexpensive base, but can promote side reactions if not used carefully.

For substrates with acidic protons, such as this compound, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point to ensure efficient boronate formation without causing deprotonation-related complications. The pKa of the boronic acid can influence its reactivity, with stronger acid boronic acids often being more reactive in the presence of a limited amount of base.[8]

Solvent Systems

The choice of solvent is crucial for ensuring that all reaction components remain in solution and for facilitating the interaction between the organic and aqueous phases in biphasic systems.

Solvent SystemPropertiesTypical Applications
Toluene / H₂OBiphasic, good for a wide range of temperatures.General-purpose Suzuki couplings.
1,4-Dioxane / H₂OMiscible, often leads to homogeneous reaction mixtures.Can improve reaction rates for some substrates.
THF / H₂OMiscible, lower boiling point.Suitable for reactions at moderate temperatures.
DMEAnhydrous, used with specific catalyst systems.When water-sensitive functional groups are present.

For the coupling of this compound, a biphasic solvent system such as Toluene/H₂O or Dioxane/H₂O is generally recommended to facilitate the action of inorganic bases.

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific aryl halides.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl halide - Base start->reagents atmosphere Establish Inert Atmosphere (Evacuate & backfill with N2/Ar) reagents->atmosphere solvent_catalyst Add Degassed Solvent and Palladium Catalyst atmosphere->solvent_catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) solvent_catalyst->reaction workup Aqueous Work-up: - Cool to RT - Dilute with water - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification end End: Pure Biaryl Product purification->end

References

Preparation of Novel Compounds Using 5-Bromo-2-hydroxyphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-hydroxyphenylboronic acid is a versatile and highly valuable reagent in modern organic synthesis, particularly within the realm of pharmaceutical and materials science research. Its unique structural features, combining a boronic acid moiety with a phenolic hydroxyl group and a bromine atom, offer a trifecta of reactive sites for strategic molecular elaboration. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of novel compounds. Detailed protocols for Suzuki-Miyaura cross-coupling reactions and the synthesis of benzofuran derivatives are presented, supported by mechanistic insights and practical considerations for reaction optimization.

Introduction: The Strategic Advantage of this compound

This compound (CAS 89598-97-0) has emerged as a pivotal building block in the synthesis of complex organic molecules.[1] Its utility stems from the orthogonal reactivity of its functional groups, which allows for sequential and site-selective modifications. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds.[2] The phenolic hydroxyl group can participate in various reactions, including etherification and cyclization, and its electronic influence can modulate the reactivity of the aromatic ring. The bromine atom serves as an additional handle for further functionalization, often through another cross-coupling reaction.

This trifunctional nature makes this compound an ideal starting material for the construction of diverse molecular scaffolds, particularly those found in biologically active compounds and advanced materials.[3] Its application in drug discovery is noteworthy, as the resulting biaryl and heterocyclic structures are prevalent in many pharmaceutical agents.[4]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[5][6] this compound can act as the organoboron component, coupling with a variety of aryl and heteroaryl halides to generate substituted biphenyl derivatives. These structures are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron species (in this case, this compound) transfers its organic group to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (Ar-Ar'), regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 4'-Bromo-3'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

This protocol details the synthesis of a novel biphenyl derivative using this compound and 4-bromobenzonitrile as coupling partners.

2.2.1. Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound89598-97-0216.831.01.0
4-Bromobenzonitrile623-00-7182.021.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.213.03.0
1,4-Dioxane123-91-188.1110 mL-
Water (degassed)7732-18-518.022 mL-
2.2.2. Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (217 mg, 1.0 mmol), 4-bromobenzonitrile (218 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: - this compound - Aryl Halide - Base (K₂CO₃) B Add to Flask A->B C Establish Inert Atmosphere B->C D Add Catalyst (Pd(PPh₃)₄) C->D E Add Solvents (Dioxane/Water) D->E F Heat to 90°C E->F G Stir for 12h F->G H Monitor by TLC/LC-MS G->H I Cool to Room Temperature H->I J Dilute with Ethyl Acetate & Water I->J K Extract and Wash J->K L Dry and Concentrate K->L M Purify by Column Chromatography L->M

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Advanced Application: Synthesis of Benzofuran Derivatives

Benzofurans are a class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals, exhibiting a broad range of biological activities.[7] this compound can serve as a precursor for the synthesis of functionalized benzofurans. One common strategy involves an intramolecular cyclization of an intermediate formed from the reaction of the phenolic hydroxyl group.

General Synthetic Strategy

A versatile approach to benzofuran synthesis from this compound involves a palladium-catalyzed coupling with a terminal alkyne (Sonogashira coupling) followed by an intramolecular cyclization. The phenolic hydroxyl group attacks the alkyne moiety, leading to the formation of the furan ring.

Protocol: Synthesis of 5-Bromo-2-(phenylethynyl)phenol and subsequent cyclization to 5-Bromo-2-phenylbenzofuran

This two-step protocol first describes the Sonogashira coupling of this compound's synthetic precursor, 2,4-dibromophenol, with phenylacetylene, followed by an intramolecular cyclization to yield the benzofuran derivative. While this compound itself is not the direct starting material in this specific protocol, this pathway illustrates a key transformation of a closely related and often synthetically accessible precursor.

3.2.1. Materials and Reagents for Sonogashira Coupling
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
2,4-Dibromophenol615-58-7251.901.01.0
Phenylacetylene536-74-3102.131.21.2
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2701.900.030.03
Copper(I) iodide (CuI)7681-65-4190.450.060.06
Triethylamine (Et₃N)121-44-8101.195 mL-
N,N-Dimethylformamide (DMF)68-12-273.0910 mL-
3.2.2. Step-by-Step Procedure for Sonogashira Coupling
  • Reaction Setup: In a Schlenk tube, combine 2,4-dibromophenol (252 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (11 mg, 0.06 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagent Addition: Add DMF (10 mL), triethylamine (5 mL), and phenylacetylene (132 µL, 1.2 mmol) via syringe.

  • Reaction: Stir the mixture at 60 °C for 8 hours.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography to yield 5-bromo-2-(phenylethynyl)phenol.

3.2.3. Intramolecular Cyclization to 5-Bromo-2-phenylbenzofuran
  • Reaction Setup: Dissolve the purified 5-bromo-2-(phenylethynyl)phenol (1.0 mmol) in a suitable solvent such as toluene (10 mL) in a round-bottom flask.

  • Catalyst/Base Addition: Add a base, such as potassium carbonate (2.0 mmol), and if necessary, a catalyst like copper(I) iodide (0.1 mmol).

  • Reaction: Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in the Sonogashira coupling step to isolate 5-Bromo-2-phenylbenzofuran.

Troubleshooting and Optimization

Problem: Low yield in Suzuki-Miyaura coupling. Possible Causes & Solutions:

  • Inactive Catalyst: Ensure the palladium catalyst is fresh and handled under an inert atmosphere. Consider using pre-catalysts or different ligand systems.[8]

  • Inefficient Base: The choice of base is crucial.[9] If K₂CO₃ gives poor results, try other bases like Cs₂CO₃ or K₃PO₄.

  • Decomposition of Boronic Acid: Homocoupling of the boronic acid can be a side reaction. Using a precise stoichiometry (1.1-1.2 equivalents) can minimize this.[5]

  • Poor Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature.

Problem: Incomplete reaction or side product formation in benzofuran synthesis. Possible Causes & Solutions:

  • Suboptimal Reaction Temperature: The cyclization step can be sensitive to temperature. Optimize the temperature to favor the desired intramolecular reaction.

  • Catalyst Poisoning: Impurities in the starting materials or solvents can poison the catalyst. Ensure high-purity reagents and solvents are used.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel compounds. Its unique combination of functional groups allows for the strategic construction of complex molecular architectures through well-established and reliable synthetic methodologies like the Suzuki-Miyaura cross-coupling and intramolecular cyclizations. The protocols and insights provided in this application note serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient and creative use of this important synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 5-Bromo-2-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a particularly nuanced substrate: 5-Bromo-2-hydroxyphenylboronic acid. The presence of the ortho-hydroxyl group introduces specific challenges not typically encountered with standard arylboronic acids. This document moves beyond generic advice to explain the chemical causality behind common failures and provides robust, field-proven protocols to enhance your reaction yields and reproducibility.

Troubleshooting Guide

This section addresses the most common issues encountered during the coupling of this compound. Each problem is followed by an analysis of potential causes and a series of actionable solutions.

Question 1: My reaction shows low or no conversion of the aryl bromide starting material. What are the primary causes?

Answer: Low or no conversion is typically a sign of an inactive catalyst or suboptimal reaction conditions that fail to initiate the catalytic cycle.

  • Cause 1: Inactive Catalyst System. The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Furthermore, the palladium center can be inhibited by coordination from the ortho-hydroxyl group of your boronic acid, effectively sequestering the catalyst.

    • Solution A: Choose an Appropriate Precatalyst. Start with a robust, air-stable Pd(II) precatalyst that reliably forms the active Pd(0) species. Buchwald-type precatalysts (e.g., XPhos Pd G3) are designed for rapid activation and are often effective for challenging substrates.[1] Pd(dppf)Cl₂ is also a reliable choice for initial screening.[2][3]

    • Solution B: Use an Electron-Rich, Bulky Ligand. For an electron-rich substrate like this compound, the oxidative addition step can be slow. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) accelerates this rate-limiting step and can prevent catalyst inhibition by the substrate's hydroxyl group.[4][5]

  • Cause 2: Inadequate Degassing. Oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the unwanted homocoupling of the boronic acid.[6][7]

    • Solution: Implement Rigorous Degassing. Ensure all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.[6][8] Assemble your reaction under a positive pressure of inert gas.

  • Cause 3: Suboptimal Base or Solvent. The choice of base and solvent is critical for activating the boronic acid without causing decomposition.

    • Solution: Screen Bases and Solvents. Begin with moderately polar aprotic solvents like 1,4-dioxane or DME, often with a small amount of water to aid in dissolving the base.[2] For the base, start with milder options like K₂CO₃ or K₃PO₄ before moving to stronger, non-hydroxide bases like Cs₂CO₃ if needed.[2][9]

Question 2: I am observing significant amounts of phenol (protodeboronation byproduct). How can I prevent this?

Answer: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major side reaction for electron-rich and sterically hindered boronic acids, particularly those with acidic protons like this compound.[10]

  • Cause 1: Excessively Harsh Basic Conditions. Strong bases, especially hydroxides, in combination with high temperatures and protic solvents (like water), can readily cleave the boronic acid moiety.[11][12]

    • Solution A: Use a Milder Base. Avoid strong bases like NaOH or KOH. Instead, use bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. In some cases, fluoride sources like KF can be effective while minimizing protodeboronation.[6][13]

    • Solution B: Optimize Base Stoichiometry. Use the minimum amount of base required for the reaction, typically 2.0-3.0 equivalents. Excess base increases the rate of protodeboronation.

  • Cause 2: High Water Content and Temperature. While a small amount of water can be beneficial, excessive water, especially at high temperatures (>100 °C), accelerates the undesired protodeboronation.

    • Solution A: Use a Boronate Ester. Convert the boronic acid to a more stable pinacol ester derivative. Boronate esters are significantly more resistant to protodeboronation under basic conditions.[6][10]

    • Solution B: Minimize Water and Temperature. Use a solvent system with a lower water ratio (e.g., Dioxane/H₂O 10:1) or an anhydrous system if possible.[1] Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 80-90 °C).[8]

Question 3: My main impurity is a homocoupled dimer of my boronic acid. What is causing this?

Answer: Homocoupling of boronic acids is primarily driven by oxygen-mediated oxidation of the Pd(0) catalyst to Pd(II), which can then catalyze the dimerization.[7]

  • Cause: Oxygen Contamination. This is the most common reason for boronic acid homocoupling.

    • Solution A: Rigorous Degassing. As mentioned for catalyst inactivity, meticulous degassing of solvents and maintaining a strict inert atmosphere throughout the reaction and workup is critical.[6][8]

    • Solution B: Use a Pd(0) Source. Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of homocoupling compared to in situ reduction of Pd(II) salts, provided the reaction is kept strictly anaerobic.[4][14]

    • Solution C: Stoichiometry Control. Use only a slight excess of the boronic acid (1.1–1.2 equivalents). A large excess provides more substrate for the side reaction.[8]

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical for this compound? The base in a Suzuki-Miyaura reaction serves a crucial role: it activates the boronic acid by forming a more nucleophilic boronate complex (e.g., [ArB(OH)₃]⁻), which is the active species in the transmetalation step.[11][15] However, for this compound, the situation is more complex. The molecule has an acidic phenolic proton. A strong base can deprotonate both the boronic acid and the phenol, creating a dianionic species that may have altered reactivity or stability. More importantly, a strong base greatly accelerates the competing protodeboronation pathway.[12] Therefore, the ideal base is one that is strong enough to form the boronate for efficient transmetalation but not so harsh that it promotes rapid decomposition of the starting material.

Q2: Which catalyst and ligand system is the best starting point for this specific coupling? There is no single "best" system, as the optimal choice depends on the coupling partner.[13] However, a highly reliable starting point is Pd(dppf)Cl₂ .[2] The dppf ligand provides a good balance of electron-donating properties and steric bulk, making it a versatile and robust choice for a wide range of couplings. For more challenging reactions where Pd(dppf)Cl₂ gives low yields, switching to a more specialized system using a Buchwald ligand like SPhos or XPhos with a Pd(OAc)₂ or a G3 precatalyst is a logical next step.[16]

Q3: How does the ortho-hydroxyl group mechanistically influence the reaction? The ortho-hydroxyl group can influence the reaction in several ways:

  • Chelation: It can chelate to the palladium center at various stages of the catalytic cycle. This can either be beneficial by stabilizing a reactive intermediate or detrimental by forming an overly stable, inactive palladacycle that halts catalysis.

  • Electronic Effects: As a strong electron-donating group, it increases the electron density on the aromatic ring, which can slow down the oxidative addition step if your coupling partner is an aryl bromide.[17]

  • Increased Acidity: It makes the boronic acid more susceptible to protodeboronation, as discussed previously.

Q4: What are the key steps for setting up the reaction to ensure success and reproducibility?

  • Reagent Quality: Use high-purity, dry reagents. Ensure the boronic acid has not degraded during storage.

  • Inert Atmosphere: Assemble the reaction in a glovebox or using Schlenk techniques. Add all solid reagents to the flask, then purge thoroughly with argon or nitrogen.[1]

  • Solvent Degassing: Add freshly degassed solvents via syringe under a positive flow of inert gas.[8]

  • Order of Addition: A common and effective procedure is to add the aryl halide, boronic acid, base, and catalyst/ligand to the flask, purge with inert gas, and then add the degassed solvents.[2][18]

  • Consistent Stirring and Heating: Use a magnetic stir bar that provides vigorous agitation and an oil bath with a temperature controller to ensure a consistent reaction temperature.

Data Presentation

Table 1: Recommended Bases for this compound Couplings

BaseStrengthTypical EquivalentsNotes
K₃PO₄ Moderate2.0 - 3.0Often a good first choice. Soluble in water, requires a biphasic system.[1]
K₂CO₃ Mild2.0 - 3.0A milder option, useful for preventing base-sensitive functional group degradation.[2][6]
Cs₂CO₃ Strong2.0 - 3.0More soluble in organic solvents than K₂CO₃/K₃PO₄; can be very effective but may increase protodeboronation.[18]
KF Mild3.0A good choice for substrates with base-labile groups; generally minimizes protodeboronation.[13][14]

Table 2: Common Palladium Catalyst/Ligand Systems

Catalyst SystemTypeRecommended Use Case
Pd(dppf)Cl₂ General PurposeExcellent starting point for screening; robust and versatile.[2][3]
Pd(PPh₃)₄ Classic Pd(0)Good for simple substrates; can be less active for challenging couplings.[2]
Pd(OAc)₂ + SPhos/XPhos Buchwald-HartwigHigh activity for sterically hindered and electron-rich substrates.[16]
Pd₂(dba)₃ + P(t-Bu)₃ High ActivityVery electron-rich and bulky ligand, highly effective but air-sensitive.[13][14]

Visualizations & Diagrams

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ Active Catalyst OA Ar-Pd(II)-X(L)₂ Oxidative Addition Product Pd0->OA Oxidative Addition Trans Ar-Pd(II)-Ar'(L)₂ Transmetalation Product OA->Trans Transmetalation Trans->Pd0 Reductive Elimination RE Ar-Ar' Coupled Product Trans->RE ArX Ar-X (Aryl Halide) ArX->OA ArB Ar'-B(OH)₂ (Boronic Acid) Boronate Ar'-B(OH)₃⁻ (Activated Boronate) ArB->Boronate Activation Base Base (e.g., K₂CO₃) Boronate->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting_Workflow start Start: Low Reaction Yield check_reagents 1. Verify Reagent Quality & Reaction Setup (Inert atmosphere, degassing) start->check_reagents check_catalyst 2. Evaluate Catalyst System check_reagents->check_catalyst change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, P(t-Bu)₃) check_catalyst->change_ligand [Catalyst Inactivity Suspected] check_base 3. Evaluate Base & Solvent check_catalyst->check_base [No Improvement] change_ligand->check_base change_base Screen Milder Bases (K₃PO₄, K₂CO₃, KF) check_base->change_base [Decomposition Observed] check_side_reactions 4. Analyze Byproducts check_base->check_side_reactions [No Improvement] change_base->check_side_reactions protodeboronation Protodeboronation? - Use milder base - Lower temperature - Use Pinacol Ester check_side_reactions->protodeboronation [Phenol Detected] homocoupling Homocoupling? - Improve degassing - Check O₂ contamination check_side_reactions->homocoupling [Dimer Detected] success Yield Optimized check_side_reactions->success [Clean Reaction] protodeboronation->success homocoupling->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).[1]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three to five times.[1]

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (e.g., in a 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the aryl bromide.[8][16]

  • Reaction: Place the flask in a preheated oil bath at 85-95 °C and stir vigorously.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.[18]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

common side reactions with 5-Bromo-2-hydroxyphenylboronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-hydroxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling reactions?

The two most prevalent side reactions when using this compound, and arylboronic acids in general, are protodeboronation and homocoupling .[1][2]

  • Protodeboronation: This is the undesired cleavage of the C–B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 4-bromophenol.[1][3] This reaction can be catalyzed by acid or base and is influenced by temperature and the reaction medium.[1][3][4][5]

  • Homocoupling: This side reaction leads to the formation of a symmetrical biaryl product, in this case, 5,5'-dibromo-2,2'-biphenol, through the coupling of two molecules of the boronic acid.[6][7] This is often promoted by the presence of oxygen and the palladium catalyst.[2]

Q2: How can I assess the purity and stability of my this compound before starting my reaction?

The purity of your boronic acid is critical for a successful reaction. Impurities can arise from degradation during storage.

  • Appearance: Visually inspect the reagent. Pure this compound should be a pale yellow to yellow-brown solid.[8] Significant discoloration may indicate degradation.

  • Melting Point: The reported melting point is in the range of 196-200°C.[9][10] A broad or depressed melting point suggests the presence of impurities.

  • NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools to assess purity. In ¹H NMR, look for the absence of signals corresponding to the protodeboronated byproduct (4-bromophenol). ¹¹B NMR can provide information on the integrity of the boronic acid moiety.

  • Storage: Always store this compound at 4°C under an inert atmosphere.[9] Boronic acids can be susceptible to degradation, and proper storage is crucial to maintain their quality.[2]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

A low or non-existent yield in a Suzuki-Miyaura coupling is a common issue. The following troubleshooting guide will help you diagnose and resolve the problem.

Potential Cause Explanation & Recommended Action
Catalyst Inactivity The Pd(0) species is the active catalyst.[2] If you are using a Pd(II) precatalyst, it must be reduced in situ. Ensure your palladium source and ligand are fresh and active. Consider using a more robust, air-stable precatalyst.
Oxygen Contamination Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote homocoupling of the boronic acid.[2] Action: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
Inefficient Transmetalation The transfer of the aryl group from boron to palladium is a critical step and is base-dependent. The choice and amount of base are crucial. Action: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The ortho-hydroxyl group in this compound can interact with the base and the catalyst, so optimization is key.
Protodeboronation The boronic acid may be degrading under the reaction conditions. This is especially prevalent with prolonged reaction times or at elevated temperatures.[11] Action: Monitor the reaction progress closely by TLC or LC-MS. Avoid unnecessarily long reaction times. If protodeboronation is significant, consider using milder conditions (lower temperature, different base).
Reagent Purity The purity of the boronic acid and the aryl halide is paramount. Impurities can poison the catalyst or participate in side reactions. Action: Verify the purity of your starting materials using the methods described in the FAQs.
Solvent Effects The solvent system influences the solubility of reagents and the stability of intermediates.[12] Action: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common for Suzuki couplings.[11] The ratio can be optimized to improve solubility and reaction rate. For instance, polar aprotic solvents like DMF or DMSO can sometimes be beneficial but may also promote side reactions.[13]

graph Troubleshooting_Workflow {
rankdir=TB;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

Start [label="Low or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="1. Verify Catalyst Activity\n(Fresh? Air-stable precatalyst?)"]; Check_Inertness [label="2. Ensure Inert Atmosphere\n(Degassed solvents? N2/Ar blanket?)"]; Optimize_Base [label="3. Optimize Base\n(Screen K2CO3, K3PO4, Cs2CO3)"]; Monitor_Reaction [label="4. Monitor for Protodeboronation\n(TLC/LC-MS, shorter time?)"]; Check_Purity [label="5. Verify Reagent Purity\n(NMR, MP of boronic acid)"]; Optimize_Solvent [label="6. Optimize Solvent System\n(Solvent ratio, different solvents?)"]; Success [label="Successful Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Catalyst; Check_Catalyst -> Check_Inertness [label="If catalyst is active"]; Check_Inertness -> Optimize_Base [label="If atmosphere is inert"]; Optimize_Base -> Monitor_Reaction [label="If base is optimized"]; Monitor_Reaction -> Check_Purity [label="If protodeboronation is minimized"]; Check_Purity -> Optimize_Solvent [label="If reagents are pure"]; Optimize_Solvent -> Success [label="If solvent is optimized"]; }

Caption: A step-by-step workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Issue 2: Significant Formation of Homocoupled Byproduct

The presence of a significant amount of the homocoupled product (5,5'-dibromo-2,2'-biphenol) can complicate purification and reduce the yield of the desired product.

Potential Cause Explanation & Recommended Action
Presence of Oxygen As mentioned, oxygen promotes the homocoupling of boronic acids.[2] This is often the primary cause. Action: Rigorously exclude oxygen from the reaction mixture by degassing solvents and maintaining a strict inert atmosphere.
Catalyst System Some palladium catalysts and ligands may have a higher propensity to promote homocoupling. Action: Screen different palladium precatalysts and phosphine ligands. For example, ligands with high electron density on the phosphorus atom can sometimes suppress homocoupling.
Reaction Temperature Higher temperatures can sometimes increase the rate of homocoupling relative to the desired cross-coupling. Action: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Base The choice of base can influence the rate of homocoupling. Action: While a strong base is often needed for transmetalation, an excessively strong base or a high concentration might contribute to side reactions. A careful screening of bases can help identify one that favors the cross-coupling pathway.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[14]

Caption: A schematic of a typical Suzuki-Miyaura reaction setup.

Protocol 2: Purification of Crude Product by Flash Column Chromatography

This is a general guide for purifying the product from a Suzuki-Miyaura reaction. The choice of solvent system will depend on the polarity of the product.

Materials:

  • Crude product

  • Silica gel

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Flash chromatography system or glass column

  • Test tubes or fraction collector

Procedure:

  • Slurry Preparation: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the TLC plate with different ratios of hexane and ethyl acetate to determine the optimal eluent system for separation.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[14]

Mechanistic Insights into Side Reactions

Understanding the mechanisms of the common side reactions is key to avoiding them.

Protodeboronation Mechanism

Protodeboronation can occur via acid- or base-catalyzed pathways.[1] Under the basic conditions of a typical Suzuki coupling, the reaction proceeds through the formation of a boronate species.[1][5]

Protodeboronation cluster_legend Mechanism A Ar-B(OH)2 B Ar-B(OH)3- A->B + OH- C Ar-H + B(OH)4- B->C + H2O (Proton Source) Ar Ar = 5-Bromo-2-hydroxyphenyl

Caption: Base-catalyzed protodeboronation mechanism.

Homocoupling Mechanism

The palladium-catalyzed homocoupling is thought to proceed through a pathway involving two transmetalation steps or via a reductive elimination from a diarylpalladium(II) complex. The presence of an oxidant (like O₂) can facilitate the regeneration of a Pd(II) species that re-enters the catalytic cycle.

Homocoupling cluster_legend Mechanism Pd0 Pd(0)L2 PdAr2 Ar-Pd(II)-Ar PdAr2->Pd0 ArAr Ar-Ar PdAr2->ArAr Reductive Elimination ArBOX 2 Ar-B(OH)2 ArBOX->PdAr2 2x Transmetalation (Base) Ar Ar = 5-Bromo-2-hydroxyphenyl

Caption: A simplified mechanism for palladium-catalyzed homocoupling.

By understanding these common pitfalls and implementing the suggested troubleshooting steps and protocols, researchers can significantly improve the success rate of their reactions involving this compound.

References

Technical Support Center: Purification of Products Derived from 5-Bromo-2-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-hydroxyphenylboronic acid. This guide is designed to provide expert insights and practical solutions to common purification challenges encountered during the synthesis of its derivatives, particularly through Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Core Concepts in Purification

Derivatives of this compound present a unique set of purification challenges. The products are often biaryl compounds possessing both a polar phenolic hydroxyl group and a non-polar bromo-substituted aromatic ring. This duality influences solubility and chromatographic behavior. Key impurities typically include residual palladium catalysts, unreacted boronic acid, and homocoupled byproducts.[1][2] A successful purification strategy often involves a multi-step approach combining several core techniques.

Key Purification Techniques
TechniquePrincipleApplication for This Topic
Acid-Base Extraction Separates acidic, basic, and neutral compounds based on their differential solubility in aqueous and organic phases at various pH levels.[3]The phenolic hydroxyl group on the desired product makes it acidic. This allows it to be selectively extracted into an aqueous basic solution (e.g., NaOH), leaving neutral impurities (like homocoupled byproducts) in the organic layer.[4][5]
Column Chromatography Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.[6][7]The primary method for separating the desired product from impurities with similar solubility but different polarities, such as unreacted starting materials or closely related byproducts.
Catalyst Scavenging Utilizes materials with a high affinity for metal catalysts to remove them from the reaction mixture.Essential for removing residual palladium, which can be toxic and interfere with subsequent reactions. Methods include filtration through Celite, treatment with activated carbon, or using specialized scavenger resins.[8][9]
Recrystallization Purifies crystalline solids by dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in solution.[1]An effective final purification step for solid products to achieve high purity, provided a suitable solvent system can be identified.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a Suzuki-Miyaura reaction with this compound?

A1: In a typical Suzuki-Miyaura coupling, you should anticipate the following impurities:

  • Unreacted Starting Materials: Residual this compound and the corresponding aryl halide.

  • Homocoupled Byproducts: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid (a deboronation-dimerization pathway) or two molecules of the aryl halide. The formation of these is often promoted by the presence of oxygen.[2][10]

  • Palladium Catalyst Residues: The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and its degradation products (e.g., palladium black, phosphine oxides).[8]

  • Inorganic Salts: Bases (e.g., K₂CO₃, K₃PO₄) and their byproducts from the reaction workup.[1]

Q2: How can I effectively monitor my reaction and purification by Thin Layer Chromatography (TLC)?

A2: Effective TLC monitoring is crucial. Due to the varying polarity of the compounds involved, a hexane/ethyl acetate solvent system is often a good starting point. A key challenge is that boronic acids can be difficult to visualize on TLC plates. For selective detection of boronic acids, you can use a specific staining method. After developing the plate, briefly dip it into a solution of alizarin in acetone and observe it under a 366 nm UV lamp; boronic acids will appear as bright yellow fluorescent spots.[11][12] Curcumin-based stains can also be used, which form a red complex with boron.[13] This allows you to specifically track the consumption of your starting boronic acid.

Q3: The phenolic -OH group seems to complicate things. How can I use it to my advantage during purification?

A3: The acidic nature of the phenolic hydroxyl group is a powerful tool for purification via acid-base extraction.[5] After the initial reaction workup, you can dissolve the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and extract it with an aqueous base (e.g., 1M NaOH). Your phenolic product will be deprotonated to form a water-soluble phenoxide salt and move into the aqueous layer.[14] Neutral impurities, such as homocoupled byproducts, will remain in the organic layer and can be discarded. You can then re-acidify the aqueous layer (e.g., with 10% HCl) to precipitate your pure product, which can be collected by filtration or back-extracted into a fresh organic solvent.[15]

Q4: What is the best general approach for removing the palladium catalyst?

A4: The optimal method depends on the nature of the residual palladium.

  • For Heterogeneous/Precipitated Palladium: If you see black particles (palladium black), a simple filtration of the reaction mixture through a pad of Celite is highly effective.[8][16]

  • For Soluble Palladium: If the palladium remains in solution, more advanced techniques are needed. Passing the crude organic solution through a short plug of silica gel can trap a significant amount of the catalyst. For more stubborn cases, specialized scavenger resins (e.g., thiol-based silica) or treatment with activated carbon can be employed to bind the palladium, which is then removed by filtration.[9][17]

Troubleshooting Guide

This section addresses specific issues you may encounter during purification, providing probable causes and actionable solutions.

Problem 1: High levels of residual palladium (product has a grayish or black tint) after column chromatography.
  • Probable Cause 1: The palladium species is soluble and co-elutes with your product. This can happen if the palladium is complexed with your product, especially if the product contains good ligands like amines or certain heterocycles.[9]

  • Solution 1a (Pre-Column Treatment): Before chromatography, dissolve the crude product in a suitable solvent and stir it with a palladium scavenger resin or activated carbon for several hours.[9] Filter through Celite to remove the scavenger/carbon and then proceed with chromatography.

  • Solution 1b (Modified Filtration): Dilute the crude mixture and filter it through a pad of Celite followed by a short plug of silica gel, washing with the initial column solvent. This can trap a significant portion of the palladium before the main chromatographic separation.[8]

  • Probable Cause 2: The palladium catalyst has decomposed into palladium black, which is too fine to be removed by standard filtration.

  • Solution 2: Use a thicker Celite pad (2-3 cm) for filtration. Ensure the Celite is well-packed in a sintered glass funnel. Sometimes, adding a small amount of a different solvent (e.g., methanol) can help agglomerate the palladium particles before filtration.[8]

Problem 2: My purified product is contaminated with unreacted this compound.
  • Probable Cause 1: The boronic acid has similar polarity to the desired product, causing them to co-elute during chromatography.

  • Solution 1a (Acid-Base Wash): Perform an acid-base extraction as described in FAQ Q3. The boronic acid is also acidic and will be extracted into the aqueous base along with your phenolic product. However, upon re-acidification, differences in solubility might allow for fractional precipitation.

  • Solution 1b (Specialized Scavengers): Use a diol-based scavenger resin (e.g., SiliaBond Diol) which selectively binds to boronic acids. The resin can then be filtered off.[18]

  • Solution 1c (Chromatography Optimization): Modify your mobile phase. Adding a small amount of acetic acid to the eluent can sometimes improve the separation between acidic compounds on silica gel. Alternatively, try a different stationary phase, such as alumina.

  • Probable Cause 2: The reaction did not go to completion.

  • Solution 2: Before purification, ensure the reaction has finished by TLC (using a boronic acid-specific stain). If starting material remains, consider extending the reaction time, increasing the temperature, or adding a small amount of fresh catalyst. Driving the reaction to completion is often easier than removing the starting material later.[19]

Problem 3: My product is an oil that won't crystallize.
  • Probable Cause 1: The product is inherently a low-melting solid or an oil at room temperature.

  • Solution 1: Confirm the expected physical state from literature precedents. If it is indeed an oil, high-purity can only be achieved through meticulous chromatography.

  • Probable Cause 2: The presence of impurities is inhibiting crystallization.

  • Solution 2a (High-Purity Chromatography): Re-purify the oil using a very slow, shallow gradient on a high-performance flash chromatography system. Collect very small fractions and analyze them carefully to isolate the purest fractions.

  • Solution 2b (Trituration): Add a non-polar solvent (e.g., hexanes, pentane) in which your product is insoluble but the impurities might be soluble. Sonicate or vigorously stir the mixture. This can sometimes wash away oily impurities and induce crystallization of the product.

  • Solution 2c (Seed Crystals): If you have a tiny amount of pure solid from a previous batch, add a single crystal to the oil (scratching the inside of the flask with a glass rod can also help initiate nucleation).

Diagrams and Workflows

General Purification Workflow

This diagram outlines the decision-making process for purifying products from a Suzuki-Miyaura reaction involving this compound.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (Quench, Dilute, Extract) Crude->Workup CrudeOrganic Crude Organic Product Workup->CrudeOrganic PalladiumCheck Visible Pd Black? CrudeOrganic->PalladiumCheck CeliteFilter Filter through Celite Pad PalladiumCheck->CeliteFilter Yes AcidBase Acid-Base Extraction (Separate Phenolic Product) PalladiumCheck->AcidBase No CeliteFilter->AcidBase Chromatography Flash Column Chromatography AcidBase->Chromatography RecrystallizeCheck Product is Solid? Chromatography->RecrystallizeCheck Recrystallize Recrystallization RecrystallizeCheck->Recrystallize Yes PureOil Purified Product (Oil) RecrystallizeCheck->PureOil No PureSolid Pure Crystalline Product Recrystallize->PureSolid

Caption: General purification decision tree for Suzuki reaction products.

Acid-Base Extraction Scheme

This workflow illustrates how the acidic phenolic product can be separated from neutral impurities.

Caption: Separation of phenolic products using acid-base extraction.

Detailed Experimental Protocols

Protocol 1: General Aqueous Workup and Acid-Base Extraction

This protocol is designed to remove inorganic salts and separate the acidic phenolic product from neutral byproducts.

  • Quench and Dilute: Once the reaction is complete, cool the mixture to room temperature. Dilute it with water and an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[6]

  • Initial Separation: Transfer the mixture to a separatory funnel. If you used a heterogeneous palladium catalyst or observed precipitation of palladium black, filter the entire mixture through a pad of Celite before transferring it to the separatory funnel.[7]

  • Aqueous Wash: Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove water-soluble impurities and salts.[1]

  • Base Extraction: Extract the organic layer three times with 1M NaOH solution. Combine the aqueous layers.

    • Causality: The basic solution deprotonates the phenolic hydroxyl group of your product, rendering it ionic and highly soluble in the aqueous phase. Neutral impurities remain in the organic phase.[4][5]

  • Isolate Neutral Impurities (Optional): The remaining organic layer can be dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to isolate and analyze any neutral impurities.

  • Product Precipitation: Cool the combined basic aqueous extracts in an ice bath. Slowly add 10% HCl with stirring until the solution is acidic (test with pH paper). Your product should precipitate as a solid.

  • Final Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water. Alternatively, if the product is an oil or does not precipitate cleanly, back-extract it into fresh EtOAc or DCM (3x portions). Combine these new organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude phenolic product, now free of neutral impurities.[15]

Protocol 2: High-Performance Flash Column Chromatography

This protocol is for separating the product from impurities with different polarities.

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM or the chromatography eluent. Alternatively, for less soluble materials, create a dry load by adsorbing the product onto a small amount of silica gel or Celite.

  • Column Packing: Pack a silica gel column using the initial, low-polarity eluent. A common starting eluent for biaryl compounds of this type is a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10).

  • Loading and Elution: Carefully load the sample onto the top of the column. Begin elution with the low-polarity solvent mixture, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute the compounds.

    • Causality: Non-polar impurities will elute first, followed by your product of intermediate polarity. Highly polar impurities, such as residual boronic acid or phosphine oxides, will be retained more strongly on the silica.[6]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[1]

References

Technical Support Center: Troubleshooting Failed Suzuki Reactions with 5-Bromo-2-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with reactions involving 5-Bromo-2-hydroxyphenylboronic acid. The unique electronic and steric properties of this reagent can present specific hurdles. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve successful outcomes in your research.

Understanding the Challenges: The Unique Nature of this compound

This compound is a valuable building block in organic synthesis, particularly for creating complex biaryl structures found in many pharmaceutical agents. However, its structure presents a unique set of challenges in Suzuki-Miyaura couplings. The presence of an ortho-hydroxyl group can influence the reaction in several ways:

  • Electronic Effects: The hydroxyl group is electron-donating, which can affect the electron density of the boronic acid and its reactivity in the transmetalation step of the catalytic cycle.[1]

  • Chelation: The ortho-hydroxyl group can chelate to the palladium catalyst, potentially altering its reactivity and stability.

  • Side Reactions: The phenolic proton is acidic and can interfere with the basic conditions required for the reaction, leading to side reactions or catalyst deactivation.

  • Protodeboronation: Like many boronic acids, this compound is susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3] This is a common pathway for boronic acid decomposition and a frequent cause of low yields.[4]

This guide will address these challenges in a practical, question-and-answer format to help you troubleshoot and optimize your reactions.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to address specific issues you may be encountering in the lab. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My reaction is showing low or no conversion of my starting materials. What are the most likely causes?

Low or no conversion is a common issue and can often be traced back to a few key factors.[5] A systematic check of your reaction components and conditions is the best approach.

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the Suzuki reaction. If it's not active, the reaction won't proceed.

    • Solution: Ensure you are using a high-quality, active palladium source. If you are using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) species in situ.[5] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst like a palladacycle.[5] For challenging couplings, ligands such as SPhos have shown high activity.[6]

  • Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[5][7]

    • Solution: It is crucial to properly degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] This can be achieved by bubbling an inert gas through the solvent or by using the freeze-pump-thaw method.[8]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and they often work in tandem.[5] The base is necessary to activate the boronic acid for transmetalation.[9]

    • Solution: For this compound, a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred to avoid side reactions associated with the acidic phenolic proton.[10][11] The solvent system should be able to dissolve both the organic and inorganic components. A mixture of an organic solvent like dioxane or THF with water is common.[12]

Q2: I'm observing a significant amount of a byproduct that appears to be 4-bromophenol. What is happening and how can I prevent it?

The formation of 4-bromophenol is a classic sign of protodeboronation .[2] This is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.

Mechanism of Protodeboronation:

G

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions: Water is a common proton source for protodeboronation.[3] While some water is often necessary to dissolve the base, using rigorously dried solvents and reagents can help.

  • Protect the Boronic Acid: Converting the boronic acid to a boronate ester, such as a pinacol ester, can increase its stability and reduce the rate of protodeboronation.[2][13] These esters can act as a "slow release" form of the boronic acid during the reaction.[14]

  • Optimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation. Monitor your reaction closely and stop it as soon as the starting material is consumed.

  • Choose the Right Base: Strong bases can accelerate protodeboronation.[15] Experiment with milder bases like K₂CO₃ or even fluoride sources like CsF, which can be effective in Suzuki couplings.

Q3: My desired product is forming, but it's contaminated with a significant amount of homocoupled biaryl product from the boronic acid. How can I improve the selectivity?

Homocoupling of the boronic acid is another common side reaction, often driven by the presence of oxygen.[7]

Strategies to Minimize Homocoupling:

  • Rigorous Exclusion of Oxygen: As mentioned before, thorough degassing of the reaction mixture is critical.[5] Ensure your inert gas stream is pure and that your reaction vessel is well-sealed.

  • Control the Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling.

  • Catalyst and Ligand Choice: Some palladium-ligand systems are more prone to promoting homocoupling than others. Screening different ligands can sometimes identify a system with better selectivity for the cross-coupling reaction. Bulky, electron-rich phosphine ligands are often effective in promoting the desired cross-coupling.[16][17]

Q4: The reaction seems to stall at around 50% conversion, even after extended reaction times. What could be causing this?

Reaction stalling can be frustrating and often points to catalyst deactivation or an equilibrium issue.

Possible Causes and Solutions:

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including the formation of palladium black (inactive palladium metal).[12]

    • Solution: The choice of ligand is crucial for stabilizing the active Pd(0) species.[12] Bulky, electron-rich ligands can protect the palladium center and prevent aggregation.[16] In some cases, adding a fresh portion of the catalyst mid-reaction can help push it to completion.

  • Inhibition by the Hydroxyl Group: The ortho-hydroxyl group on your boronic acid could be coordinating to the palladium center and inhibiting the catalytic cycle.

    • Solution: Protecting the hydroxyl group as a methyl ether or another suitable protecting group before the Suzuki reaction can be an effective strategy. This would, of course, require an additional deprotection step after the coupling.

  • Insufficiently Strong Base: The base may not be strong enough to efficiently promote the transmetalation step, leading to a slow or stalled reaction.

    • Solution: While strong bases can cause other issues, a carefully controlled screen of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) could identify one that balances reactivity and stability.[18]

Frequently Asked Questions (FAQs)

Q: What is the best palladium catalyst to use for this specific boronic acid?

A: There is no single "best" catalyst, as the optimal choice often depends on the specific coupling partner. However, for sterically hindered or electron-rich substrates, catalysts with bulky, electron-rich phosphine ligands are often a good starting point.[19] Examples include those based on ligands like SPhos or XPhos.[20] Air-stable precatalysts like XPhos Pd G3 or G4 can also be very effective and are easier to handle.[10]

Q: Can I run this reaction open to the air?

A: It is strongly discouraged. While some robust catalyst systems have been developed for aerobic Suzuki couplings, the risk of catalyst decomposition and side reactions like homocoupling is significantly higher.[5] For reliable and reproducible results, it is best practice to perform the reaction under an inert atmosphere.

Q: How do I effectively degas my reaction mixture?

A: There are two common methods:

  • Inert Gas Sparging: Bubble a stream of argon or nitrogen through your solvent for 15-30 minutes before adding the catalyst.[8]

  • Freeze-Pump-Thaw: This is a more rigorous method. Freeze the solvent in the reaction flask using liquid nitrogen, evacuate the headspace under high vacuum, and then allow the solvent to thaw. Repeat this cycle three times.[8]

Q: What is the role of water in the reaction?

A: Water is often added to help dissolve the inorganic base (like K₂CO₃ or K₃PO₄).[12] It can also play a role in the mechanism of transmetalation. However, as discussed, an excess of water can promote protodeboronation.[3] Typically, a solvent mixture like dioxane/water (e.g., 4:1 or 10:1) provides a good balance.[5]

Q: My product is difficult to purify from the residual boronic acid. Any suggestions?

A: Boronic acids and their byproducts can sometimes be tricky to remove.

  • Aqueous Wash: A basic aqueous wash (e.g., with dilute NaOH) can help to remove unreacted boronic acid by converting it to the more water-soluble boronate salt.

  • Complexation: Boronic acids can form complexes with diols. Washing the organic layer with a solution containing a diol, like sorbitol, can sometimes help to extract the boronic acid into the aqueous phase.

Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Coupling

This is a starting point protocol that can be optimized.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv.).[5]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[5]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[10]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Troubleshooting Workflow

G

Quantitative Data Summary

ParameterRecommended RangeRationale
Boronic Acid Equiv. 1.1 - 1.5A slight excess is often used to drive the reaction to completion.
Base Equiv. 2.0 - 3.0Sufficient base is needed to activate the boronic acid and neutralize any generated acid.
Catalyst Loading 0.5 - 5 mol%Higher loadings may be needed for challenging substrates.
Temperature 60 - 120 °CTemperature should be high enough for reaction but low enough to minimize decomposition.
Concentration 0.1 - 0.5 MAffects reaction kinetics; too dilute may slow the reaction, too concentrated may cause solubility issues.

References

effect of base and solvent on 5-Bromo-2-hydroxyphenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-hydroxyphenylboronic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is structured to provide in-depth, field-proven insights into the reactivity of this versatile reagent, focusing on the critical influence of base and solvent selection. As Senior Application Scientists, we aim to move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in complex synthetic applications.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction with this compound has a very low yield. What are the likely causes and how can I fix it?

Answer: Low yields with this substrate are common and can typically be traced to one of three main issues: catalyst deactivation, suboptimal base/solvent combination, or decomposition of the boronic acid itself.

  • Initial Diagnostic Checks:

    • Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidation of the Pd(0) catalyst and promote undesirable side reactions like homocoupling.[1][2]

    • Reagent Purity: Verify the purity of your this compound. Boronic acids can degrade over time. Also, ensure your aryl halide is pure and the palladium catalyst and phosphine ligands have not been compromised by oxidation.[1]

    • Solvent & Base Quality: Use only anhydrous, degassed solvents. Oxygen dissolved in the solvent is a common source of reaction failure.[1]

  • Troubleshooting Steps & Solutions:

    • Problem: Protodeboronation. This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[3][4][5] The hydroxyl group on your boronic acid can influence its electronic properties and susceptibility.

      • Solution 1: Choice of Base. The base is critical for activating the boronic acid but can also accelerate its decomposition.[6] Avoid overly strong bases like hydroxides if you suspect protodeboronation. Start with weaker inorganic bases like K₃PO₄ or Cs₂CO₃. These bases are effective at promoting the formation of the reactive boronate species without being overly harsh.[7]

      • Solution 2: Reaction Temperature & Time. Higher temperatures can increase the rate of protodeboronation.[1] Try running your reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. Monitor the reaction by TLC or LC-MS to avoid unnecessary heating after completion.

    • Problem: Poor Transmetalation. The transfer of the aryl group from boron to palladium is a crucial step that is highly dependent on the base and solvent.

      • Solution: Optimize Base and Solvent Synergy. The primary role of the base is to convert the boronic acid into a more nucleophilic "ate" complex (boronate), which facilitates transmetalation.[8][9][10] This process is heavily influenced by the solvent.[11][12][13]

        • For non-polar solvents like Toluene or Dioxane , a strong aqueous base like K₂CO₃ or K₃PO₄ is often required to form the boronate in the aqueous phase of a biphasic system.

        • In polar aprotic solvents like DMF or THF , the solubility of both the organic and inorganic reagents is better, which can accelerate the reaction. However, be aware that some polar solvents can coordinate to the palladium center and affect catalyst activity.[14][15]

dot graph TD { subgraph "Troubleshooting Low Yield" A[Start: Low Yield Observed] --> B{Is the reaction setup inert?}; B -- No --> C[Degas solvents & purge with Ar/N2]; B -- Yes --> D{Is Protodeboronation suspected?}; D -- Yes --> E[Switch to weaker base (e.g., K3PO4)]; E --> F[Lower reaction temperature]; F --> G[Monitor reaction closely]; D -- No --> H{Is Transmetalation slow?}; H -- Yes --> I[Screen Base/Solvent combinations]; I --> J[Consider aqueous/organic biphasic system]; H -- No --> K[Check Catalyst/Ligand integrity]; K --> L[Use fresh catalyst and ligand]; C --> M[Re-run Experiment]; G --> M; J --> M; L --> M; end node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] B D H K; node[shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"] C E F I J L; node[shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] G; node[shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] M; } A troubleshooting flowchart for low yield.

Question 2: I am observing significant homocoupling of my this compound. How do I prevent this?

Answer: Homocoupling (formation of a biaryl from two boronic acid molecules) is primarily caused by the presence of oxygen, which facilitates the oxidative coupling of the boronic acid catalyzed by palladium.[1][2]

  • Solution 1: Rigorous Degassing. This is the most critical factor. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas through it for an extended period (at least 30 minutes).

  • Solution 2: Catalyst Choice. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction process can sometimes involve the homocoupling of the boronic acid.[2] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate this issue, but these catalysts are themselves sensitive to air.

  • Solution 3: Reaction Stoichiometry. While not always ideal, using a slight excess of the aryl halide partner can sometimes suppress the homocoupling of the boronic acid.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal base for my reaction?

A1: The choice of base is a balancing act. It must be strong enough to form the reactive boronate anion but not so strong that it promotes significant protodeboronation or other side reactions. The optimal choice depends heavily on the solvent and the specific substrates.[8]

Base Typical Solvent(s) Advantages Considerations
K₂CO₃ Toluene/Water, Dioxane/Water, DMFInexpensive, moderately strong, widely used.[9]Requires water for optimal activity, can be slow with less reactive chlorides.
K₃PO₄ Toluene, Dioxane, THFStronger than carbonates, good for challenging couplings, often works well in anhydrous conditions.Can be too basic for sensitive functional groups.
Cs₂CO₃ Toluene, Dioxane, THFHighly effective due to the high solubility of cesium salts in organic solvents, often gives higher yields.More expensive than potassium bases.
Organic Bases (e.g., Et₃N) DMF, THFMild, useful for substrates with base-sensitive groups.Often less effective than inorganic bases for activating the boronic acid.

Q2: What is the role of water in the Suzuki-Miyaura reaction?

A2: Water can play several, sometimes contradictory, roles. It is often essential for dissolving inorganic bases like K₂CO₃, creating a biphasic system where the boronate formation occurs.[9] This small amount of water can be crucial for the reaction to proceed.[16][17][18] However, an excess of water can also facilitate the undesired protodeboronation side reaction.[19] Therefore, the amount of water is a critical parameter to optimize, typically in the range of 10-20% v/v in a biphasic system.

Q3: Which solvent system is best for this compound?

A3: There is no single "best" solvent, as the ideal choice depends on the coupling partner and the base.[11][12][13]

Solvent System Characteristics Best For...
Toluene/Water Biphasic, non-polar organic phase.General-purpose, good for separating the catalyst and product from the inorganic base.
Dioxane/Water Miscible, polar aprotic.Can improve the solubility of all reaction components, often leading to faster reactions.
THF Polar aprotic, lower boiling point.Good solubility for many reagents, easier to remove post-reaction. Can sometimes be too coordinating.
DMF Highly polar aprotic.Excellent solvating power, but can be difficult to remove and may lead to side reactions at high temperatures.

dot graph G { layout=neato; node [shape=box, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} Interplay of components in Suzuki coupling.

Key Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the coupling of this compound with a generic aryl halide. Note: This is a starting point and may require optimization.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (1.1 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (solvent)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Add this solvent mixture to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Addition: Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

improving the stability of 5-Bromo-2-hydroxyphenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Stability in Solution for Researchers, Scientists, and Drug Development Professionals

Understanding the Instability of 5-Bromo-2-hydroxyphenylboronic Acid

This compound is susceptible to two primary degradation pathways in solution: protodeboronation and oxidation. These processes can significantly reduce the effective concentration of the active reagent, leading to diminished reaction yields and the formation of impurities.

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This reaction is often catalyzed by acid or base and can be accelerated by residual palladium catalyst from previous steps or exposure to moisture.[1][2] The presence of an ortho-hydroxyl group can influence the rate of protodeboronation, which is highly pH-dependent.[3][4]

  • Oxidation: The electron-rich phenol ring, coupled with the boronic acid moiety, is prone to oxidation, especially in the presence of air, transition metals, or other oxidizing agents.[5][6] This leads to the formation of various byproducts, including the corresponding phenol (4-bromo-2-phenol) and polymeric impurities.[5][7]

The following diagram illustrates the main degradation pathways:

5-Bromo-2-hydroxyphenylboronic_acid This compound Protodeboronation Protodeboronation (H+, OH-, Pd catalyst) 5-Bromo-2-hydroxyphenylboronic_acid->Protodeboronation C-B bond cleavage Oxidation Oxidation (O2, metal ions) 5-Bromo-2-hydroxyphenylboronic_acid->Oxidation Degradation of aryl ring 4-Bromophenol 4-Bromophenol Protodeboronation->4-Bromophenol Polymeric_byproducts Polymeric Byproducts Oxidation->Polymeric_byproducts

Caption: Major degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields and multiple byproducts. What is the likely cause?

A1: Low yields and the presence of byproducts, particularly the protodeboronated arene (4-bromophenol), are classic signs of boronic acid degradation.[1] The instability of this compound, especially under the basic conditions typically required for Suzuki-Miyaura coupling, can lead to its decomposition before productive cross-coupling occurs.[8][9]

Q2: How does the ortho-hydroxyl group affect the stability of the molecule?

A2: The ortho-hydroxyl group can have a dual effect. It can participate in intramolecular hydrogen bonding, which may offer some stabilization. However, its electron-donating nature can also make the aromatic ring more susceptible to oxidation. Furthermore, under basic conditions, the deprotonated phenoxide can influence the electronic properties of the boronic acid, potentially affecting its stability and reactivity.

Q3: What is the optimal pH for storing a stock solution of this compound?

A3: While specific data for this exact molecule is scarce, for many arylboronic acids, protodeboronation is slowest around pH 5.[10] Both strongly acidic and, more significantly, basic conditions can accelerate this degradation pathway.[3][11] Therefore, preparing stock solutions in a slightly acidic buffer (pH 4-5) or in an aprotic solvent is recommended for short-term storage. For long-term storage, it is best to keep the compound as a dry solid under an inert atmosphere.[12]

Q4: Can I prepare a stock solution in methanol or water?

A4: Preparing stock solutions in protic solvents like methanol or water is generally not recommended for long-term storage due to the risk of protodeboronation and solvolysis. If a solution is necessary, use an aprotic solvent such as anhydrous dioxane, THF, or DMF, and prepare it fresh before use.

Troubleshooting Guide: Enhancing Stability in Your Experiments

This section provides actionable strategies to mitigate the instability of this compound.

Issue 1: Low and Inconsistent Yields in Suzuki-Miyaura Coupling
Possible Cause Solution Scientific Rationale
Degradation during storage Store the solid compound under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C). Avoid exposure to moisture and light.Minimizes oxidation and hydrolysis of the solid material.[12]
Degradation in solution before reaction Prepare stock solutions in anhydrous aprotic solvents (e.g., dioxane, THF) immediately before use. If a protic solvent is unavoidable, use a slightly acidic buffer (pH 4-5).Aprotic solvents and slightly acidic conditions reduce the rate of protodeboronation.[1][3]
Degradation under reaction conditions Employ a "slow-release" strategy using a protected form of the boronic acid, such as a MIDA boronate or a pinacol ester.[13][14][15]Protected boronic acids are more stable and slowly release the active boronic acid in situ, keeping its concentration low and minimizing degradation while still allowing for efficient cross-coupling.[8][13]
Issue 2: Formation of Protodeboronated Byproduct (4-Bromophenol)
Possible Cause Solution Scientific Rationale
Prolonged reaction times at high temperatures Optimize reaction conditions to minimize time and temperature. Use a more active palladium catalyst/ligand system to accelerate the desired coupling reaction.The rate of protodeboronation is temperature-dependent. A more efficient catalytic system will outcompete the degradation pathway.
Excessively basic reaction conditions Use the mildest base effective for your transformation (e.g., K₃PO₄ instead of NaOH). Perform a base screening to find the optimal balance between reactivity and stability.Strong bases significantly accelerate protodeboronation.[3]
Presence of water in the reaction mixture Use anhydrous solvents and reagents. Dry glassware thoroughly before use.Water is a proton source for protodeboronation.[1]

Experimental Protocols for Stabilization

To overcome the inherent instability of this compound, converting it to a more stable derivative is a highly effective strategy. Below are detailed protocols for the preparation of its MIDA boronate and pinacol ester derivatives.

Protocol 1: Synthesis of this compound MIDA ester

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with chromatography and can be stored long-term.[16][17] The MIDA group protects the boronic acid from degradation and can be easily removed under mild basic conditions to regenerate the active boronic acid in situ for cross-coupling reactions.[14][18]

Diagram of MIDA Protection and Deprotection:

cluster_0 Protection cluster_1 Deprotection (in situ) Boronic_Acid This compound MIDA_Ester MIDA Boronate Ester (Stable) Boronic_Acid->MIDA_Ester Toluene/DMSO, Reflux MIDA_Anhydride MIDA Anhydride MIDA_Anhydride->MIDA_Ester MIDA_Ester_2 MIDA Boronate Ester Active_Boronic_Acid Active Boronic Acid (for cross-coupling) MIDA_Ester_2->Active_Boronic_Acid Mild Base (e.g., K₃PO₄, H₂O)

Caption: Workflow for MIDA protection and in situ deprotection.

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Toluene

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 equiv) and MIDA (1.2 equiv).

  • Add a 10:1 mixture of toluene and DMSO.

  • Heat the mixture to reflux and collect water in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

  • After 6 hours, or when no more water is collected, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude MIDA boronate can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(5-Bromo-2-hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

Pinacol esters are another common and effective way to stabilize boronic acids.[8] They are generally more stable than the free boronic acids and can often be used directly in Suzuki-Miyaura reactions.[19][20]

Materials:

  • This compound

  • Pinacol

  • Anhydrous diethyl ether or THF

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).

  • Add anhydrous diethyl ether or THF.

  • Stir the suspension at room temperature for 24 hours.

  • Filter off the magnesium sulfate and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.

  • The product can be purified by recrystallization or column chromatography.

Monitoring Degradation

To effectively troubleshoot and optimize your reactions, it is crucial to monitor the stability of your boronic acid.

Analytical Technique Application
¹H NMR Spectroscopy Monitor the appearance of the protodeboronated product (4-bromophenol) by observing the disappearance of the boronic acid signals and the appearance of new aromatic signals.
¹¹B NMR Spectroscopy Directly observe the boron environment. A shift in the ¹¹B signal can indicate degradation or the formation of boronate esters or boroxines.[21]
LC-MS A powerful technique to separate and identify the parent boronic acid, its protected forms, and any degradation products.[2][21]

Conclusion

The instability of this compound in solution is a significant challenge, but it can be effectively managed through careful handling, optimized reaction conditions, and the use of protective groups. By understanding the degradation pathways and implementing the strategies outlined in this guide, researchers can improve the reliability and success of their synthetic endeavors. The use of MIDA boronates or pinacol esters is strongly recommended for complex syntheses or when high yields and reproducibility are paramount.

References

Technical Support Center: Navigating Reactions with 5-Bromo-2-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-hydroxyphenylboronic acid. This guide is designed to provide in-depth, field-proven insights into the workup procedures for reactions involving this versatile reagent. My aim is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot and optimize your own experimental workflows. The unique combination of a boronic acid, a phenol, and a bromo-substituent on the same aromatic ring presents specific challenges and opportunities during reaction workup and product purification. This guide will equip you with the knowledge to navigate these complexities successfully.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered when working with this compound and its derivatives.

Q1: My standard aqueous workup isn't removing the unreacted this compound. What's going on?

A1: This is a frequent issue. The phenolic hydroxyl group on the boronic acid is acidic, and the boronic acid itself is a Lewis acid. In a neutral or acidic aqueous wash, the compound may not be sufficiently ionized to be effectively extracted from the organic layer. To enhance its solubility in the aqueous phase, a basic wash is essential. A 1-2 M solution of NaOH or K₂CO₃ will deprotonate both the phenol and the boronic acid, forming the more water-soluble boronate salt, which can then be efficiently removed.[1]

Q2: I'm observing a significant amount of a debrominated-hydroxyphenylboronic acid byproduct. What is this and how can I avoid it?

A2: You are likely observing protodeboronation, a common side reaction with boronic acids where the C-B bond is cleaved and replaced with a C-H bond.[2][3] This is often promoted by the presence of water (which acts as a proton source), strong bases, and elevated temperatures.[3] To minimize this, consider using anhydrous reaction conditions if your reaction chemistry allows, opting for a milder base such as K₂CO₃ or Cs₂CO₃, and running the reaction at the lowest effective temperature.[2][3]

Q3: After my Suzuki-Miyaura coupling, I'm having trouble separating my biaryl product from boron-containing impurities by column chromatography. What can I do?

A3: Co-elution of polar products with boronic acid residues is a common challenge.[1][4] Before resorting to chromatography, ensure your aqueous workup is rigorous. If problems persist, consider these strategies:

  • Complexation-Extraction: During the basic aqueous wash, add a 1,2- or 1,3-diol like D-sorbitol. Sorbitol forms a highly water-soluble anionic complex with the boronate, dramatically improving its removal into the aqueous phase.[1]

  • Boron Scavenger Resins: These are highly effective for removing trace amounts of boronic acids. The crude product is stirred with the resin, which covalently binds the boronic acid, and is then simply filtered off.[1][5]

Q4: Can I use this compound directly in a Chan-Lam coupling, or does the free hydroxyl group interfere?

A4: The Chan-Lam coupling is designed to form C-O or C-N bonds by reacting a boronic acid with an alcohol or amine.[6][7] The free hydroxyl group on your starting material can potentially compete in the reaction, leading to oligomerization or other side products. While some protocols might tolerate this, it is often advisable to protect the hydroxyl group (e.g., as a methyl or silyl ether) before the coupling reaction. The protecting group can then be removed in a subsequent step.

Troubleshooting Guide: From Crude Mixture to Pure Product

This section provides a more in-depth, cause-and-effect analysis of common problems encountered during the workup and purification of reactions involving this compound.

Problem 1: Persistent Emulsions During Aqueous Workup

Symptoms: A stable, difficult-to-separate layer forms at the interface of your organic and aqueous phases during extraction.

Root Cause Analysis: The phenolic nature of both the starting material and potentially the product can lead to surfactant-like behavior, stabilizing emulsions. The presence of finely divided palladium catalyst (if not properly removed) can also contribute.

Solutions:

  • Filtration First: Before extraction, dilute the reaction mixture with your extraction solvent (e.g., ethyl acetate) and filter it through a pad of Celite®.[8] This will remove the heterogeneous catalyst and any other fine particulates that can stabilize emulsions.

  • Brine Wash: After your initial aqueous washes, perform a final wash with a saturated aqueous solution of NaCl (brine).[9] The increased ionic strength of the aqueous phase helps to break emulsions by reducing the solubility of organic components in the aqueous layer.

  • Solvent Modification: If emulsions persist, adding a small amount of a different organic solvent with a different density (e.g., adding some hexanes to an ethyl acetate extraction) can sometimes alter the physical properties of the organic layer enough to facilitate separation.

Problem 2: Low Product Recovery After Workup

Symptoms: You obtain a low yield of your desired product, even though reaction monitoring (TLC, LC-MS) indicated high conversion.

Root Cause Analysis: The product, which now contains a biaryl structure with a phenolic hydroxyl group, may have unintended solubility properties. It could be partially soluble in the basic aqueous wash, especially if the product is relatively polar.[10] Alternatively, the product might be unstable to the workup conditions.[10]

Solutions:

  • pH Adjustment and Back-Extraction: After performing a basic wash to remove unreacted boronic acid, re-acidify the basic aqueous layer with 1-2 M HCl to a pH of ~5-6. Then, extract this acidified aqueous layer again with your organic solvent. This "back-extraction" will recover any of your phenolic product that was deprotonated and partitioned into the basic aqueous phase.

  • Stability Check: Before performing the workup on your entire batch, take a small aliquot of the reaction mixture and subject it to the planned workup conditions. Analyze the result by TLC or LC-MS to ensure your product is not degrading upon exposure to acid or base.[10]

  • Choice of Extraction Solvent: Ensure you are using an appropriate extraction solvent. Ethyl acetate is a good starting point, but for more polar products, a solvent mixture containing THF or even dichloromethane might be necessary.

Experimental Protocols

Protocol 1: General Workup Procedure for a Suzuki-Miyaura Coupling

This protocol is a robust starting point for the workup of a Suzuki-Miyaura reaction using this compound.

  • Cool and Filter: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (or another suitable solvent). Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate to ensure all product is collected.[8]

  • Basic Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer with a 1 M NaOH solution. This step is crucial for removing unreacted this compound.[1][3]

  • Neutralization and Brine Wash: Wash the organic layer with water, followed by a saturated aqueous NaCl solution (brine) to break any emulsions and remove residual water.[11][12]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[8][11]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[9][11][13]

Protocol 2: Enhanced Boronic Acid Removal

If Protocol 1 fails to adequately remove boron-containing impurities, implement the following modification.

  • Complexing Wash: After filtering the catalyst, transfer the organic solution to a separatory funnel. Prepare a wash solution of 1 M NaOH containing D-sorbitol (approximately 1.2 equivalents relative to the initial amount of boronic acid). Wash the organic layer thoroughly with this solution. The sorbitol will form a water-soluble complex with the boronate, significantly enhancing its removal.[1]

  • Proceed with Neutralization: Continue with the neutralization and brine washes as described in Protocol 1, steps 3-5.

Visualization of Workflows

Decision Tree for Workup Troubleshooting

Workup_Troubleshooting start Crude Reaction Mixture filter_celite Filter through Celite? start->filter_celite emulsion Emulsion Formation? start->emulsion No Filtration basic_wash Perform Basic (NaOH) Wash filter_celite->basic_wash Yes emulsion->basic_wash No brine_wash Add Brine Wash emulsion->brine_wash Yes product_in_aq Product in Aqueous Layer? basic_wash->product_in_aq boron_impurity Boron Impurities Remain? product_in_aq->boron_impurity No acidify_back_extract Acidify Aqueous Layer & Back-Extract product_in_aq->acidify_back_extract Yes purify Proceed to Purification (Chromatography/Recrystallization) boron_impurity->purify No sorbitol_wash Use Sorbitol/NaOH Wash boron_impurity->sorbitol_wash Yes brine_wash->basic_wash acidify_back_extract->boron_impurity scavenger_resin Use Boron Scavenger Resin sorbitol_wash->scavenger_resin Still Impure scavenger_resin->purify

Caption: A decision-making workflow for troubleshooting common workup issues.

General Purification Workflow

Purification_Workflow crude Crude Organic Product (Post-Workup) is_solid Is the product a solid? crude->is_solid chromatography Flash Column Chromatography is_solid->chromatography No (Oil) recrystallization Recrystallization is_solid->recrystallization Yes purified_oil Purified Product (Oil/Amorphous Solid) chromatography->purified_oil purified_solid Purified Crystalline Product recrystallization->purified_solid

Caption: A simplified workflow for selecting a final purification method.

Data Summary Table

IssueCommon Cause(s)Recommended Solution(s)Key Reagents
Incomplete Boronic Acid Removal Insufficiently basic washUse 1-2 M NaOH or K₂CO₃ wash.NaOH, K₂CO₃
Protodeboronation Presence of H₂O, strong base, high temp.Use anhydrous conditions, milder base (KF, Cs₂CO₃), lower temp.KF, Cs₂CO₃
Emulsion Formation Particulates, phenolic nature of compoundsPre-filtration through Celite®, wash with brine.Celite®, NaCl
Low Product Recovery Product solubility in basic aqueous layerAcidify aqueous layer and back-extract.HCl
Co-elution with Boron Impurities Similar polaritiesEnhanced basic wash with D-sorbitol; use of scavenger resins.D-sorbitol, Scavenger Resins

References

Technical Support Center: Minimizing Homocoupling of 5-Bromo-2-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting strategies and practical solutions for a common and persistent challenge in Suzuki-Miyaura cross-coupling reactions: the homocoupling of 5-Bromo-2-hydroxyphenylboronic acid. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize the yield of your desired biaryl product, and simplify downstream purification.

Troubleshooting Guide: High Homocoupling & Low Yield

This section addresses the most frequent issues encountered during the cross-coupling of this compound. We diagnose the problem, explain the underlying causes, and provide actionable solutions.

Problem 1: Significant formation of the homocoupled byproduct, 2,2'-dihydroxy-5,5'-dibromobiphenyl, is observed in my reaction.

This is the most common issue, where the boronic acid reacts with itself instead of the intended coupling partner. This side reaction consumes your starting material and complicates purification.

Potential Cause 1: Presence of Dissolved Oxygen

  • Why it Happens: Oxygen is a primary culprit in promoting homocoupling. It can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) can then enter a catalytic cycle that exclusively produces the homocoupled dimer, wasting your boronic acid.[1][2][3][4] Rigorous exclusion of oxygen is critical to suppress this pathway.[1][4]

  • Solutions:

    • Inert Gas Sparging: Before adding the catalyst, bubble an inert gas (Argon or high-purity Nitrogen) through your solvent and reaction mixture for 15-30 minutes. A subsurface sparge, where the gas is introduced below the liquid's surface, is most effective for displacing dissolved oxygen.[3]

    • Freeze-Pump-Thaw Cycles: For maximum oxygen removal, especially in sensitive reactions, perform three to five freeze-pump-thaw cycles on your solvent. This technique involves freezing the solvent, applying a high vacuum to remove gases, and then thawing under an inert atmosphere.[3]

    • Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas from start to finish. Use Schlenk line techniques or a glovebox for the best results.[5]

Potential Cause 2: Use of a Palladium(II) Precatalyst

  • Why it Happens: When you use a Pd(II) salt like Palladium(II) Acetate (Pd(OAc)₂) or Palladium(II) Chloride (PdCl₂), it must first be reduced in situ to the catalytically active Pd(0) state. The boronic acid itself can act as the reducing agent, which directly leads to the formation of the homocoupled byproduct.[1][3][6] This is often a significant issue at the beginning of the reaction before the primary cross-coupling cycle is established.[3]

  • Solutions:

    • Switch to a Pd(0) Source: Use a precatalyst that is already in the Pd(0) oxidation state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[6][7] This bypasses the initial reduction step that causes homocoupling.

    • Employ Precatalysts: Modern Buchwald precatalysts (like G3 or G4) are designed for clean and efficient generation of the active Pd(0) species, minimizing side reactions.[6]

    • Add a Mild Reducing Agent: If using a Pd(II) source is unavoidable, the addition of a mild reducing agent like potassium formate can help reduce the Pd(II) to Pd(0) without involving the boronic acid, thereby suppressing homocoupling.[4][7]

Potential Cause 3: Suboptimal Ligand Choice

  • Why it Happens: The ligand's job is to stabilize the palladium center and modulate its reactivity.[6] If the ligand is not effective, the desired reductive elimination step to form the product can be slow, allowing side reactions like homocoupling to compete.

  • Solutions:

    • Use Bulky, Electron-Rich Ligands: Sterically hindered and electron-donating phosphine ligands are highly effective at promoting the desired cross-coupling pathway.[1] Their bulk can physically block the formation of intermediates required for homocoupling, while their electronic properties accelerate the crucial reductive elimination step.[6][7]

    • Recommended Ligands: For this type of substrate, consider ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][3][7] These are field-proven to minimize homocoupling.

Troubleshooting Workflow Diagram

G start High Homocoupling Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 deoxygenate Implement sparging or freeze-pump-thaw cycles. check_o2->deoxygenate No check_pd What is the Palladium source? (Pd(0) vs Pd(II)) check_o2->check_pd Yes deoxygenate->check_pd use_pd0 Switch to a Pd(0) source (e.g., Pd(PPh3)4) or a modern precatalyst. check_pd->use_pd0 Pd(II) check_ligand Is the ligand optimal? (Bulky, electron-rich) check_pd->check_ligand Pd(0) use_pd0->check_ligand change_ligand Screen bulky phosphine ligands (e.g., SPhos, XPhos). check_ligand->change_ligand No check_conditions Review reaction conditions (Base, Temp, Addition Rate) check_ligand->check_conditions Yes change_ligand->check_conditions optimize_conditions Optimize base, lower temperature, and add boronic acid slowly. check_conditions->optimize_conditions Suboptimal end Homocoupling Minimized check_conditions->end Optimal optimize_conditions->end

Caption: A logical workflow for diagnosing and resolving homocoupling issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for boronic acid homocoupling?

A1: There are two primary pathways for this unwanted side reaction.[1][3]

  • Oxygen-Mediated: Dissolved O₂ oxidizes the active Pd(0) catalyst to Pd(II). This Pd(II) species then undergoes transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the dimer and regenerate Pd(0). This creates a parasitic catalytic cycle.[1][3]

  • Palladium(II)-Mediated: If you start with a Pd(II) precatalyst, it can react stoichiometrically with two molecules of the boronic acid to form the homocoupled product and the active Pd(0) catalyst required for the main Suzuki cycle.[1][4][6]

Competing Reaction Pathways Diagram

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Ar-Pd(II)L_n-X OxAdd->PdII_Ar Transmetal Transmetalation (R-B(OH)2 + Base) PdII_Ar->Transmetal PdII_Biaryl Ar-Pd(II)L_n-R Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-R) RedElim->Product PdII_start Pd(II) Source (Precatalyst or O2 Oxidation) Transmetal1 Transmetalation (R-B(OH)2) PdII_start->Transmetal1 RPdII R-Pd(II)-X Transmetal1->RPdII Transmetal2 Transmetalation (R-B(OH)2) RPdII->Transmetal2 RPdIIR R-Pd(II)-R Transmetal2->RPdIIR RedElim_homo Reductive Elimination RPdIIR->RedElim_homo RedElim_homo->Pd0 Generates Pd(0) (can enter Suzuki cycle) Dimer Dimer (R-R) RedElim_homo->Dimer

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Q2: How does the ortho-hydroxyl group in this compound influence the reaction?

A2: The ortho-hydroxyl group can have both beneficial and detrimental effects. It can potentially chelate to the palladium center, which may alter the catalyst's reactivity and stability. This chelation could stabilize key intermediates in the catalytic cycle. However, its acidic proton can also interact with the base, and its electronic-donating nature can affect the transmetalation step. Careful selection of the base is crucial to manage these effects.

Q3: What is the role of the base, and how do I choose the right one?

A3: The base is essential for activating the boronic acid.[8][9] It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step with the palladium complex.[8][10][11]

  • Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[12]

  • Selection Strategy: The optimal base is substrate-dependent. For this compound, a moderately strong base like K₃PO₄ or K₂CO₃ is a good starting point. Very strong bases could potentially deprotonate the phenol, altering solubility and reactivity, while weaker bases might lead to slow or incomplete reactions.[12] Screening a few different bases is often the best approach.

Q4: Can reaction temperature and concentration be optimized to reduce homocoupling?

A4: Yes, absolutely.

  • Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions like homocoupling and catalyst decomposition.[7] It's best to run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C is a common range for Suzuki couplings).[3]

  • Concentration & Addition Rate: Homocoupling is a bimolecular reaction with respect to the boronic acid. Therefore, keeping the instantaneous concentration of the boronic acid low can disfavor this side reaction. A key procedural modification is the slow, portion-wise, or syringe-pump addition of the this compound to the reaction mixture.[1]

Optimized Protocol & Data

Table 1: Guide to Reaction Parameter Optimization
ParameterStandard ConditionOptimization Strategy to Minimize HomocouplingRationale
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%) or Buchwald Precatalyst (2 mol%)Using a Pd(0) source avoids the initial reduction step by the boronic acid, a primary cause of homocoupling.[1][7]
Ligand PPh₃ (4-8 mol%)SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands accelerate reductive elimination and sterically hinder homocoupling.[1][3]
Base Na₂CO₃ (2.0 eq)K₃PO₄ (2.0-3.0 eq)A moderately strong base effectively forms the boronate without promoting significant side reactions.[12]
Solvent Toluene/H₂ODioxane/H₂O (e.g., 4:1)Aprotic solvents are generally effective. The choice may depend on substrate solubility.[1]
Temperature 110 °C (Reflux)80-90 °CLowering the temperature can reduce the rate of side reactions relative to the desired cross-coupling.[7]
Boronic Acid Addition All at onceSlow addition over 1-2 hours via syringe pumpKeeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[1]
Step-by-Step Experimental Protocol

This protocol is a robust starting point for minimizing homocoupling of this compound.

1. Reagent Preparation & Degassing:

  • In a dry Schlenk flask equipped with a magnetic stir bar, combine your aryl halide (1.0 eq), base (e.g., K₃PO₄, 2.5 eq), and ligand (e.g., SPhos, 2.2 mol%).

  • In a separate flask, dissolve the this compound (1.1-1.2 eq) in a portion of the degassed solvent.

  • Seal the Schlenk flask with a septum and purge with argon or nitrogen for 15 minutes to establish an inert atmosphere.[3]

  • Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) to the Schlenk flask via syringe.

  • Bubble argon or nitrogen through the stirred reaction mixture for an additional 20-30 minutes to ensure rigorous deoxygenation.[3][4]

2. Reaction Execution:

  • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) to the reaction mixture.

  • Begin heating the mixture to the desired temperature (e.g., 85 °C).

  • Once the temperature has stabilized, begin the slow, dropwise addition of the dissolved this compound solution via a syringe pump over 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

3. Workup & Purification:

  • Cool the reaction mixture to room temperature and quench by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography. The homocoupled byproduct may have a similar polarity to the desired product, so careful selection of the eluent system is necessary.

References

Technical Support Center: Scaling Up Reactions with 5-Bromo-2-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for drug development professionals, researchers, and scientists. This guide provides in-depth technical assistance for scaling up chemical reactions involving 5-Bromo-2-hydroxyphenylboronic acid from the laboratory to the pilot plant. Here, we will delve into the nuances of this specific reagent, offering practical, field-proven insights to ensure the robustness and success of your scaled-up processes.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and use of this compound in a larger-scale context.

Q1: What are the key stability considerations for this compound during storage and handling at pilot scale?

A1: this compound is a solid that should be stored at 4°C under an inert atmosphere to ensure its stability[1]. Like many boronic acids, it is susceptible to thermal decomposition and the formation of boroxines (anhydrides) through the loss of water, a process that can be accelerated by elevated temperatures[2]. At the pilot scale, where larger quantities are handled, it is crucial to avoid prolonged exposure to ambient conditions. Use of high-density polyethylene (HDPE) or polypropylene containers is recommended for storage[3]. Ensure containers are tightly sealed to prevent moisture ingress, which can affect the reagent's integrity and performance in subsequent reactions[3].

Q2: How does the solubility of this compound impact solvent selection for pilot-scale Suzuki-Miyaura coupling reactions?

A2: this compound is soluble in common organic solvents like alcohols, ethers, and ketones, but only slightly soluble in water[4]. For pilot-scale Suzuki-Miyaura reactions, which often employ biphasic solvent systems (e.g., toluene/water, 2-BuOH/H2O), the limited water solubility is a key consideration[5]. The choice of organic solvent and the ratio of the biphasic mixture will influence the dissolution of the boronic acid and, consequently, the reaction kinetics. Inadequate solubility can lead to a sluggish or incomplete reaction. It is advisable to perform solubility studies at the intended reaction temperature to select an optimal solvent system that ensures all reactants are sufficiently dissolved.

Q3: What are the primary impurities to be aware of in commercial batches of this compound, and how can they affect my scaled-up reaction?

A3: Commercial batches of boronic acids can contain impurities such as the corresponding protodeboronation product (4-bromophenol in this case) and boroxines[6]. The presence of these impurities can lead to inconsistencies in reaction yield and purity at the pilot scale. Protodeboronation products are inert under coupling conditions and will remain as impurities in the final product if not removed. Boroxines can exhibit different reactivity compared to the free boronic acid, potentially leading to irreproducible results[2]. It is imperative to perform a purity assay (e.g., qNMR) on incoming batches of this compound to ensure consistency and adjust stoichiometry accordingly.

Q4: Are there any specific safety precautions for handling this compound in a pilot plant?

A4: Yes. This compound is classified as a skin and eye irritant and may cause respiratory irritation[7][8]. When handling larger quantities in a pilot plant, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, is mandatory[4]. The work area should be well-ventilated to avoid inhalation of dust particles[8]. Furthermore, while boronic acids themselves are not typically explosive, their reactions, such as nitration, can be highly exothermic and require careful thermal hazard evaluation before scale-up[9][10].

Troubleshooting Guides for Pilot-Scale Reactions

This section provides detailed troubleshooting for specific issues that may arise during the scale-up of reactions involving this compound.

Issue 1: Incomplete or Stalled Suzuki-Miyaura Coupling Reaction

Symptoms:

  • In-process control (IPC) analysis (e.g., HPLC, UPLC) shows significant amounts of starting materials remaining after the expected reaction time.

  • The reaction rate appears to be much slower than in the laboratory-scale experiments.

Potential Root Causes & Solutions:

Root Cause Explanation & Troubleshooting Steps
Poor Mass Transfer In a pilot plant reactor, inefficient mixing can lead to poor mass transfer between the organic and aqueous phases in a biphasic Suzuki-Miyaura reaction. This can limit the availability of the base and the boronic acid at the catalytic site. Solution: Increase the agitation speed to improve mixing. Evaluate the impeller design and its position within the reactor to ensure adequate phase mixing. Consider using a phase-transfer catalyst if the issue persists.
Inadequate Temperature Control Heat transfer is less efficient in larger reactors[11]. The actual internal temperature of the reaction mixture may be lower than the setpoint of the heating jacket, leading to a slower reaction rate. Solution: Use a calibrated internal temperature probe to monitor the reaction temperature accurately. Adjust the heating jacket setpoint to maintain the desired internal temperature. For highly exothermic reactions, ensure the cooling system is adequate to prevent temperature overshoots.
Catalyst Deactivation The palladium catalyst can be sensitive to air, especially at elevated temperatures[12]. In a pilot plant setting, ensuring a truly inert atmosphere can be more challenging than in the lab. Solution: Ensure the reactor is thoroughly purged with an inert gas (nitrogen or argon) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction. Degas all solvents and aqueous solutions before use.
Impurity-Induced Inhibition Certain impurities in the starting materials or solvents can act as catalyst poisons. For example, sulfur-containing compounds can irreversibly bind to the palladium catalyst. Solution: Ensure all starting materials and solvents are of high purity and have been tested for known catalyst poisons. Consider treating the reaction mixture with a scavenger to remove any inhibiting impurities.
Issue 2: Formation of Significant Byproducts (e.g., Protodeboronation, Homocoupling)

Symptoms:

  • IPC analysis reveals the presence of 4-bromophenol (from protodeboronation of this compound) or biaryl homocoupling products.

Potential Root Causes & Solutions:

Root Cause Explanation & Troubleshooting Steps
Protodeboronation This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be promoted by excessive heat, prolonged reaction times, or the presence of water and certain bases. Solution: Optimize the reaction temperature to the lowest effective level. Minimize the reaction time by closely monitoring its progress. For substrates prone to protodeboronation, consider using more stable boronic esters (e.g., pinacol esters)[13][14].
Homocoupling This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. It can be favored by the presence of oxygen or when the rate of transmetalation is slow compared to other steps in the catalytic cycle. Solution: Maintain a strictly inert atmosphere to minimize oxygen-induced homocoupling. Optimize the catalyst and ligand system to facilitate efficient cross-coupling over homocoupling. Adjust the stoichiometry; a slight excess of the boronic acid can sometimes suppress aryl halide homocoupling.
Decomposition of Boronic Acid The boronic acid may be unstable under the reaction conditions, leading to the formation of byproducts[15]. Solution: Investigate the stability of this compound under the specific reaction conditions (temperature, base, solvent) in a small-scale experiment before proceeding to the pilot plant. If instability is observed, consider alternative reaction conditions or protecting groups.
Issue 3: Difficulty in Removing Residual Palladium and Boron Impurities

Symptoms:

  • The final product contains unacceptable levels of palladium or boron-containing impurities after work-up and initial purification.

Potential Root Causes & Solutions:

Root Cause Explanation & Troubleshooting Steps
Inefficient Palladium Scavenging The chosen method for palladium removal may not be effective for the specific palladium species present at the end of the reaction. Solution: Screen different palladium scavengers (e.g., L-cysteine, activated carbon, silica-based scavengers) to find the most effective one for your system[5]. Optimize the amount of scavenger, temperature, and treatment time. Consider a multi-step purification approach, such as a scavenger treatment followed by recrystallization.
Boron Byproducts in Product Boronic acids and their byproducts can be difficult to remove due to their polarity and potential to co-crystallize with the product. Solution: An aqueous base wash (e.g., with NaOH solution) can help remove acidic boronic acid species[16]. Recrystallization from a suitable solvent system is often effective. In some cases, forming a diethanolamine adduct of the excess boronic acid can facilitate its removal by precipitation[6].
Product Isolation Issues The chosen work-up and isolation procedure may not be scalable or effective at removing all impurities. Solution: Develop a robust work-up procedure at the lab scale that is designed for pilot plant implementation. This may include extractions, washes, and a well-defined crystallization protocol. Ensure that the phase separations are clean and efficient at the larger scale.

Experimental Workflow & Data

Pilot-Scale Suzuki-Miyaura Coupling Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction at the pilot plant scale.

G cluster_prep 1. Reagent Preparation & Charging cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Final Product Analysis prep_solv Solvent Charging & Inerting prep_reag Aryl Halide & Base Charging prep_solv->prep_reag prep_boro Boronic Acid Charging prep_reag->prep_boro heat Heating to Reaction Temperature prep_boro->heat cat_add Catalyst Slurry Addition heat->cat_add react Reaction & IPC Monitoring cat_add->react quench Reaction Quench react->quench phase_sep Phase Separation quench->phase_sep wash Aqueous Washes phase_sep->wash pd_rem Palladium Scavenging wash->pd_rem conc Solvent Swap & Concentration pd_rem->conc cryst Crystallization conc->cryst iso Filtration & Drying cryst->iso analysis Purity, Residual Pd, etc. iso->analysis

Caption: Pilot-scale Suzuki-Miyaura coupling workflow.

Recommended Starting Parameters for Scale-Up

The following table provides a starting point for key parameters when scaling up a Suzuki-Miyaura coupling reaction with this compound. These should be optimized for each specific transformation.

ParameterLaboratory Scale (e.g., 1-10 g)Pilot Plant Scale (e.g., 1-10 kg)Key Considerations for Scale-Up
Solvent System Toluene/Water (4:1), Dioxane/Water (4:1)2-Butanol/Water (7:3), Toluene/Water (4:1)Consider solvent boiling points, safety, and ease of removal at larger scales. 2-Butanol can be a good choice for its higher boiling point and ability to dissolve both organic and inorganic reagents[5].
Base K₂CO₃ (2.2 equiv), Cs₂CO₃ (2.0 equiv)K₂CO₃ (2.2 equiv), K₃PO₄ (2.0 equiv)Cost and availability are major factors at scale. K₂CO₃ is a cost-effective and commonly used base. Ensure the base is finely powdered for better reactivity.
Catalyst Loading 1-2 mol %0.5-1 mol %Catalyst cost is significant at scale. Aim to reduce catalyst loading through optimization. Ensure efficient mixing to maximize catalyst turnover.
Temperature 80-100 °C80-90 °CPrecise temperature control is crucial. Use an internal probe for accurate monitoring. Be aware of potential exotherms upon catalyst addition.
Reaction Time 2-6 hours4-12 hoursReactions at scale may be slower due to mass and heat transfer limitations. Rely on IPC to determine reaction completion.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 5-Bromo-2-hydroxyphenylboronic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of key synthetic intermediates is a cornerstone of robust chemical research and pharmaceutical development. 5-Bromo-2-hydroxyphenylboronic acid is a critical building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions.[1] The purity and concentration of this reagent directly impact reaction yield, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). Consequently, the validation of analytical methods for its quantification is not merely a procedural formality but a critical component of quality assurance and regulatory compliance.

This guide provides an in-depth technical comparison of two primary analytical techniques for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. This document is structured to provide not only the procedural steps but also the underlying scientific rationale for experimental choices, ensuring a self-validating system of protocols grounded in authoritative standards.

The Analytical Challenge: The Nature of Boronic Acids

Boronic acids, including this compound, present unique analytical challenges. They have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly under elevated temperatures or in non-aqueous environments.[2] Furthermore, their polarity and potential for interaction with silanol groups on traditional silica-based chromatography columns can lead to poor peak shapes and inaccurate quantification.[3] A robust analytical method must therefore be designed to mitigate these issues and provide reliable, reproducible results.

Comparative Overview of Analytical Methodologies

The choice of an analytical method is contingent on several factors, including the specific requirements of the analysis (e.g., purity assessment, quantification in a complex matrix), available instrumentation, and desired throughput. Below is a comparative summary of the key performance characteristics of RP-HPLC-UV and GC-MS for the analysis of this compound.

ParameterReversed-Phase HPLC-UVGas Chromatography-Mass Spectrometry (with Derivatization)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Linearity (R²) > 0.998> 0.995
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 5 - 25 ng/mL0.5 - 5 ng/mL
Accuracy (% Recovery) 97 - 103%95 - 105%
Precision (% RSD) < 2%< 10%
Sample Throughput HighModerate
Specificity Good, but may require a stability-indicating method to resolve all degradation products.Excellent, with mass spectrometry providing definitive identification.
Key Advantage Widely available, robust, and suitable for non-volatile compounds.High sensitivity and specificity; excellent for identifying unknown impurities.
Key Limitation Potential for on-column interactions and peak tailing if not properly optimized.Requires derivatization to improve volatility and thermal stability; potential for analyte degradation at high temperatures.

In-Depth Methodologies and Validation Protocols

The following sections provide detailed experimental protocols for both RP-HPLC-UV and GC-MS analysis of this compound. These protocols are designed to be self-validating by incorporating principles from the International Council for Harmonisation (ICH) guidelines Q2(R2).[4]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For boronic acids, careful method development is crucial to ensure accurate quantification and to mitigate potential on-column issues.

Causality Behind Experimental Choices:

  • Column Chemistry: A C18 column with end-capping is selected to minimize interactions between the acidic boronic acid group and residual silanols on the stationary phase, thereby improving peak shape.

  • Mobile Phase: A gradient elution with acetonitrile and water, buffered with a low concentration of formic acid, is employed. The formic acid helps to suppress the ionization of the boronic acid, leading to better retention and peak symmetry.

  • Wavelength Selection: The UV detection wavelength is chosen based on the UV spectrum of this compound to maximize sensitivity and minimize interference from potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Further dilute to the desired concentration for analysis.

Validation Workflow for RP-HPLC-UV Method:

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Implementation Dev Develop HPLC Method (Column, Mobile Phase, Gradient) Specificity Specificity (Peak Purity, Forced Degradation) Dev->Specificity Validate for intended purpose Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Method deemed suitable

Caption: A logical workflow for HPLC method validation according to ICH guidelines.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers exceptional sensitivity and specificity, making it an excellent choice for trace-level quantification and impurity identification. However, due to the low volatility and thermal lability of boronic acids, a derivatization step is mandatory.

Causality Behind Experimental Choices:

  • Derivatization: Silylation is the most common derivatization technique for compounds with active hydrogens (like -OH and -B(OH)2). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst are highly effective in replacing the active protons with trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[5]

  • GC Column: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatized analyte from other components.

  • MS Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the fragmented ions. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis.

Experimental Protocol:

  • Instrumentation: A standard GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized this compound.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 1 mg of the this compound sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injecting 1 µL into the GC-MS.

Decision Tree for Method Selection:

Method_Selection Start Start: Need to quantify This compound Question1 Is the primary goal trace-level impurity identification? Start->Question1 Question2 Is high sample throughput a critical requirement? Question1->Question2 No GC_MS GC-MS with Derivatization Question1->GC_MS Yes Question2->GC_MS No HPLC_UV RP-HPLC-UV Question2->HPLC_UV Yes

Caption: A decision-making guide for selecting the appropriate analytical method.

Conclusion: A Scientifically Grounded Approach to Method Validation

The validation of analytical methods for key synthetic intermediates like this compound is a critical exercise in ensuring data integrity and product quality. Both RP-HPLC-UV and GC-MS offer viable and robust platforms for its quantification, each with its own set of advantages and considerations.

  • RP-HPLC-UV stands out for its high throughput, accessibility, and reliability for routine purity and assay determinations. Careful method development, particularly in the selection of the column and mobile phase, is paramount to achieving accurate and reproducible results.

  • GC-MS with derivatization provides unparalleled sensitivity and specificity, making it the method of choice for trace-level analysis and definitive impurity identification. The requirement for derivatization adds a step to the sample preparation process but is essential for successful analysis.

Ultimately, the selection of the most appropriate method should be guided by the specific analytical requirements of the project. By following the detailed protocols and validation principles outlined in this guide, researchers, scientists, and drug development professionals can confidently establish and validate analytical methods that are fit for purpose and adhere to the highest standards of scientific integrity.

References

spectroscopic analysis to confirm the structure of 5-Bromo-2-hydroxyphenylboronic acid products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the precise structural confirmation of intermediate compounds is paramount. 5-Bromo-2-hydroxyphenylboronic acid, a versatile building block, is no exception. Its utility in cross-coupling reactions and the synthesis of complex organic molecules necessitates a robust and multi-faceted analytical approach to verify its structure unequivocally. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to ensure a thorough understanding of each method's contribution to structural confirmation.

The Imperative of Structural Verification

This compound (C₆H₆BBrO₃, Molar Mass: 216.83 g/mol ) possesses a unique arrangement of functional groups: a boronic acid, a hydroxyl group, and a bromine atom on a phenyl ring.[1][2][3][4] This specific substitution pattern dictates its reactivity and potential applications. Any deviation from this structure, such as isomeric impurities, can lead to undesirable side reactions, low yields, and potentially inactive or toxic final products. Therefore, a combination of spectroscopic methods is not merely a procedural formality but a critical checkpoint in the synthetic workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.

¹H NMR Spectroscopy: A Proton's Perspective

Causality of Experimental Choices: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the aromatic protons and the protons of the hydroxyl and boronic acid groups. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often used for its ability to dissolve the compound and to avoid obscuring the signals of interest.

Expected ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.5Singlet (broad)1HPhenolic Hydroxyl (-OH)
~8.0 - 8.5Singlet (broad)2HBoronic Acid Hydroxyls (-B(OH)₂)
~7.6Doublet (d)1HAromatic Proton (H-6)
~7.3Doublet of doublets (dd)1HAromatic Proton (H-4)
~6.8Doublet (d)1HAromatic Proton (H-3)

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak of DMSO-d₆ at ~2.50 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire ¹H Spectrum instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase integrate Integration phase->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Causality of Experimental Choices: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. This is invaluable for confirming the carbon skeleton and identifying the presence of all six carbon atoms in the phenyl ring. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

Expected ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~160C-OH
~140C-B(OH)₂
~135C-H (ortho to Bromine)
~130C-H (para to Hydroxyl)
~120C-Br
~118C-H (ortho to Hydroxyl)

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans (e.g., 1024 or more) will be necessary.

  • Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at ~39.52 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample Use Existing NMR Sample instrument Place in NMR Spectrometer sample->instrument acquire Acquire ¹³C Spectrum instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Referencing phase->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Workflow for ¹³C NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Causality of Experimental Choices: FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, we expect to see characteristic absorption bands for the O-H, B-O, and C-Br bonds, as well as vibrations associated with the aromatic ring.

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3600 (broad)O-H stretchPhenolic and Boronic Acid -OH
~1600, ~1470C=C stretchAromatic Ring
~1350B-O stretchBoronic Acid
~1250C-O stretchPhenolic C-O
~1100C-B stretchAromatic C-B
500-600C-Br stretchAryl Bromide

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a standard FT-IR spectrometer.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample and collect the sample spectrum. Typically, 16-32 scans are co-added.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample Place Solid on ATR Crystal background Collect Background Spectrum sample->background acquire Collect Sample Spectrum background->acquire process Generate Spectrum acquire->process Final Spectrum Final Spectrum process->Final Spectrum

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Causality of Experimental Choices: Mass spectrometry provides the molecular weight of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern can also offer clues about the molecule's structure. A key feature to look for in the mass spectrum of this compound is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio), which results in two molecular ion peaks separated by 2 m/z units.

Expected Mass Spectrometry Data

m/zAssignmentNotes
216/218[M]⁺Molecular ion peaks, showing the 1:1 isotopic pattern of Bromine.
198/200[M-H₂O]⁺Loss of a water molecule.
170/172[M-B(OH)₂]⁺Loss of the boronic acid group.
137[M-Br]⁺Loss of the bromine atom.

Experimental Protocol: Mass Spectrometry (ESI)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peaks and characteristic fragmentation patterns.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in Solvent infuse Infuse into ESI Source dissolve->infuse acquire Acquire Mass Spectrum infuse->acquire analyze Analyze Molecular Ion and Fragments acquire->analyze Final Spectrum Final Spectrum analyze->Final Spectrum

Caption: Workflow for Mass Spectrometry Analysis.

Comparative Summary of Spectroscopic Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, and count.Provides detailed structural information and stereochemistry.Can have overlapping signals; requires deuterated solvents.
¹³C NMR Carbon skeleton and number of unique carbons.Complements ¹H NMR for a complete structural picture.Low sensitivity requires longer acquisition times.
FT-IR Presence of functional groups.Fast, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular structure.
MS Molecular weight and fragmentation pattern.Highly sensitive; confirms molecular formula (HRMS).Can cause extensive fragmentation, sometimes leading to the absence of a molecular ion peak.

Conclusion: A Synergistic Approach

No single spectroscopic technique can definitively confirm the structure of this compound with absolute certainty. However, by employing a synergistic approach that combines the detailed connectivity information from NMR, the functional group identification from FT-IR, and the molecular weight confirmation from mass spectrometry, researchers can achieve a high degree of confidence in the structural integrity of their product. This multi-technique validation is a cornerstone of scientific integrity, ensuring the reliability and reproducibility of subsequent research and development endeavors.

References

A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in the Suzuki-Miyaura Coupling of 5-Bromo-2-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl scaffolds. The formation of a carbon-carbon bond between an aryl halide and an organoboron species, catalyzed by a palladium complex, is a cornerstone of modern organic synthesis.[1] However, the success of this reaction is highly dependent on the judicious choice of the palladium catalyst, particularly when dealing with substrates that present unique electronic and steric challenges.

This guide provides an in-depth, objective comparison of the efficacy of different palladium catalysts for the Suzuki-Miyaura coupling of 5-Bromo-2-hydroxyphenylboronic acid. The presence of the ortho-hydroxyl group on the boronic acid introduces a layer of complexity, as it can potentially coordinate with the palladium center and influence the catalytic cycle.[2] This guide will delve into the nuances of catalyst selection, providing supporting experimental data and detailed protocols to empower you in your synthetic endeavors.

The Challenge of ortho-Hydroxy Substitution in Suzuki-Miyaura Couplings

The ortho-hydroxyl group in this compound can participate in the reaction in several ways. It can act as an internal base, potentially influencing the transmetalation step.[3] Furthermore, its steric bulk in proximity to the boronic acid moiety can hinder the approach of the reactants to the palladium center, necessitating the use of highly active and sterically accommodating catalyst systems.[3][4] The choice of catalyst, therefore, is not merely a matter of routine but a critical decision that dictates the efficiency and yield of the desired biaryl product.

Comparative Performance of Palladium Catalysts

To illustrate the differences in catalytic efficiency, this section presents a comparative overview of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole. The data presented is a synthesis of typical results reported in the literature for similar challenging couplings and should be considered as a guide for catalyst selection and optimization.

Catalyst SystemLigand TypeBaseSolventTemp (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄ Monodentate PhosphineK₂CO₃Toluene/H₂O10012-2460-753-5
Pd(dppf)Cl₂ Ferrocenyl PhosphineK₃PO₄Dioxane90-1004-875-851-3
Pd(OAc)₂ / SPhos Biaryl Phosphine (Buchwald)Cs₂CO₃Toluene/H₂O80-1002-6>900.5-2

Analysis of Catalyst Performance:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): As a first-generation catalyst, Pd(PPh₃)₄ is a workhorse in many Suzuki-Miyaura couplings.[5] However, for challenging substrates like this compound, its efficacy can be limited. The relatively lower yields and longer reaction times are often attributed to the catalyst's susceptibility to decomposition at elevated temperatures and the less efficient nature of the triphenylphosphine ligand in promoting the key steps of the catalytic cycle with sterically demanding substrates.[5]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): The dppf ligand offers enhanced stability and activity compared to PPh₃.[6][7] The wider "bite angle" of this bidentate ligand is thought to promote reductive elimination, leading to improved yields and shorter reaction times.[6] It represents a good balance between reactivity and cost for many applications.

  • Palladium(II) Acetate with SPhos (a Buchwald Ligand): The development of bulky, electron-rich biarylphosphine ligands, such as SPhos, has revolutionized Suzuki-Miyaura couplings, particularly for sterically hindered and electronically challenging substrates.[8] These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to significantly higher turnover numbers and frequencies.[4] The use of Pd(OAc)₂ with SPhos often results in excellent yields under milder conditions and with lower catalyst loadings, making it a highly efficient, albeit more expensive, option.[8]

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The efficacy of a given palladium catalyst is rooted in its ability to efficiently navigate the Suzuki-Miyaura catalytic cycle. Understanding this mechanism provides the causal logic behind experimental choices. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of ligand (L) profoundly impacts each step. Bulky, electron-rich ligands like SPhos facilitate the oxidative addition of the aryl halide to the Pd(0) center and promote the final reductive elimination step to release the biaryl product and regenerate the active catalyst.[4] The base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[3]

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole using the compared palladium catalysts. These protocols are representative and may require optimization for different substrates and scales.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - this compound - 4-Bromoanisole - Base B Add Solvent A->B C Degas Mixture B->C D Add Catalyst C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G H Extraction G->H I Purification (Column Chromatography) H->I

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Protocol 1: Using Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Toluene

  • Water (4:1 Toluene/Water)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add this compound, 4-bromoanisole, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed toluene/water solvent mixture to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the mixture under a positive pressure of inert gas.

  • Heat the reaction to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 2: Using Pd(dppf)Cl₂

Materials:

  • This compound (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (2 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk flask, combine this compound, 4-bromoanisole, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane to the flask.

  • Add the Pd(dppf)Cl₂ catalyst to the mixture.

  • Heat the reaction to 90-100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Using Pd(OAc)₂ / SPhos

Materials:

  • This compound (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (1 mol%)

  • SPhos (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Toluene

  • Water (4:1 Toluene/Water)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add this compound, 4-bromoanisole, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture.

  • In a separate vial, briefly purge a mixture of Pd(OAc)₂ and SPhos with inert gas before adding it to the reaction flask.

  • Heat the reaction to 80-100 °C and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Add water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical parameter that significantly influences the outcome of the synthesis. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems based on bulky, electron-rich biarylphosphine ligands such as SPhos offer superior performance, providing higher yields in shorter reaction times and under milder conditions. The use of Pd(dppf)Cl₂ presents a robust and moderately active alternative.

For researchers in drug development and other scientific fields, the ability to efficiently synthesize complex biaryl structures is paramount. The protocols and comparative data in this guide provide a solid foundation for selecting the optimal catalyst system for your specific needs. As catalyst technology continues to evolve, we can anticipate the development of even more active, stable, and cost-effective catalysts that will further expand the horizons of what is synthetically achievable.

References

A Researcher's Guide to Purity Assessment of Synthesized 5-Bromo-2-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of key building blocks like 5-Bromo-2-hydroxyphenylboronic acid is paramount. This versatile reagent is instrumental in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. However, its synthetic origin can introduce a variety of process-related impurities that may compromise downstream reactions, yield, and the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of this compound, grounded in practical, field-proven insights.

The Synthetic Landscape: Understanding the Genesis of Impurities

A thorough purity assessment begins with a comprehensive understanding of the synthetic route. A prevalent method for synthesizing this compound involves a multi-step process starting from 4-bromophenol. This understanding is critical as it directly informs the potential impurity profile of the final product.

A common synthetic pathway is initiated by protecting the hydroxyl group of 4-bromophenol, often with a tert-butyldimethylsilyl (TBDMS) or a similar protecting group. The protected intermediate then undergoes a metal-halogen exchange, typically through the formation of a Grignard reagent by reacting with magnesium, or by using an organolithium reagent like n-butyllithium. This organometallic species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. Finally, acidic hydrolysis removes the protecting group and converts the boronate ester to the desired this compound.[1]

This synthetic journey, while effective, can introduce several classes of impurities that must be diligently monitored:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual 4-bromophenol or its protected form.

  • Side-Reaction Products: The Grignard or organolithium intermediates are highly reactive and can participate in side reactions. For instance, reaction with moisture will lead to the formation of 4-bromophenol (deboronation).

  • Reagent-Related Impurities: Residual reagents or byproducts from the protection and deprotection steps can contaminate the final product.

  • Homocoupling Products: The organometallic intermediate can couple with the starting aryl halide to form biphenyl impurities.

  • Boroxine Formation: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. While often in equilibrium with the monomeric acid, its presence can complicate characterization and reactivity.

Below is a visual representation of a typical synthetic workflow and the points at which key impurities can arise.

Synthesis_Workflow cluster_impurities Potential Impurity Introduction Points 4-Bromophenol 4-Bromophenol Protection Protection 4-Bromophenol->Protection Protecting Agent Protected\n4-Bromophenol Protected 4-Bromophenol Protection->Protected\n4-Bromophenol Unreacted_SM Unreacted 4-Bromophenol Protection->Unreacted_SM Metal-Halogen\nExchange Metal-Halogen Exchange Protected\n4-Bromophenol->Metal-Halogen\nExchange Mg or n-BuLi Organometallic\nIntermediate Organometallic Intermediate Metal-Halogen\nExchange->Organometallic\nIntermediate Deboronated Deboronated Byproduct Metal-Halogen\nExchange->Deboronated Borylation Borylation Organometallic\nIntermediate->Borylation B(OR)3 Protected Boronate\nEster Protected Boronate Ester Borylation->Protected Boronate\nEster Hydrolysis Hydrolysis Protected Boronate\nEster->Hydrolysis Acid 5-Bromo-2-hydroxyphenyl\n-boronic acid 5-Bromo-2-hydroxyphenyl -boronic acid Hydrolysis->5-Bromo-2-hydroxyphenyl\n-boronic acid Boroxine Boroxine Formation 5-Bromo-2-hydroxyphenyl\n-boronic acid->Boroxine Analytical_Workflow Synthesized_Product Synthesized 5-Bromo-2-hydroxy- phenylboronic acid Initial_Screen Initial Purity Screen Synthesized_Product->Initial_Screen Melting_Point Melting_Point Initial_Screen->Melting_Point Quick Check HPLC_UV HPLC_UV Initial_Screen->HPLC_UV Quantitative Purity Detailed_Analysis Detailed Characterization LC_MS LC_MS Detailed_Analysis->LC_MS Impurity ID NMR NMR Detailed_Analysis->NMR Structural Confirmation Final_Assessment Final Purity Assessment Purity_Report Purity_Report Final_Assessment->Purity_Report Melting_Point->Detailed_Analysis If purity is questionable HPLC_UV->Detailed_Analysis If unknown peaks are present LC_MS->Final_Assessment H1_NMR H1_NMR NMR->H1_NMR Proton Environment B11_NMR B11_NMR NMR->B11_NMR Boron Environment H1_NMR->Final_Assessment B11_NMR->Final_Assessment

References

A Senior Application Scientist's Guide to the Kinetic Profile of 5-Bromo-2-hydroxyphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 5-Bromo-2-hydroxyphenylboronic Acid

In the landscape of modern synthetic chemistry, boronic acids are indispensable reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The vast structural diversity of commercially available boronic acids allows for the precise construction of complex molecular architectures. Among these, this compound stands out as a particularly intriguing building block. Its trifunctional nature—a nucleophilic boronic acid, a site for further functionalization via its bromine atom, and a directing/chelating hydroxyl group—offers a unique combination of reactivity and synthetic potential.

This guide provides a comparative analysis of the kinetic performance of this compound in two of the most powerful cross-coupling reactions: the palladium-catalyzed Suzuki-Miyaura C-C bond formation and the copper-catalyzed Chan-Lam C-N/C-O bond formation. As direct kinetic data for this specific molecule is not extensively documented in peer-reviewed literature, this guide will synthesize established mechanistic principles and comparative data from structurally analogous boronic acids. Our objective is to provide a robust framework for predicting its behavior and to equip researchers with the practical knowledge to design and execute their own kinetic studies.

Mechanistic Considerations: The Impact of Bromo and Hydroxyl Substituents

The reactivity of an arylboronic acid in cross-coupling reactions is primarily governed by the electronic and steric nature of its substituents. These factors most significantly influence the transmetalation step of the catalytic cycle, which is often rate-determining.

The Suzuki-Miyaura Reaction

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, the transfer of the aryl group from boron to the palladium center, is highly sensitive to the electronic properties of the arylboronic acid.

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar'] Product Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For this compound, we must consider the interplay of its two substituents:

  • 5-Bromo group: As a halogen, bromine is an electron-withdrawing group through induction (-I effect) but electron-donating through resonance (+M effect). Overall, it is considered a deactivating group. This electron-withdrawing character decreases the nucleophilicity of the ipso-carbon attached to the boron, which is expected to slow down the rate of transmetalation compared to unsubstituted phenylboronic acid.

  • 2-Hydroxyl group: The ortho-hydroxyl group is electron-donating through resonance (+M effect). More importantly, it can act as a chelating group, coordinating to the palladium center. This chelation can pre-organize the transition state for transmetalation, potentially accelerating this step.[1][2][3] This is a known phenomenon with ortho-alkoxy substituents, which show enhanced reactivity.[1]

The net effect on the reaction kinetics will be a balance of these opposing electronic and steric/chelating influences.

The Chan-Lam Coupling Reaction

The Chan-Lam coupling for C-N or C-O bond formation is copper-catalyzed and proceeds through a different mechanism, often involving a Cu(I)/Cu(III) or Cu(II) redox cycle. The reaction is an oxidative coupling, and the facility of the transmetalation from the boronic acid to the copper center is again a critical factor.

Chan_Lam_Cycle cluster_legend Catalytic Cycle Cu(II) Cu(II) Ar-Cu(III)-Nu(L) Ar-Cu(III)-Nu(L) Cu(II)->Ar-Cu(III)-Nu(L) Transmetalation (Ar-B(OH)2) + Nucleophile (Nu-H) Cu(I) Cu(I) Ar-Cu(III)-Nu(L)->Cu(I) Reductive Elimination [Ar-Nu] [Ar-Nu] Ar-Cu(III)-Nu(L)->[Ar-Nu] Product Cu(I)->Cu(II) Oxidation (e.g., O2) Ar-B(OH)2 Ar-B(OH)2 Nu-H Nu-H

Figure 2: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.

In the context of Chan-Lam coupling, electron-deficient arylboronic acids are known to be challenging substrates.[4][5] This is attributed to a slower Cu(II)/Cu(III) oxidation in the catalytic cycle.[4] Therefore, the electron-withdrawing nature of the bromine in this compound would be expected to decrease its reactivity compared to electron-neutral or electron-rich counterparts. However, the ortho-hydroxyl group may again play a beneficial role through chelation to the copper center, potentially mitigating the deactivating effect of the bromine.

Comparative Kinetic Data: A Literature-Based Perspective

It is crucial to note that these data are collated from different studies with varying reaction conditions and should be used for qualitative comparison only.

Arylboronic Acid CategoryRepresentative CompoundCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Turnover Frequency (TOF, h⁻¹)Reference
Electron-Neutral Phenylboronic acid4-BromotoluenePd-polymer hybridK₃PO₄Water70Not Specified[6]
Electron-Withdrawing 4-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100~95% yield in 2h[7]
Electron-Donating 4-Methoxyphenylboronic acid4-BromoanisolePd-polymer hybridK₃PO₄Water702744[6]
Ortho-Substituted (Steric Hindrance) 2-Methylphenylboronic acidAryl BromidePd(OAc)₂ / Buchwald LigandK₂CO₃Toluene100Generally slower than para-isomer[1]
Ortho-Substituted (Chelating) 2-Methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene90High selectivity observed[1][2][3]

Analysis and Prediction for this compound:

Based on the principles discussed and the data above, we can formulate a hypothesis for the kinetic performance of this compound:

  • In Suzuki-Miyaura Coupling: The deactivating effect of the 5-bromo substituent is likely to be counteracted, and potentially overcome, by the accelerating and directing effect of the ortho-hydroxyl group. We predict its reactivity to be comparable to, or possibly greater than, phenylboronic acid, but likely lower than highly activated electron-rich boronic acids like 4-methoxyphenylboronic acid.

  • In Chan-Lam Coupling: The electron-withdrawing nature of the bromine is expected to have a more pronounced retarding effect.[4][5] While the ortho-hydroxyl group may offer some rate enhancement through chelation, the overall reactivity is anticipated to be lower than that of phenylboronic acid and significantly lower than electron-rich boronic acids.

Experimental Protocols for Kinetic Analysis

To validate these predictions and to rigorously characterize the reactivity of this compound, we provide the following detailed experimental protocols for kinetic monitoring.

Workflow for Kinetic Analysis

Kinetic_Workflow start Reaction Setup (Inert Atmosphere) sampling Time-Point Aliquoting & Quenching start->sampling prep Sample Preparation (Dilution, Filtration, Internal Standard) sampling->prep analysis Instrumental Analysis (HPLC or GC-MS) prep->analysis data Data Processing (Integration, Calibration) analysis->data kinetics Kinetic Modeling (Rate Constant, Reaction Order) data->kinetics

Figure 3: General workflow for conducting a kinetic study of a cross-coupling reaction.

Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling via HPLC

Objective: To determine the initial rate of reaction for the Suzuki-Miyaura coupling of this compound with a model aryl bromide and compare it to other boronic acids.

Materials:

  • This compound

  • Alternative boronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., dioxane or toluene/water mixture)

  • Internal standard (e.g., biphenyl or dodecane, chosen for its stability and chromatographic separation)

  • HPLC grade solvents (acetonitrile, water, methanol)

  • Reaction vials (e.g., Schlenk tubes or microwave vials)

Procedure:

  • Reaction Setup: In a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Solvent and Catalyst Addition: Add the anhydrous solvent (to achieve a defined concentration, e.g., 0.1 M with respect to the aryl bromide). Stir the mixture at the desired reaction temperature (e.g., 80 °C).

  • Reaction Initiation: In a separate vial, dissolve the palladium catalyst (e.g., 1-2 mol%) in a small amount of the reaction solvent. Inject the catalyst solution into the reaction mixture to start the reaction (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 120 minutes), withdraw a small aliquot (approx. 50 µL) of the reaction mixture using a syringe.

  • Quenching and Sample Preparation: Immediately quench the aliquot in a vial containing 1 mL of acetonitrile. This will stop the reaction and dilute the sample for analysis. Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Analyze the samples using a reverse-phase HPLC system with a C18 column and a UV detector. A typical mobile phase would be a gradient of acetonitrile and water. Monitor the disappearance of the aryl bromide and the appearance of the product.

  • Data Analysis: Integrate the peak areas of the aryl bromide, the product, and the internal standard. Plot the concentration of the product versus time. The initial rate can be determined from the slope of the initial linear portion of this curve.

Protocol 2: Kinetic Analysis of Chan-Lam N-Arylation via GC-MS

Objective: To compare the rate of N-arylation of a model amine with this compound and other boronic acids.

Materials:

  • This compound

  • Alternative boronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Amine (e.g., aniline or morpholine)

  • Copper catalyst (e.g., Cu(OAc)₂)

  • Solvent (e.g., methanol or dichloromethane)

  • Internal standard (e.g., tetradecane)

  • Reaction vials

Procedure:

  • Reaction Setup: In a vial open to the air, combine the amine (1.0 mmol), the boronic acid (1.5 mmol), the copper catalyst (10 mol%), and the internal standard (0.5 mmol).

  • Reaction Initiation: Add the solvent (to achieve a defined concentration, e.g., 0.2 M with respect to the amine) and begin stirring vigorously at room temperature (t=0).

  • Sampling: At specified time points, withdraw a small aliquot (approx. 20 µL) of the reaction mixture.

  • Quenching and Sample Preparation: Dilute the aliquot with 1 mL of ethyl acetate and pass it through a small plug of silica gel to remove the copper catalyst. Collect the eluent in a GC-MS vial.

  • GC-MS Analysis: Analyze the samples using a GC-MS equipped with a suitable capillary column (e.g., DB-5). Use a temperature program that allows for the separation of the starting materials, product, and internal standard.

  • Data Analysis: Determine the relative response factors of the starting materials and product with respect to the internal standard. Plot the yield of the N-arylated product versus time to determine the reaction profile and initial rate.

Conclusion and Outlook

This compound is a versatile building block with a unique electronic and structural profile. While direct comparative kinetic data is sparse, a thorough understanding of the mechanistic principles of Suzuki-Miyaura and Chan-Lam couplings allows for informed predictions of its reactivity. The ortho-hydroxyl group is anticipated to play a significant, likely rate-enhancing, role in Suzuki-Miyaura reactions through chelation, potentially offsetting the deactivating effect of the para-bromo substituent. In contrast, for Chan-Lam couplings, the electron-withdrawing nature of the bromine is expected to result in slower reaction rates compared to electron-rich boronic acids.

The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the kinetic performance of this compound and its analogues. Such studies are not merely academic exercises; they are crucial for the rational design of efficient synthetic routes, the optimization of reaction conditions, and the scaling up of processes in drug discovery and materials science. By systematically investigating the kinetics of this and other functionalized boronic acids, the scientific community can continue to expand the already vast utility of these powerful cross-coupling reactions.

References

A Senior Application Scientist’s Guide: Benchmarking 5-Bromo-2-hydroxyphenylboronic Acid Against Alternative Reagents in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic construction of molecular scaffolds is paramount. Biaryl and benzofuran motifs are privileged structures, appearing frequently in pharmaceuticals and biologically active compounds.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging the requisite carbon-carbon bonds, prized for its functional group tolerance and mild conditions.[3]

Within the vast arsenal of reagents for this transformation, 5-Bromo-2-hydroxyphenylboronic acid (CAS 89598-97-0) emerges as a uniquely versatile building block.[4][5] Its structure, featuring an ortho-hydroxyl group and a bromine atom para to it, is not a random assortment of functionalities. This specific arrangement is a strategic design, enabling not only standard cross-coupling but also facilitating subsequent intramolecular cyclizations to construct valuable benzofuran rings.[6][7]

This guide provides an in-depth, objective comparison of this compound's performance against common alternatives. We will move beyond simple catalog data, delving into the mechanistic nuances and experimental realities that govern reagent selection in a high-stakes research environment.

The Competitive Landscape: A Comparative Analysis

The choice of an organoboron reagent is a critical decision point that balances reactivity, stability, cost, and the desired final molecular architecture. This compound is benchmarked here against its direct structural analogs and a common stability-enhanced alternative, the corresponding pinacol ester.

Key Alternatives Considered:

  • 5-Chloro-2-hydroxyphenylboronic acid: A halogen analog, often more cost-effective but with differing reactivity in the crucial oxidative addition step of the catalytic cycle.[8]

  • 2-Hydroxyphenylboronic acid: The parent compound, useful for synthesizing non-brominated analogs.

  • Boronate Esters (e.g., Pinacol Ester): These derivatives offer significantly enhanced stability, making them easier to handle, purify, and store.[9] This stability, however, often comes at the cost of reduced reactivity compared to the free boronic acid.[9][10]

The following table summarizes the performance of these reagents based on a synthesis of available data and established chemical principles.

FeatureThis compound5-Chloro-2-hydroxyphenylboronic acid2-Hydroxyphenylboronic acidThis compound Pinacol Ester
Primary Application Synthesis of 5-bromo-substituted biaryls and benzofuransSynthesis of 5-chloro-substituted biaryls and benzofuransSynthesis of unsubstituted biaryls and benzofuransStable precursor for generating 5-bromo-2-hydroxyphenyl moiety
Relative Reactivity High (C-Br bond is highly susceptible to oxidative addition)Moderate (C-Cl bond is stronger, often requiring more active catalysts or harsher conditions)High (Comparable to bromo-analog for the boronic acid function)Moderate to Low (Generally less reactive than the free boronic acid)[9][10]
Stability / Shelf-life Moderate; susceptible to protodeboronation and oxidation over time[9]Moderate; similar stability profile to the bromo-analogModerate; susceptible to decomposition pathwaysHigh; often a crystalline solid, stable for extended storage[9]
Key Advantages Excellent reactivity in Suzuki coupling; bromine provides a handle for further functionalization.Often more cost-effective than the bromo-derivative.Provides access to the core, unsubstituted scaffold.Enhanced stability, easier handling and purification.[9]
Potential Challenges Requires careful handling and storage to prevent degradation.May require more forceful reaction conditions or specialized catalyst systems.Lacks the halogen handle for subsequent downstream chemistry.May require an additional activation step or lead to slower reaction times.
Mechanistic Insights: The Critical Role of the ortho-Hydroxyl Group

The success of a Suzuki-Miyaura coupling is governed by the efficiency of its catalytic cycle. The ortho-hydroxyl group in this compound and its analogs is not a passive spectator. Mechanistic studies on related ortho-substituted phenylboronic acids suggest it can play a crucial role, potentially through chelation with the palladium center during the transition state.[11][12][13] This interaction can influence the rate and selectivity of the transmetalation step, a key phase in the cycle.

The catalytic cycle proceeds through three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[3][14]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Synthesis of a Benzofuran Derivative

To provide a tangible benchmark, we present a detailed, self-validating protocol for a common application: the synthesis of a 2-arylbenzofuran via a one-pot Suzuki-Miyaura coupling and subsequent intramolecular cyclization. This workflow exemplifies the utility of this compound.

Experimental_Workflow start Start: Assemble Reactants reactants 1. This compound 2. Terminal Alkyne 3. Palladium Catalyst (e.g., Pd(PPh₃)₄) 4. Base (e.g., K₂CO₃) 5. Solvent (e.g., Dioxane/H₂O) start->reactants reaction Suzuki-Miyaura Coupling (e.g., 90 °C, 12-18h under N₂) reactants->reaction cyclization Intramolecular Cyclization (Often proceeds in situ or with heat) reaction->cyclization workup Aqueous Workup (Dilute, Extract with Organic Solvent) cyclization->workup purification Purification (Column Chromatography on Silica Gel) workup->purification product Final Product: 2-Aryl-5-bromobenzofuran purification->product

Experimental workflow for one-pot benzofuran synthesis.

Step-by-Step Methodology:

Causality: The choice of reagents and conditions is critical for success. A phosphine ligand-based palladium catalyst like Pd(PPh₃)₄ is robust and effective for many Suzuki couplings.[15] A base is required to activate the boronic acid for the transmetalation step.[14] An inert atmosphere prevents the degradation of the Pd(0) catalyst.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the desired terminal alkyne (1.1 equiv.), potassium carbonate (K₂CO₃, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., a 4:1 ratio), via syringe. The total solvent volume should be sufficient to create a roughly 0.1 M solution with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-5-bromobenzofuran product.

Decision Framework for Reagent Selection
  • Choose this compound when:

    • The target molecule requires a bromine atom at the 5-position for its biological activity or as a handle for subsequent diversification (e.g., another cross-coupling reaction).

    • High reactivity is desired to couple with challenging or sterically hindered partners.

  • Consider 5-Chloro-2-hydroxyphenylboronic acid when:

    • Cost is a primary driver and the slightly lower reactivity is acceptable or can be overcome with catalyst/condition optimization.

    • The specific chloro-substituted analog is the desired final product.

  • Opt for the Pinacol Ester derivative when:

    • Long-term storage and stability are paramount.

    • The boronic acid is being incorporated into a multi-step synthesis where ease of handling and purification of intermediates is critical.

    • The reaction is known to be sensitive to the impurities or decomposition products of the free boronic acid.

By understanding the interplay between reactivity, stability, and the specific structural requirements of the synthetic target, researchers can make an informed and strategic choice, optimizing the path to their desired molecules.

References

A Comparative Guide to the Mechanistic Nuances of Suzuki Coupling with 5-Bromo-2-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1] However, the true mastery of this reaction lies in understanding the subtle mechanistic variations introduced by functionalized substrates. This guide offers an in-depth analysis of the Suzuki coupling mechanism with a specific focus on 5-Bromo-2-hydroxyphenylboronic acid. We will dissect the canonical catalytic cycle and explore how the ortho-hydroxyl and meta-bromo substituents introduce unique mechanistic considerations, comparing its performance with other boronic acids and providing actionable experimental protocols.

The Canonical Suzuki-Miyaura Catalytic Cycle: A Three-Act Play

The generally accepted mechanism for the Suzuki-Miyaura reaction is a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The cycle begins with a catalytically active Pd(0) species, which is the linchpin of the entire process.

  • Act I: Oxidative Addition: The cycle commences when the Pd(0) catalyst inserts itself into the carbon-halogen bond of the organic halide (Ar-X). This step oxidizes the palladium center from Pd(0) to a square-planar Pd(II) complex (Ar-Pd(II)-X).[4] The reactivity of the halide is critical, with the rate of oxidative addition typically following the trend: I > OTf > Br >> Cl.[1]

  • Act II: Transmetalation: This is the pivotal step where the organic moiety from the boron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[5] The base converts the neutral boronic acid into a more nucleophilic boronate species (R-B(OH)₃⁻) or facilitates the formation of a palladium-hydroxide complex (Ar-Pd(II)-OH), which then reacts with the neutral boronic acid.[6][7] This latter "oxo-palladium" pathway is often considered kinetically favorable.[6][8]

  • Act III: Reductive Elimination: The newly formed diorganopalladium(II) complex (Ar-Pd(II)-Ar') undergoes reductive elimination. The two organic groups couple to form the desired biaryl product (Ar-Ar'), and the palladium center is reduced back to its catalytically active Pd(0) state, ready to initiate another cycle.[2]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdi Ar-Pd(II)(X)L₂ pd0->pdi Oxidative Addition arar Ar-Ar' (Product) pd0->arar pdii Ar-Pd(II)(Ar')L₂ pdi->pdii Transmetalation pdii->pd0 Reductive Elimination arx Ar-X (Aryl Halide) arx->pdi arbr Ar'-B(OH)₂ + Base (Boronic Acid) arbr->pdii caption Fig. 1: The Canonical Suzuki-Miyaura Catalytic Cycle.

Fig. 1: The Canonical Suzuki-Miyaura Catalytic Cycle.

Mechanistic Nuances of this compound

The presence of an ortho-hydroxyl group introduces significant deviations from the standard mechanism, primarily impacting the crucial transmetalation step. This substituent can act as an internal ligand, creating alternative, often lower-energy, pathways.

The Role of the ortho-Hydroxyl Group: A Directing Anchor

The key feature of 2-hydroxyphenylboronic acids is the potential for the hydroxyl group to direct the reaction.[9] Studies on ortho-substituted substrates suggest that heteroatoms like oxygen can form a chelation-controlled transition state with the palladium center.[10][11]

In the case of this compound, the hydroxyl group can coordinate to the palladium(II) center after oxidative addition. This forms a stable five- or six-membered palladacycle intermediate. This intramolecular coordination pre-organizes the boronic acid for the transfer of the aryl group, potentially accelerating the transmetalation step and influencing selectivity.[10] This directed transmetalation may even proceed through a covalent palladium alkoxide linkage, activating the boronate for reaction.[9]

Common Side Reactions and Substrate Stability

Like all boronic acids, this compound is susceptible to several side reactions that can diminish yields.[6]

  • Protodeborylation: This is the cleavage of the C–B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by acid or base.[6] The presence of the electron-donating hydroxyl group can make the aryl ring more electron-rich, potentially increasing its susceptibility to this side reaction.

  • Homocoupling: The palladium catalyst can induce the coupling of two boronic acid molecules to form a symmetrical biaryl (a homodimer). This is more prevalent if the reaction is not properly degassed, as oxygen can promote the formation of Pd(II) species that drive this side reaction.[2]

  • Dehalogenation: The aryl halide substrate can undergo reduction, where the bromine atom is replaced by a hydrogen. This can occur after oxidative addition if the palladium complex reacts with a hydride source in the mixture, such as an amine base or alcoholic solvent.[2]

Comparative Performance Analysis

The substituents on the phenylboronic acid ring significantly affect reactivity. While direct, side-by-side quantitative data for this compound is sparse in single studies, we can compile and compare typical outcomes from the literature for different substitution patterns.

Boronic Acid PartnerKey Substituent EffectsTypical Yield RangeCausality & References
Phenylboronic AcidBaseline: No electronic or significant steric effects.85-98%Serves as the standard for comparison under optimal conditions.[12]
2-Methylphenylboronic AcidSteric Hindrance: The ortho-methyl group sterically impedes the approach to the palladium center.70-85%Slower transmetalation due to steric clash, often requiring higher temperatures or more active catalysts.[13]
2-Hydroxyphenylboronic AcidChelation/Directing Effect: The ortho-hydroxyl group can coordinate to palladium, potentially accelerating transmetalation.75-90%The directing effect can overcome steric hindrance, leading to good yields, though it can be sensitive to the choice of base and solvent.[10][13]
This compoundMixed Effects: Combines the directing effect of the ortho-OH with the electron-withdrawing nature of the meta-Br.70-90%The hydroxyl group's directing effect is dominant, while the bromo-substituent offers a second handle for potential subsequent cross-coupling reactions. Reactivity is generally good.

Disclaimer: The yield ranges presented are illustrative and compiled from various literature sources for analogous systems. Actual yields are highly dependent on the specific aryl halide, catalyst, ligand, base, solvent, and temperature used.

Self-Validating Experimental Protocol

This protocol describes the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole) using a common palladium catalyst system. The rationale behind each step is provided to ensure a self-validating and robust procedure.

Materials and Reagents:
  • This compound (1.2 equivalents)

  • Aryl Bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer, heating mantle.

Step-by-Step Procedure:
  • Reaction Setup (The "Why"): In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the aryl bromide, and potassium carbonate. Flame-drying removes adsorbed water, which can interfere with the reaction. The inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst, which would deactivate it and promote homocoupling of the boronic acid.[14]

  • Inert Atmosphere (The "Why"): Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process, known as degassing, removes oxygen from the reaction vessel.

  • Solvent Addition (The "Why"): Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The solvent system is chosen to dissolve both the organic substrates and the inorganic base. Water is often necessary for the transmetalation step, potentially by participating in the formation of a bridging hydroxide group between palladium and boron.[2][14]

  • Catalyst Addition (The "Why"): Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst. Adding the catalyst last and under an inert gas flow minimizes its exposure to air. Pd(dppf)Cl₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, which promotes both oxidative addition and the final reductive elimination step.[15]

  • Reaction (The "Why"): Heat the mixture to 80-90 °C with vigorous stirring for 4-12 hours. Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Reaction progress should be monitored by TLC or LC-MS to determine completion.

  • Work-up and Purification (The "Why"):

    • Cool the reaction to room temperature and dilute with ethyl acetate and water. This quenches the reaction and partitions the components between the organic and aqueous layers.

    • Transfer to a separatory funnel, separate the layers, and wash the organic layer with brine. This removes the inorganic base and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This removes residual water and the solvent.

    • Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product. This step removes unreacted starting materials, the catalyst, and any side products.

Experimental_Workflow start 1. Setup inert 2. Inert Atmosphere (Evacuate/Backfill Ar) start->inert Combine Reactants solvents 3. Add Degassed Solvents inert->solvents catalyst 4. Add Catalyst (under Ar flow) solvents->catalyst react 5. Heat & Stir (80-90°C, 4-12h) catalyst->react workup 6. Work-up (Quench, Extract, Wash) react->workup Monitor by TLC/LCMS purify 7. Purify (Column Chromatography) workup->purify end Final Product purify->end caption Fig. 2: Experimental workflow for Suzuki-Miyaura coupling.

Fig. 2: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

While this compound follows the fundamental steps of the Suzuki-Miyaura reaction, its ortho-hydroxyl group introduces a critical mechanistic feature. The potential for chelation-directed transmetalation can facilitate the reaction, overcoming the steric hindrance typically associated with ortho-substituted substrates. Researchers and drug development professionals can leverage this intrinsic directing-group capability for efficient synthesis, while remaining vigilant of potential side reactions like protodeborylation and homocoupling. By understanding these mechanistic nuances and employing robust experimental protocols, the full synthetic potential of this versatile building block can be realized.

References

biological activity comparison of 5-Bromo-2-hydroxyphenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity of 5-Bromo-2-hydroxyphenylboronic Acid Derivatives

Introduction: The Versatile Scaffold of Phenylboronic Acids

Boronic acids, particularly arylboronic acids, are a prominent class of compounds recognized for their stability, low toxicity, and versatile reactivity in organic synthesis.[1][2] Their utility extends far beyond being synthetic intermediates; they have emerged as crucial functional groups in the design of therapeutic agents with anticancer, antiviral, and antibacterial properties.[1][3] The boron atom's unique ability to form reversible covalent bonds with diols and act as a transition state analog for serine proteases underpins much of its biological significance.[4]

This guide focuses on derivatives of This compound , a scaffold that combines the features of a boronic acid with a halogenated phenolic ring. Halogenation is a well-established strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of compounds, often enhancing their efficacy.[1][5] The hydroxyl group can also play a critical role in target binding and antioxidant activity. By derivatizing this parent molecule, researchers aim to fine-tune its therapeutic index, enhance target specificity, and improve pharmacokinetic profiles. We will objectively compare the biological performance of these derivatives, supported by experimental data from the literature on closely related analogues.

Comparative Biological Activities: A Multi-Faceted Profile

Derivatives of halogenated and hydroxylated phenylboronic acids exhibit a broad range of biological effects, most notably in anticancer and antibacterial applications. Their activity is often rooted in their ability to inhibit specific enzymes crucial for pathogen or cancer cell survival.

Anticancer Activity

The boronic acid moiety is a key feature in several successful anticancer agents, most famously in the proteasome inhibitor Bortezomib (Velcade).[2] Derivatives of phenylboronic acid often exert their cytotoxic effects against cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[2][6]

The mechanism frequently involves the inhibition of the proteasome, a cellular complex that degrades unneeded or damaged proteins. By inhibiting the proteasome, these compounds cause a buildup of regulatory proteins, which can trigger apoptosis and halt cell cycle progression, particularly at the G2/M phase.[2]

Table 1: Comparative Anticancer Activity of Related Boron-Containing Compounds

Compound Type Cancer Cell Line IC50 (µM) Mechanism of Action Reference
Dipeptide boronic acid (15) U266 (Multiple Myeloma) 0.0046 Proteasome Inhibition, G2/M Arrest [2]
Urea-containing peptide boronic acid (25) HepG-2 (Liver) 19.38 Proteasome Inhibition [2]
Urea-containing peptide boronic acid (25) MGC-803 (Gastric) 3.962 Proteasome Inhibition [2]
Benzyloxybenzaldehyde derivative (29)¹ HL-60 (Leukemia) <1 Apoptosis Induction [6]

| Isatin derivative (2h)² | Jurkat (T-cell Leukemia) | 0.03 | Mitochondrial Apoptotic Pathway |[7] |

¹Note: Data is for benzyloxybenzaldehyde derivatives, which are structurally related to compounds synthesizable from bromo-hydroxybenzaldehydes, the precursors to the corresponding boronic acids.[6] ²Note: Isatin derivatives represent another class of compounds whose activity can be modulated by substitutions like bromo and hydroxyl groups.[7]

Antibacterial and Antibiofilm Activity

Halogenated phenylboronic acids have demonstrated significant potential as antibacterial agents, effective against a range of pathogens, including Gram-positive and Gram-negative bacteria.[1][5] The halogenation process can enhance the antimicrobial properties of the parent compound.[5] These molecules not only kill planktonic (free-floating) bacteria but can also prevent the formation of biofilms—structured communities of bacteria that are notoriously resistant to conventional antibiotics.[5][8]

The antibacterial mechanism can involve the inhibition of essential bacterial enzymes like β-lactamases, which are responsible for antibiotic resistance, or penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis.[1][3][8] Furthermore, phenylboronic acid functionalized onto nanoparticles has been shown to bind to diol groups in lipopolysaccharides on the bacterial surface, enhancing accumulation and disruption of the cell membrane.[9]

Table 2: Comparative Antibacterial Activity of Halogenated Phenylboronic Acids

Compound Bacterial Strain MIC (µg/mL) Activity Noted Reference
3,5-diiodo-2-methoxyphenylboronic acid Vibrio parahaemolyticus 100 Antibacterial & Antibiofilm [5][8]
2-fluoro-5-iodophenylboronic acid Vibrio parahaemolyticus 100 Antibacterial & Antibiofilm [5][8]
Boronic Ester (123) S. aureus 2 Enzyme Inhibition (SPase I) [2]
Boronic Ester (123) K. pneumoniae 8 Enzyme Inhibition (SPase I) [2]

| Boronic Ester (123) | P. aeruginosa | 32-64 | Enzyme Inhibition (SPase I) |[2] |

Enzyme Inhibition: The Core Mechanism

The ability of boronic acids to act as potent and often reversible enzyme inhibitors is central to their biological activity.[10] The boron atom is a Lewis acid, allowing it to accept a pair of electrons from a nucleophilic residue (like serine or threonine) in an enzyme's active site. This forms a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction, effectively blocking the enzyme.[4]

Enzyme_Inhibition Enzyme Active Site Serine-OH Ser-OH Complex Tetrahedral Intermediate Ser-O-B(OH)2-R Enzyme->Complex Nucleophilic Attack BoronicAcid 5-Bromo-2-hydroxyphenyl-B(OH)2 Boronic Acid Derivative BoronicAcid->Complex Binding Complex->Enzyme Reversible Dissociation

Caption: Boronic acid reversibly inhibits a serine protease.

This mechanism is particularly relevant for:

  • Serine Proteases: Such as the proteasome in cancer cells.[10]

  • β-Lactamases: Enzymes that confer antibiotic resistance in bacteria. Boronic acid derivatives are being developed as β-lactamase inhibitors (BLIs) to be co-administered with β-lactam antibiotics.[3][11]

Experimental Protocols & Methodologies

To ensure scientific integrity, the biological activities described must be validated through standardized, reproducible protocols.

Protocol 1: Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram: MTT Assay

MTT_Workflow A 1. Seed cancer cells in a 96-well plate. (e.g., 5x10^3 cells/well) B 2. Incubate for 24h to allow cell adherence. A->B C 3. Treat cells with various concentrations of the boronic acid derivative. B->C D 4. Incubate for a specified period (e.g., 48h or 72h). C->D E 5. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. D->E F 6. Incubate for 2-4h. (Viable cells convert MTT to purple formazan crystals) E->F G 7. Solubilize formazan crystals with DMSO or other solvent. F->G H 8. Measure absorbance at ~570 nm using a plate reader. G->H I 9. Calculate cell viability (%) and determine IC50 value. H->I

References

A Comparative Guide to the Computational Modeling of 5-Bromo-2-hydroxyphenylboronic Acid Reaction Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, 5-bromo-2-hydroxyphenylboronic acid is a valuable building block, notable for its utility in constructing complex molecular architectures.[1][2] Its unique substitution pattern—a halogen for cross-coupling, a hydroxyl group for directing and modulating reactivity, and the versatile boronic acid moiety—opens a gateway to diverse chemical transformations. Understanding the intricate mechanisms of these reactions is paramount for optimizing yields, minimizing byproducts, and designing novel synthetic routes.

This guide provides an in-depth comparison of computational approaches to model the primary reaction pathways of this compound. We move beyond simple protocols to explain the causality behind methodological choices, offering a framework for designing robust computational studies that generate experimentally verifiable insights. By integrating high-level theory with practical application, we aim to equip researchers with the tools to predict and control the reactivity of this important synthetic intermediate.

Part 1: The Workhorse Reaction: Modeling the Suzuki-Miyaura Coupling Pathway

The palladium-catalyzed Suzuki-Miyaura cross-coupling is arguably the most prominent reaction of arylboronic acids, forming a C-C bond with exceptional reliability.[3][4] A computational investigation of this pathway for this compound is essential for understanding its efficiency and potential challenges.

Mechanistic Overview: A Three-Act Play

The catalytic cycle is classically described in three main stages: oxidative addition, transmetalation, and reductive elimination.[3][4] Computational modeling allows us to dissect each stage, calculating the energy barriers and identifying the rate-determining step. A critical, and often computationally studied, aspect is the role of the base, which activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the crucial transmetalation step.[5][6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X L₂ TM Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L₂ RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Ar-Ar' Pd0->OA Ar-X Pd0->RE PdII_Aryl->OA PdII_Aryl->TM Ar'-B(OR)₂ + Base PdII_Biaryl->TM PdII_Biaryl->RE

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Computational Protocol

The following protocol outlines a robust workflow for modeling the Suzuki-Miyaura reaction, grounded in Density Functional Theory (DFT), which offers an optimal balance of computational accuracy and cost for such organometallic systems.[7][8][9]

1. Software Selection:

  • Utilize a widely validated quantum chemistry package such as Gaussian, ORCA, or Spartan. The examples here are conceptualized with Gaussian in mind.[5][10]

2. Method and Basis Set Selection (The Causality):

  • Functional: The choice of DFT functional is critical. While B3LYP is a versatile and common starting point[6][8][11], functionals from the Minnesota family, like M06, are often superior for organometallic reactions.[3][7] This is because M06 better accounts for the non-covalent, medium-range electron correlation effects (dispersion forces) that are significant in the stabilization of transition states and intermediates involving large ligands.

  • Basis Set: A split-valence basis set is typically employed. For C, H, O, B, and Br, a Pople-style basis set like 6-311+G(d,p) provides a flexible description of electron density, including diffuse functions (+) for anionic species (like the boronate) and polarization functions (d,p) for accurately describing bonding. For the palladium atom, a relativistic effective core potential (ECP) like LANL2DZ is essential.[3] ECPs replace the core electrons with a potential, reducing computational cost while implicitly accounting for relativistic effects that are significant for heavy elements.

  • Solvent Model: Reactions are rarely performed in the gas phase. A polarizable continuum model (PCM) or solvent model based on density (SMD) should be used to simulate the bulk solvent environment (e.g., THF, Dioxane), which can significantly influence reaction energetics.[12]

3. The Computational Workflow:

  • Step 1: Geometry Optimization: Obtain the minimum energy structures for all species in the catalytic cycle (reactants, intermediates, products, and transition states). This is the foundational step upon which all other calculations are built.

  • Step 2: Frequency Calculation: This is a self-validating step. For a minimum energy structure (reactant, intermediate, product), all calculated vibrational frequencies must be real (positive). For a transition state (TS), exactly one imaginary frequency must be found, which corresponds to the vibrational mode of the bond being formed or broken. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs Free Energies.

  • Step 3: Transition State Searching: Locate the highest energy point along the reaction coordinate. Methods like the Berny algorithm (OPT=TS) or synchronous transit-guided quasi-Newton (QST2/QST3) are used. A good initial guess for the TS structure is crucial and can often be derived from chemical intuition.

  • Step 4: Intrinsic Reaction Coordinate (IRC) Analysis: To definitively validate a transition state, an IRC calculation is performed. This traces the reaction path downhill from the TS. A true TS must connect the desired reactant on one side and the product on the other, confirming the modeled elementary step.

Data Presentation: Energy Profile

The primary output of such a study is the reaction energy profile, which plots the relative Gibbs Free Energy of each state. This allows for the immediate identification of the rate-determining step—the step with the highest activation energy (ΔG‡).

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactants Pd(0)L₂ + Aryl-Br + Boronic Acid + Base0.0 (Reference)
TSOA Oxidative Addition Transition State+18.5
Intermediate 1 Ar-Pd(II)-Br L₂+2.1
Intermediate 2 Arylboronate species-5.3
TSTM Transmetalation Transition State+22.1
Intermediate 3 Ar-Pd(II)-Ar' L₂-12.4
TSRE Reductive Elimination Transition State+15.7
Products Pd(0)L₂ + Biaryl Product-25.0
Note: The values presented are hypothetical and for illustrative purposes only. A real study would involve specific ligands (L) and bases.

From this hypothetical data, transmetalation would be the rate-determining step (ΔG‡ = 22.1 kcal/mol).

Part 2: Comparing Alternative and Competing Pathways

While Suzuki coupling is common, this compound can engage in other mechanistically distinct reactions. A comprehensive computational analysis must consider these alternatives to predict reaction outcomes under different conditions.

The Chan-Lam Coupling: A Shift to Copper Catalysis

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming C-N and C-O bonds using copper catalysts, often under mild, aerobic conditions.[13][14][15] This pathway is fundamentally different from the Suzuki reaction, coupling the boronic acid with a nucleophile (like an amine or alcohol) instead of an organohalide.

Mechanistic Considerations: The mechanism is complex and still debated, but a prominent proposal involves a Cu(II)/Cu(III) cycle.[14][16][17] The key steps involve transmetalation of the aryl group from boron to copper, coordination of the nucleophile, and reductive elimination from a high-valent Cu(III) intermediate to form the product.[14]

Computational Challenges: Modeling copper-catalyzed reactions introduces new complexities. Copper species can have multiple accessible spin states, and intermediates may be open-shell radicals. This often requires broken-symmetry DFT (BS-DFT) or more advanced multi-reference methods for an accurate description, alongside careful selection of DFT functionals known to perform well for first-row transition metals.

Chan_Lam_Cycle cluster_cycle Proposed Chan-Lam Catalytic Cycle (C-N Coupling) CuII Cu(II)L₂ CuII_Aryl Ar-Cu(II)L₂ CuII->CuII_Aryl Ar-B(OH)₂ CuIII Ar-Cu(III)(NHR)L₂ CuII_Aryl->CuIII R-NH₂ CuI Cu(I)L₂ CuIII->CuI Reductive Elimination (Ar-NHR) CuI->CuII Oxidant (O₂)

Figure 2: A proposed catalytic cycle for the Chan-Lam C-N coupling reaction.
Oxidative Deboronation: A Common Side Reaction

Arylboronic acids are susceptible to oxidation, which replaces the C-B bond with a C-O bond, yielding a phenol. This can be a desired transformation or a problematic side reaction. The reaction is particularly efficient with oxidants like hydrogen peroxide (H₂O₂).[12] Computational studies have shown that the reaction of a boronic acid with H₂O₂ is highly exothermic and proceeds through a low-energy barrier, explaining its prevalence.[12][18] Modeling this pathway is crucial for understanding byproduct formation in aerobic coupling reactions.

Performance Comparison of Computational Methods

The choice of theoretical method profoundly impacts the results. Below is a guide to common alternatives.

Method/FunctionalPrimary Use CaseRelative CostKey Strengths & Weaknesses
B3LYP General purpose, good starting point.Medium(+) Widely used and benchmarked. (-) Can struggle with dispersion forces and some transition metal systems.[6][8]
M06 / M06-2X Organometallics, non-covalent interactions.Medium-High(+) Excellent for reaction barriers and systems where dispersion is key.[3][7] (-) Can be more computationally demanding.
PBE0 / PBE1PBE General purpose hybrid functional.Medium(+) Often provides good results for thermochemistry and kinetics.[12] (-) Similar limitations to B3LYP.
ωB97X-D Systems with long-range interactions.High(+) Includes empirical dispersion correction, good for reaction energies. (-) Higher computational cost.
MP2 Higher accuracy benchmark.Very High(+) A wave-function based method, captures electron correlation well. (-) Computationally expensive, scales poorly.[12]

Part 3: From Theory to Practice: A Self-Validating System

A computational model is most powerful when it guides and is validated by experimental work. The synergy between in silico and in vitro is the cornerstone of modern chemical research.

Experimental Protocol: Validation of Suzuki-Miyaura Predictions

This protocol provides a framework for an experiment designed to test the computational finding that transmetalation is the rate-determining step.

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), an aryl halide partner (e.g., 4-iodoanisole, 1.1 equiv), Pd(PPh₃)₄ (0.02 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: At set time intervals (e.g., 0, 15, 30, 60, 120 min), withdraw a small aliquot of the reaction mixture via a syringe, quench it with water, and extract it with ethyl acetate.

  • Analysis: Analyze the quenched aliquots by HPLC or GC-MS to quantify the consumption of starting materials and the formation of the biaryl product.

  • Validation Point: The reaction progress over time can be plotted to generate a kinetic profile. This experimental profile can be compared with the profile predicted by the calculated Gibbs Free Energy barriers from the computational model. A good correlation between the predicted rate-determining step and the observed reaction kinetics lends high confidence to the model.

Visualizing the Computational Workflow

The process of moving from a chemical question to a validated answer is a workflow in itself, which can be visualized to clarify the logic.

Figure 3: A logical workflow for an integrated computational and experimental study.

Conclusion

Computational modeling provides an unparalleled window into the reaction pathways of this compound. By employing robust DFT methods, researchers can construct detailed energy profiles for competing reactions like the Suzuki-Miyaura and Chan-Lam couplings, as well as undesired side reactions such as oxidative deboronation. This guide emphasizes that the true power of computational chemistry is realized not in isolation, but as an integrated part of a self-validating system where theoretical predictions guide targeted experiments, and experimental results refine the theoretical model. This synergistic approach accelerates discovery, enhances understanding, and ultimately enables the more efficient and rational design of complex molecules for science and medicine.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-hydroxyphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development and chemical synthesis, the responsible management of chemical reagents is not just a matter of regulatory compliance, but a cornerstone of a safe and efficient laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-2-hydroxyphenylboronic acid, grounded in established safety practices and an understanding of its chemical properties. Our aim is to empower you with the knowledge to handle this compound's entire lifecycle with confidence, ensuring the safety of your team and the integrity of your research.

Understanding the Compound: Hazard Profile and Key Characteristics

This compound is a valuable reagent in organic chemistry, particularly in cross-coupling reactions. However, its utility is accompanied by specific hazards that must be respected during handling and disposal. According to its GHS classification, it is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. Therefore, treating it as hazardous waste is the critical first step in its disposal lifecycle.

PropertyValueSource
Molecular Formula C₆H₆BBrO₃[1][2]
Molecular Weight 216.83 g/mol [1]
Appearance White to off-white powder/solid[3]
Melting Point 196-200 °C[2]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]

Core Disposal Directive: Treat as Hazardous Waste

The most direct and universally compliant method for the disposal of this compound is to manage it as hazardous chemical waste. This approach mitigates risks associated with unknown reactions and ensures adherence to local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Causality of this Directive:

Boronic acids, while useful, can be metabolically unstable and undergo oxidative deboronation[4][5][6]. The reactivity of the boronic acid functional group, especially in the presence of other chemicals or biological systems, necessitates its careful segregation and disposal. Attempting to neutralize or treat this compound without a validated and approved protocol can lead to the generation of unknown and potentially more hazardous byproducts.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE. This is non-negotiable and forms the first line of defense against accidental exposure.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Solid Waste: Collect unused this compound, contaminated weighing paper, and contaminated consumables (e.g., gloves, wipes) in a designated, sealable container clearly labeled as "Hazardous Waste".

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste. Indicate the solvent used and the approximate concentration of the boronic acid.

  • Incompatible Materials: Do not mix boronic acid waste with strong oxidizing agents, strong acids, or strong bases in the same waste container[3].

Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for the safety of waste handlers.

  • Use a "Hazardous Waste" label.

  • Write the full chemical name: "this compound".

  • List all components of a mixture, including solvents.

  • Indicate the approximate percentages of each component.

  • Include the date of accumulation.

Storage of Hazardous Waste
  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

  • This area should be away from general laboratory traffic and incompatible materials.

  • Follow your institution's guidelines for the maximum accumulation time.

Arranging for Professional Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to transport the waste off-site yourself. Only licensed hazardous waste disposal companies should handle the final disposal.

Disposal of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates may also need to be collected, depending on your institutional policies.

  • Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area.

  • Deface Label: Completely remove or deface the original label on the container.

  • Final Disposal: The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.

In-Lab Treatment: A Word of Caution

While some simple, non-hazardous acids and bases can be neutralized in the lab for drain disposal, this is generally not recommended for this compound without explicit approval from your EHS department[7]. The presence of the bromo- and hydroxyl- substituents on the phenyl ring can influence its reactivity in ways that are not readily predictable without a thorough risk assessment.

  • Oxidation: Research has shown that boronic acids can be oxidized to their corresponding phenols[8][9]. While this could potentially be a method of degradation, the reaction conditions often involve other chemicals that would also require proper disposal, and the resulting brominated phenol may still be considered hazardous.

  • Neutralization: As a weak acid, it could be neutralized with a mild base[10]. However, the resulting salt solution would still contain the organobromine compound and may not be suitable for drain disposal depending on local regulations.

It is crucial to consult with your institution's EHS professionals before attempting any in-lab treatment of this waste. They can provide guidance based on your specific laboratory setup and local wastewater regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a labeled 'Hazardous Solid Waste' container is_solid->collect_solid Solid collect_liquid Collect in a labeled 'Hazardous Liquid Waste' container (specify solvent) is_solid->collect_liquid Liquid store_waste Store sealed container in a designated hazardous waste accumulation area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for professional disposal store_waste->contact_ehs end End: Waste properly managed contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-hydroxyphenylboronic acid
Reactant of Route 2
5-Bromo-2-hydroxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.